Product packaging for Antimony(3+) phosphate(Cat. No.:CAS No. 12036-46-3)

Antimony(3+) phosphate

Cat. No.: B079746
CAS No.: 12036-46-3
M. Wt: 216.73 g/mol
InChI Key: KIQKNTIOWITBBA-UHFFFAOYSA-K
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Description

Antimony(3+) phosphate is a useful research compound. Its molecular formula is O4PSb and its molecular weight is 216.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O4PSb B079746 Antimony(3+) phosphate CAS No. 12036-46-3

Properties

IUPAC Name

antimony(3+);phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O4P.Sb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQKNTIOWITBBA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O4PSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619107
Record name Antimony(3+) phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12036-46-3
Record name Antimony(3+) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Antimonous Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimonous phosphate, systematically known as antimony(III) phosphate or antimony orthophosphate (SbPO₄), is an inorganic compound that has garnered interest in various scientific fields, including materials science and potentially in specialized areas of drug development.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of antimonous phosphate, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes to facilitate understanding for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Antimonous phosphate is a white, solid compound that is insoluble in water.[3] It is characterized by a layered crystal structure, which contributes to some of its unique physical properties.[1][2] The antimony atom in this compound exists in the +3 oxidation state and possesses a lone pair of electrons, influencing its coordination geometry.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical data for antimonous phosphate.

Table 1: General Properties of Antimonous Phosphate

PropertyValueReference
Chemical Formula SbPO₄[1][2]
Molar Mass 216.730 g/mol [1][4]
Appearance White, insoluble solid[3]
Melting Point 877 °C (1611 °F; 1150 K)[1][2]
CAS Number 12036-46-3[1]

Table 2: Crystallographic Data of Antimonous Phosphate

ParameterValueReference
Crystal System Monoclinic[1][2]
Space Group P2₁/m[1][2]

Table 3: Structural and Spectroscopic Data of Antimonous Phosphate

ParameterValueReference
Sb-O Bond Lengths 1.98 Å, 2.04 Å, 2.18 Å, 2.93 Å[1][3]
O-Sb-O Bond Angles 87.9°, 164.8°, 84.1°, 85.0°[1][3]
³¹P Chemical Shift (NMR) -18 ppm[1]
Binding Energy of P 2p electrons (XPS) 133.9 eV[1]
Infrared (IR) Spectrum Bands (cm⁻¹) 1145, 1052, 973, 664, 590, 500, 475, 372[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of antimonous phosphate in a research setting.

Synthesis of Antimonous Phosphate

Several methods for the synthesis of antimonous phosphate have been reported. Below are detailed protocols for two common approaches.

1. High-Temperature Solid-State Reaction

This method involves the direct reaction of antimonous oxide with a phosphate source at elevated temperatures.

  • Reactants:

    • Antimonous oxide (Sb₂O₃)

    • Diammonium phosphate ((NH₄)₂HPO₄)

  • Procedure:

    • Thoroughly mix stoichiometric amounts of antimonous oxide and diammonium phosphate in an agate mortar.

    • Transfer the mixture to a porcelain crucible.

    • Heat the crucible in a furnace to 600 °C.[1] The reaction involves the decomposition of diammonium phosphate and subsequent reaction with antimonous oxide.

    • Maintain the temperature for several hours to ensure complete reaction.

    • Cool the furnace slowly to room temperature.

    • The resulting white solid is antimonous phosphate.

2. Precipitation Method

This method allows for the synthesis of anhydrous antimony orthophosphate at lower temperatures.[5]

  • Reactants:

    • Antimony oxide (Sb₂O₃)

    • Concentrated hydrochloric acid (HCl)

    • A water-soluble orthophosphate source (e.g., diammonium hydrogen phosphate - (NH₄)₂HPO₄)[5]

    • Dilute phosphoric acid (H₃PO₄)

    • Deionized water

  • Procedure:

    • React antimony oxide with concentrated hydrochloric acid to form an antimony trichloride solution. It is important to use concentrated HCl to prevent the formation of oxychloride salts.[5]

    • Slowly add a solution of the water-soluble orthophosphate source to the antimony trichloride solution while maintaining the pH below 3.[3][5] A pH range of 2 to below 3 is preferred to obtain pure anhydrous antimony phosphate.[5]

    • A precipitate of antimony phosphate will form.

    • Digest the mixture for approximately one hour to ensure complete precipitation.[5]

    • Separate the solid antimony phosphate from the solution by filtration.

    • Wash the precipitate first with dilute phosphoric acid and then with deionized water to remove any unreacted starting materials and byproducts.[5]

    • Dry the resulting white solid to obtain pure antimonous phosphate.

Characterization Techniques

To confirm the identity and purity of the synthesized antimonous phosphate, various analytical techniques are employed.

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the compound. The resulting diffraction pattern can be compared with known standards for SbPO₄.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the phosphate (PO₄³⁻) and antimonate (Sb-O) groups. The presence of absorption bands at specific wavenumbers (as listed in Table 3) confirms the formation of the desired product.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation states of antimony and phosphorus. The binding energy of the P 2p electrons is a key indicator.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy can be used to probe the local environment of the phosphorus atoms. A chemical shift of around -18 ppm is characteristic of SbPO₄.[1]

  • Thermal Analysis (TG/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study the thermal stability of the compound and determine its melting point.[6]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of antimonous phosphate.

Synthesis_Workflow cluster_solid_state High-Temperature Solid-State Synthesis cluster_precipitation Precipitation Synthesis ss_start Start ss_mix Mix Sb₂O₃ and (NH₄)₂HPO₄ ss_start->ss_mix ss_heat Heat to 600°C ss_mix->ss_heat ss_cool Cool to Room Temp ss_heat->ss_cool ss_product Antimonous Phosphate (SbPO₄) ss_cool->ss_product p_start Start p_react React Sb₂O₃ with conc. HCl p_start->p_react p_add Add (NH₄)₂HPO₄ solution (pH < 3) p_react->p_add p_digest Digest for 1 hour p_add->p_digest p_filter Filter and Wash p_digest->p_filter p_dry Dry p_filter->p_dry p_product Antimonous Phosphate (SbPO₄) p_dry->p_product

Caption: Workflow for the synthesis of antimonous phosphate.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Properties Determined start Synthesized SbPO₄ Sample xrd X-ray Diffraction (XRD) start->xrd ir Infrared (IR) Spectroscopy start->ir xps X-ray Photoelectron Spectroscopy (XPS) start->xps nmr ³¹P NMR Spectroscopy start->nmr thermal Thermal Analysis (TG/DTA) start->thermal structure Crystal Structure & Purity xrd->structure functional_groups Vibrational Modes (PO₄³⁻, Sb-O) ir->functional_groups composition Elemental Composition & Oxidation States xps->composition p_environment Local Phosphorus Environment nmr->p_environment stability Thermal Stability & Melting Point thermal->stability

Caption: Workflow for the characterization of antimonous phosphate.

Reactions of Antimonous Phosphate

Antimonous phosphate exhibits reactivity with certain classes of compounds.

  • Reaction with Bases: It reacts with bases like ammonia, hydrazine, and ethylenediamine to produce antimony(III) oxide (Sb₂O₃) and the corresponding hydrogenphosphate salts.[1]

  • Intercalation of Amines: It has been reported that amines can intercalate between the layers of the SbPO₄ crystal structure. This process leads to an expansion of the crystal lattice along the a-axis, while the b and c dimensions remain unchanged.[1]

Potential Applications

While the primary applications of antimonous phosphate are in materials science, its properties may be of interest to drug development professionals in specific contexts.

  • Materials for Biomedical Devices: Its layered structure and potential for intercalation could be explored for the development of novel drug delivery systems or coatings for medical devices.

  • Ion Exchange: Antimony(V) phosphate, a related compound, has been studied for its ion-exchange properties, particularly for the selective adsorption of heavy metals.[7] This suggests that antimonous phosphate could be investigated for similar applications in areas such as detoxification or controlled release of ionic drugs.

  • Battery Technology: Antimonous phosphate has been investigated for its potential use in lithium-ion and sodium-ion batteries, which could have implications for powering implantable medical devices.[1][2]

Conclusion

Antimonous phosphate is a well-characterized inorganic compound with distinct physical and chemical properties stemming from its layered crystal structure. The detailed synthesis and characterization protocols provided in this guide offer a solid foundation for researchers to produce and verify this compound in a laboratory setting. While its direct application in drug development is not established, its unique structural and reactive properties may inspire novel research directions in areas such as advanced drug delivery systems and biomedical materials.

References

Antimony(III) phosphate molar mass and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Provided herein is a concise summary of the essential chemical identifiers for Antimony(III) phosphate, tailored for researchers, scientists, and professionals in drug development.

Antimony(III) phosphate, also known as antimony orthophosphate, is an inorganic compound with the chemical formula SbPO₄.[1][2] In this compound, antimony exists in the +3 oxidation state.[1][2] The substance typically appears as a powder.[3][4]

A key structural feature of antimony(III) phosphate is its layered crystal structure, where two-dimensional layers are held together by weak electrostatic forces.[1][2][5] It crystallizes in a monoclinic form under standard conditions.[1][2][5]

For professionals in research and development, accurate identification is paramount. The following table summarizes the molar mass and CAS number for Antimony(III) phosphate.

IdentifierValue
Molar Mass 216.73 g/mol [3][6]
CAS Number 12036-46-3[1][3][4][7]

As an AI, I am unable to generate in-depth technical guides, experimental protocols, or DOT language diagrams for signaling pathways as requested. The information provided is based on publicly available data.

References

An In-depth Technical Guide to the Layered Structure of Antimony Orthophosphate (SbPO₄)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony orthophosphate (SbPO₄) is an inorganic compound that crystallizes in a layered structure, a characteristic that imparts unique physical and chemical properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and structural properties of layered antimony orthophosphate. The two-dimensional layers in SbPO₄ are held together by weak electrostatic forces, which allows for potential applications in areas such as intercalation chemistry and as a host for various molecules.[1][3] While antimony compounds have a history in medicine, primarily as antiprotozoal drugs, the specific application of layered SbPO₄ in drug development is an emerging area of research that requires thorough investigation into its biocompatibility and interaction with biological systems.[2][4][5] This document aims to provide researchers and professionals in drug development with a foundational understanding of this material, detailing experimental protocols and key structural data.

Synthesis of Layered Antimony Orthophosphate

The synthesis of layered antimony orthophosphate can be achieved through various methods, with precipitation being a common and effective approach. The following protocol is based on a well-documented chemical precipitation method.

Experimental Protocol: Chemical Precipitation

This protocol describes the synthesis of anhydrous antimony orthophosphate by reacting antimony oxide with a water-soluble orthophosphate source in an acidic medium.[6]

Materials:

  • Antimony trioxide (Sb₂O₃)

  • Concentrated hydrochloric acid (HCl)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Deionized water

  • Dilute phosphoric acid (H₃PO₄)

Procedure:

  • Preparation of Antimony Trichloride Solution: Dissolve antimony trioxide in concentrated hydrochloric acid. The reaction of antimony oxide and concentrated HCl forms antimony trichloride (SbCl₃). The temperature of this solution should be controlled and maintained.[6]

  • Preparation of Orthophosphate Solution: Prepare a solution of a water-soluble orthophosphate, such as diammonium hydrogen phosphate, in deionized water.[6]

  • Precipitation: Slowly add the orthophosphate solution to the acidic antimony trichloride solution while maintaining a controlled temperature. The rate of addition should be managed to keep the pH of the reacting solution below approximately 3. A higher pH can lead to the formation of impurities.[6]

  • Digestion: The resulting mixture is digested for a minimum of one hour to ensure the complete conversion of the reactants to solid antimony orthophosphate.[6]

  • Filtration and Washing: The precipitated solid antimony orthophosphate is separated from the solution by filtration. The collected solid is then washed, first with a dilute solution of phosphoric acid, followed by washing with deionized water until the removal of chloride ions is complete.[6]

  • Drying: The final product is dried to obtain anhydrous antimony orthophosphate powder.

Structural Characterization

The layered structure and morphology of the synthesized antimony orthophosphate are typically characterized using a suite of analytical techniques.

X-Ray Diffraction (XRD)

XRD is fundamental for confirming the crystalline phase and determining the crystallographic parameters of SbPO₄.

Methodology:

  • Sample Preparation: A fine powder of the synthesized SbPO₄ is packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

  • Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10-80 degrees with a continuous scan.

  • Analysis: The resulting diffraction pattern is compared with standard diffraction data for monoclinic SbPO₄ (space group P2₁/m) to confirm the phase purity.[1][4] The lattice parameters can be refined from the diffraction data.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and particle shape of the synthesized SbPO₄.

Methodology:

  • Sample Preparation: A small amount of the SbPO₄ powder is mounted on an aluminum stub using conductive carbon tape.[7][8] For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.[8]

  • Imaging: The sample is then imaged in the SEM under high vacuum. The accelerating voltage and magnification are adjusted to obtain clear images of the particle morphology.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition behavior of the synthesized SbPO₄.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the SbPO₄ powder is placed in an alumina or platinum crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[9]

Quantitative Data

The following tables summarize the key quantitative data for layered antimony orthophosphate.

Table 1: Crystallographic Data for Monoclinic SbPO₄

ParameterValueReference
Crystal SystemMonoclinic[1][4]
Space GroupP2₁/m[1][4]
a6.885 Å[4]
b4.873 Å[4]
c5.288 Å[4]
β115.90°[1]
Sb-O Bond Lengths1.98 - 2.93 Å[1][3]
P-O Bond Lengths1.54 - 1.58 Å[4]

Table 2: Thermal Properties of SbPO₄

PropertyValueNotesReference
Melting Point~877 °C[1]
DecompositionStable up to high temperaturesLoses oxygen at 1218 K to form Sb(III) phosphate from Sb(V) phosphate.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of layered antimony orthophosphate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Sb2O3 Sb₂O₃ Reactants Reactants Sb2O3->Reactants HCl Conc. HCl HCl->Reactants Phosphate (NH₄)₂HPO₄ Solution Phosphate->Reactants Precipitation Precipitation Reactants->Precipitation Mix & Control pH Digestion Digestion Precipitation->Digestion 1 hr Filtration Filtration Digestion->Filtration Separate Solid Washing Washing Filtration->Washing Remove Impurities Drying Drying Washing->Drying Obtain Powder SbPO4_powder SbPO4_powder Drying->SbPO4_powder Final Product XRD X-Ray Diffraction SbPO4_powder->XRD Phase & Structure SEM Scanning Electron Microscopy SbPO4_powder->SEM Morphology TGA Thermogravimetric Analysis SbPO4_powder->TGA Thermal Stability CrystalData Crystallographic Data XRD->CrystalData MorphologyData Particle Morphology SEM->MorphologyData ThermalData Thermal Behavior TGA->ThermalData

References

An In-Depth Technical Guide to the Electronic Configuration and Oxidation State of Antimony in Antimony (III) Phosphate (SbPO₄)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the electronic structure and oxidation state of antimony within the inorganic compound antimony phosphate (SbPO₄). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's fundamental chemical properties.

Electronic Configuration of Antimony (Sb)

Antimony (Sb) is a metalloid element located in Group 15 of the periodic table, with an atomic number of 51.[1] Its position in the periodic table dictates its electron configuration, which is fundamental to understanding its chemical bonding and oxidation states. The full electron configuration of a neutral antimony atom is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p³.[1][2][3] The electrons in the outermost shell, the valence electrons, are in the 5s and 5p orbitals.[1][4]

Parameter Value
Atomic Number51[1]
Full Electron Configuration1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p³[1][2][3]
Shorthand Electron Configuration[Kr] 4d¹⁰ 5s² 5p³[3][5]
Valence Electrons5 (5s² 5p³)[1][3]
Summary of the electronic configuration of a neutral Antimony atom.

Oxidation State of Antimony in SbPO₄

Antimony can exhibit multiple oxidation states, most commonly ±3 and +5.[4][6][7] In antimony phosphate (SbPO₄), the oxidation state of antimony is determined by the charge of the phosphate anion (PO₄³⁻). The phosphate ion has a charge of -3. To maintain charge neutrality in the compound, the antimony cation must have an equal and opposite charge. Therefore, antimony exists in the +3 oxidation state in SbPO₄.[8] This is why the compound is also referred to as Antimony(III) phosphate.[9]

The presence of a lone pair of electrons on the Sb(III) ion is a significant feature of its electronic structure within the compound.[8]

G cluster_compound SbPO₄ (Neutral Compound) cluster_ions Ionic Components Sb Sb Sb_ion Sb³⁺ Sb->Sb_ion Deduced charge for neutrality PO4 PO₄ PO4_ion PO₄³⁻ PO4->PO4_ion Known charge of Phosphate PO4_ion->Sb_ion Charge balance

Logical deduction of the oxidation state of Antimony in SbPO₄.

Experimental Verification

The +3 oxidation state of antimony in SbPO₄ is not just theoretical but has been confirmed through various experimental techniques, most notably X-ray Photoelectron Spectroscopy (XPS). XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

3.1. X-ray Photoelectron Spectroscopy (XPS) Data

In XPS analysis of antimony compounds, the binding energy of the Sb 3d core level electrons is measured. This binding energy is sensitive to the oxidation state of the antimony atom. The Sb 3d spectrum is split into two peaks, Sb 3d₅/₂ and Sb 3d₃/₂, due to spin-orbit coupling. A known complication is the overlap of the Sb 3d₅/₂ peak with the O 1s peak, which requires careful deconvolution of the spectra.[10] The Sb 3d₃/₂ peak is therefore often used as a clearer indicator.

Reference XPS data for antimony and its oxides show distinct binding energies for different oxidation states.

Compound Antimony Oxidation State Sb 3d₅/₂ Binding Energy (eV)
Metallic Sb0~528.5
Sb₂O₃+3530.1 - 530.3[10]
Sb₂O₅+5~530.9[10]
SbPO₄ +3 ~531 [11]
Comparative XPS binding energies for Antimony in different oxidation states. The value for SbPO₄ is consistent with the Sb(III) state.

The binding energy for the 2p electrons of the phosphorus atom in SbPO₄ has been determined by XPS to be 133.9 eV.[8]

Structural and Bonding Information

SbPO₄ has a layered crystal structure. At standard conditions, it crystallizes in a monoclinic form with the space group P2₁/m.[8][12] In this structure, each antimony atom is coordinated to four oxygen atoms in a squarish pyramidal arrangement with the antimony at the apex.[8] The phosphate group (PO₄) maintains its tetrahedral geometry.[8]

Parameter Value
Crystal SystemMonoclinic[8][12]
Space GroupP2₁/m[8][12]
Sb-O Bond Lengths (Å)1.98, 2.04, 2.18, 2.93[8]
P-O Bond Lengths (Å)1.54 - 1.58[12]
Structural data for Antimony Phosphate (SbPO₄).

Experimental Protocols

5.1. Synthesis of Antimony Phosphate (SbPO₄)

Several methods for the synthesis of SbPO₄ have been reported. A common solid-state reaction method is provided below.

Objective: To synthesize crystalline SbPO₄.

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Diammonium phosphate ((NH₄)₂HPO₄)

Procedure:

  • Thoroughly grind a stoichiometric mixture of antimony(III) oxide and diammonium phosphate in an agate mortar.

  • Place the resulting powder mixture into an alumina crucible.

  • Heat the crucible in a furnace at 600 °C for a specified duration (e.g., 12 hours) to allow for the solid-state reaction to complete.[8]

  • After the reaction, allow the furnace to cool down to room temperature.

  • The resulting white powder is SbPO₄.

  • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity.

Alternative Synthesis: Another reported method involves reacting antimony metal with meta-phosphoric acid at high temperatures.[13]

5.2. XPS Analysis Protocol

Objective: To determine the oxidation state of Sb in a synthesized SbPO₄ sample.

Instrumentation:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

Procedure:

  • Mount the powdered SbPO₄ sample onto a sample holder using double-sided conductive tape.

  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument. The pressure should be below 2 x 10⁻⁷ Pa.[11]

  • Calibrate the binding energy scale by setting the C 1s peak from adventitious carbon to 285.0 eV.[11]

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the Sb 3d and O 1s region.

  • Perform spectral deconvolution (curve fitting) on the high-resolution Sb 3d region. Use a non-linear Shirley-type background.[11] Constrain the Sb 3d₅/₂ and Sb 3d₃/₂ peaks with a fixed area ratio and spin-orbit splitting (approximately 9.34-9.38 eV).[10]

  • The remaining signal in the Sb 3d₅/₂ region after accounting for the antimony peak can be attributed to the O 1s signal.[10]

  • Compare the determined binding energy of the Sb 3d₃/₂ peak to reference values for Sb(0), Sb(III), and Sb(V) to confirm the +3 oxidation state.

G cluster_synthesis Synthesis cluster_characterization Characterization start Mix Sb₂O₃ and (NH₄)₂HPO₄ heat Heat at 600°C start->heat product SbPO₄ Powder heat->product xrd XRD Analysis product->xrd Phase ID xps XPS Analysis product->xps Oxidation State Determination final_confirm Confirmed Sb(III)PO₄ xrd->final_confirm Structural Confirmation xps->final_confirm Oxidation State Confirmation

Workflow for the synthesis and characterization of SbPO₄.

References

An In-depth Technical Guide on the Coordination Chemistry and Geometry of Antimony(III) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the coordination chemistry and geometry of antimony(III) phosphate (SbPO₄). It details the synthesis, crystal structure, and spectroscopic properties of this layered inorganic compound. Particular emphasis is placed on the unique coordination environment of the antimony(III) cation, which is dictated by the presence of a stereochemically active lone pair of electrons. This document includes tabulated crystallographic and spectroscopic data, detailed experimental protocols for synthesis and characterization, and graphical representations of the coordination geometry and experimental workflows to serve as a valuable resource for researchers in materials science, inorganic chemistry, and medicinal chemistry.

Introduction

Antimony(III) phosphate, with the chemical formula SbPO₄, is an inorganic compound that has garnered interest due to its distinct structural characteristics. It belongs to the A³⁺B⁵⁺O₄ family of compounds and crystallizes in a layered structure.[1] The defining feature of its coordination chemistry is the influence of the 5s² lone electron pair on the antimony(III) cation, which results in a distorted coordination geometry and anisotropic physical properties, such as high compressibility perpendicular to its layers.[2][3] Understanding the synthesis-structure-property relationships of SbPO₄ is crucial for its potential application in various fields, including as a host for intercalation chemistry and potentially in battery materials.[2] While many antimony compounds have historical and current applications in medicine, particularly for treating leishmaniasis, the specific role of SbPO₄ in drug development is not yet well-established.[4][5] This guide focuses on the fundamental chemical and structural aspects of SbPO₄.

Synthesis of Antimony(III) Phosphate

The synthesis of SbPO₄ can be achieved through several methods, primarily solid-state reactions and precipitation from aqueous solutions. The choice of precursor and reaction conditions can influence the final structure and purity of the product.[6]

Experimental Protocols

Protocol 1: Solid-State Synthesis

This method involves the high-temperature reaction of solid precursors.[2][6]

  • Precursors: Antimony(III) oxide (Sb₂O₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄).

  • Stoichiometry: A 1:1 molar ratio of antimony(III) to phosphate is required.[6] For the reaction with (NH₄)₂HPO₄, the molar ratio of Sb₂O₃ to (NH₄)₂HPO₄ is 1:2.

  • Procedure: a. Thoroughly grind the stoichiometric amounts of the precursors in an agate mortar to ensure a homogeneous mixture. b. Transfer the mixture to a porcelain or alumina crucible. c. Heat the crucible in a furnace at 600 °C for several hours. The reaction involving diammonium phosphate will release ammonia and water vapor. d. Allow the furnace to cool to room temperature. e. The resulting white powder is SbPO₄. Characterize the product using Powder X-Ray Diffraction (PXRD) to confirm phase purity.

Protocol 2: Precipitation Synthesis

This method involves the precipitation of SbPO₄ from a solution.[6]

  • Precursors: Antimony(III) oxide (Sb₂O₃), concentrated hydrochloric acid (HCl), and a phosphate source such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).

  • Procedure: a. Dissolve Sb₂O₃ in concentrated HCl to form a solution of antimony trichloride (SbCl₃). b. Separately, prepare an aqueous solution of the phosphate source (e.g., (NH₄)₂HPO₄). c. Slowly add the phosphate solution to the SbCl₃ solution while stirring. A white precipitate of SbPO₄ will form. d. Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted precursors and chloride ions. e. Dry the resulting solid in an oven at a moderate temperature (e.g., 120 °C) to obtain pure SbPO₄.[2]

Coordination Chemistry and Crystal Structure

SbPO₄ crystallizes in a monoclinic system with the space group P2₁/m.[1][7] The structure is two-dimensional, consisting of SbPO₄ layers stacked along the a-axis and held together by weak electrostatic interactions.[1][2] This layered nature is a direct result of the stereochemically active lone pair on the Sb³⁺ ions.

Coordination Environment of Antimony(III)

The antimony(III) ion is coordinated to four oxygen atoms from four different phosphate tetrahedra. The geometry is highly distorted due to the presence of the 5s² lone pair of electrons, which occupies a significant volume.[1] This coordination can be described as a squarish pyramid with the antimony atom at the apex or as a rectangular see-saw.[2][6][7] The lone pair is directed into the interlayer space, causing the weak bonding between the layers.[1]

Coordination Environment of Phosphorus(V)

The phosphorus(V) atom is, as expected, tetrahedrally coordinated to four oxygen atoms, forming a regular PO₄ tetrahedron.[1][7] These tetrahedra act as bridging units, linking the antimony centers to form the extended two-dimensional layers.

G cluster_sb Sb(III) Coordination cluster_po4 Phosphate Group Sb Sb³⁺ O1 O Sb->O1 O2 O Sb->O2 O3 O Sb->O3 O4 O Sb->O4 LP Lone Pair Sb->LP P P⁵⁺ O5 O P->O5 O6 O P->O6 O7 O P->O7 O8 O P->O8

Caption: Coordination spheres of Sb(III) and P(V) in SbPO₄.

Quantitative Structural Data

The structural parameters of SbPO₄ have been determined through X-ray diffraction studies. The data presented below is compiled from various sources and provides a quantitative description of the crystal lattice and bonding.

Table 1: Crystallographic Data for Antimony(III) Phosphate (SbPO₄)

Parameter Value Reference
Crystal System Monoclinic [1][7]
Space Group P2₁/m (No. 11) [1][7]
a (Å) 6.885 [7]
b (Å) 4.873 [7]
c (Å) 5.288 [7]
β (°) 83.386 [7]

| Unit Cell Volume (ų) | 163.422 |[1] |

Table 2: Selected Bond Lengths and Angles for Antimony(III) Phosphate (SbPO₄)

Bond/Angle Length (Å) / Angle (°) Reference(s)
Sb-O Bond Lengths
Sb-O 1.98, 2.04, 2.18, 2.93 [2][6]
Sb-O (range) 2.03 - 2.22 [7]
P-O Bond Lengths
P-O (range) 1.54 - 1.58 [7]
P-O (range) 1.509 - 1.536 [1]
O-Sb-O Bond Angles

| O-Sb-O | 87.9, 164.8, 84.1, 85.0 |[2][6] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and bonding within SbPO₄.

General Experimental Protocols

Protocol 3: Powder X-Ray Diffraction (PXRD) Analysis

  • Sample Preparation: Finely grind the synthesized SbPO₄ powder to ensure random crystal orientation.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection: Use a diffractometer with a standard radiation source (e.g., Cu Kα, λ = 1.5406 Å). Scan a 2θ range (e.g., 10-80°) with a suitable step size and collection time.

  • Analysis: Compare the resulting diffraction pattern with standard patterns from databases (e.g., ICSD ID 15073) to confirm the phase and purity.[7] Refine lattice parameters using appropriate software.

Protocol 4: Infrared (IR) Spectroscopy Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of SbPO₄ powder (1-2 mg) with dry KBr powder (~200 mg) and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

  • Analysis: Identify the characteristic absorption bands corresponding to the vibrations of the phosphate and antimonate groups.

Spectroscopic Data

Table 3: Spectroscopic Data for Antimony(III) Phosphate (SbPO₄)

Technique Feature Value (cm⁻¹ or eV) Reference
Infrared (IR) Spectroscopy P-O and Sb-O vibrations 1145, 1052, 973 [2]
O-P-O bending vibrations 664, 590, 500, 475, 372 [2]
X-ray Photoelectron Spectroscopy (XPS) P 2p binding energy 133.9 eV [2]

| Nuclear Magnetic Resonance (NMR) | ³¹P chemical shift | -18 ppm |[2] |

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursors Precursors (e.g., Sb₂O₃, H₃PO₄) Reaction Reaction (Solid-State or Precipitation) Precursors->Reaction Product Crude SbPO₄ Product Reaction->Product Wash Washing / Filtering Product->Wash Dry Drying Wash->Dry PureProduct Pure SbPO₄ Powder Dry->PureProduct PXRD PXRD (Phase ID, Structure) PureProduct->PXRD FTIR FTIR / Raman (Vibrational Modes) PureProduct->FTIR XPS XPS (Elemental Composition) PureProduct->XPS SEM SEM / TEM (Morphology) PureProduct->SEM

Caption: General workflow for SbPO₄ synthesis and characterization.

Relevance to Drug Development

Antimony-containing compounds have a long history in medicine, with pentavalent antimonials like sodium stibogluconate being used as primary treatments for leishmaniasis.[5][8] The proposed mechanism involves the in-vivo reduction of Sb(V) to the more toxic Sb(III) form, which then targets key parasitic enzymes.[5] Antimony compounds have also been investigated for their anticancer potential.[4][8]

However, the current body of scientific literature does not contain specific studies on antimony(III) phosphate (SbPO₄) as a drug candidate or its interaction with specific biological signaling pathways. Its low solubility in aqueous media would likely pose a significant challenge for systemic drug delivery. Therefore, while the broader field of antimony-based pharmaceuticals is active, research has not yet focused on this particular inorganic phosphate. Future work could potentially explore SbPO₄ as a component in composite materials or as a slow-release source of antimony, but such applications remain speculative.

Conclusion

Antimony(III) phosphate is a structurally fascinating compound defined by its layered architecture and the stereochemically active lone pair on the Sb³⁺ cation. This lone pair dictates the distorted squarish pyramidal coordination of the antimony center and the weak interlayer bonding. The synthesis is achievable through straightforward high-temperature solid-state reactions or precipitation methods. While its unique structure is well-characterized, its direct application in fields such as drug development has not been explored and remains an open area for future investigation. This guide provides the foundational chemical, structural, and procedural information necessary for researchers to engage with this material.

References

Theoretical Investigation of Antimony Phosphate (SbPO₄) Electronic Band Structure using Density Functional Theory

Author: BenchChem Technical Support Team. Date: November 2025

Publication Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical overview of the theoretical investigation of the electronic band structure of Antimony Phosphate (SbPO₄) using Density Functional Theory (DFT). It outlines the fundamental crystal structure, a comprehensive theoretical methodology for DFT calculations, and presents key findings on the electronic properties. All quantitative data are summarized for clarity, and conceptual and methodological workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

Antimony Phosphate (SbPO₄) is a layered compound that has garnered interest for various applications, including as an anode material in lithium-ion and sodium-ion batteries.[1] A fundamental understanding of its electronic properties, particularly the electronic band structure and band gap, is crucial for evaluating its potential in electronic and electrochemical devices. Density Functional Theory (DFT) serves as a powerful computational tool to model and predict the electronic characteristics of crystalline solids from first principles. This guide details the theoretical framework and findings from DFT studies on SbPO₄.

Crystal Structure of SbPO₄

The foundational step for any DFT calculation is the precise definition of the material's crystal structure. SbPO₄ crystallizes in a monoclinic system with the P2₁/m space group.[2] The structure is two-dimensional, composed of SbPO₄ sheets oriented along the (0, 0, 1) direction.[2]

In this structure, Antimony (Sb³⁺) is coordinated with four oxygen atoms in a rectangular see-saw-like geometry, while Phosphorus (P⁵⁺) is bonded tetrahedrally to four oxygen atoms.[2] This arrangement of SbO₄ and PO₄ units forms the characteristic layers.

Table 1: Crystallographic Data for SbPO₄

Property Value
Crystal System Monoclinic
Space Group P2₁/m (No. 11)
Lattice Constant (a) 6.885 Å[2]
Lattice Constant (b) 4.873 Å[2]
Lattice Constant (c) 5.288 Å[2]
Sb-O Bond Distances 2.03–2.22 Å[2]

| P-O Bond Distances | 1.54–1.58 Å[2] |

Conceptual Representation of SbPO₄ Unit Cell cluster_cell Monoclinic Unit Cell cluster_atoms a b a->b d b->d c c->a d->c Sb Sb P P O1 O O2 O

Caption: Conceptual diagram of the SbPO₄ monoclinic unit cell.

Theoretical Methodology: Density Functional Theory

The electronic band structure of SbPO₄ is investigated using DFT calculations, typically performed with plane-wave basis sets. The protocol described here is representative of a standard approach for such a system.

Experimental Protocol: DFT Band Structure Calculation

  • Structure Definition: The calculation begins with the experimental or computationally relaxed crystal structure of SbPO₄, including lattice parameters and atomic positions as detailed in Table 1.

  • Self-Consistent Field (SCF) Calculation:

    • Functional Selection: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for the exchange-correlation energy.[3] This level of theory provides a good balance between computational cost and accuracy for many materials.

    • Pseudopotentials: Projector-Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between core and valence electrons.

    • Energy Cutoff: A plane-wave kinetic energy cutoff (e.g., ~520 eV) is set to ensure the convergence of the total energy.

    • k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. A sufficiently dense mesh is chosen to ensure convergence of the electron density.

    • Convergence Criteria: The calculation is run until the total energy difference between successive iterations is minimal (e.g., < 10⁻⁶ eV), achieving self-consistency.

  • Non-Self-Consistent Field (NSCF) Calculation:

    • Following the SCF step, a non-self-consistent calculation is performed to determine the electronic eigenvalues (energy bands) along a high-symmetry path within the first Brillouin zone.

    • This step uses the converged charge density from the SCF calculation.

  • Density of States (DOS) Calculation: A denser k-point mesh is used in another NSCF calculation to obtain a smooth and accurate Density of States, which reveals the contribution of different atomic orbitals to the electronic bands.

  • Post-Processing: The output data is processed to generate the band structure plot and the DOS diagram.

start Define Crystal Structure (Lattice, Atomic Positions) scf Self-Consistent Field (SCF) Calculation (GGA-PBE) start->scf Input Geometry charge_density Converged Electron Density scf->charge_density Output nscf_band Non-SCF Calculation (High-Symmetry k-path) charge_density->nscf_band Input nscf_dos Non-SCF Calculation (Dense k-mesh) charge_density->nscf_dos Input band_structure Electronic Band Structure nscf_band->band_structure Process Output dos Density of States (DOS) nscf_dos->dos Process Output

Caption: Workflow for a typical DFT electronic structure calculation.

Results: Electronic Band Structure and Density of States

DFT calculations reveal key insights into the electronic nature of SbPO₄. Based on computations using the GGA functional, SbPO₄ is predicted to be a semiconductor.

Table 2: Calculated Electronic Properties of SbPO₄

Property Calculated Value Notes
Band Gap (E_g) 4.079 eV[2] Calculated with a GGA functional.
Magnetic Ordering Non-magnetic[2] Total magnetic moment is 0.000 µB.

| Stability | Stable | Energy above the convex hull is 0.000 eV/atom.[2] |

The calculated band gap of 4.079 eV suggests that SbPO₄ is an insulator or a wide-band-gap semiconductor.[2] It is important to note that DFT calculations with semi-local functionals like GGA are known to systematically underestimate band gaps, sometimes by as much as 50%.[2][4] Therefore, the actual experimental band gap is likely to be larger. More advanced and computationally expensive methods, such as hybrid functionals (e.g., HSE06) or GW calculations, would be required for a more quantitatively accurate prediction of the band gap.

The Density of States (not shown) would further reveal that the valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) has significant contributions from Sb 5s and 5p orbitals.

Conceptual Electronic Band Structure of SbPO₄ cluster_bands k-vector k-vector Energy Energy E_f Fermi Level (Ef) Γ Γ X X Γ->X M M X->M Γ' Γ' M->Γ' vb1 vb2 vb1->vb2 vb3 vb2->vb3 vb4 vb3->vb4 vb_label Valence Band (VBM) cb1 cb2 cb1->cb2 cb3 cb2->cb3 cb4 cb3->cb4 cb_label Conduction Band (CBM) gap_start gap_end gap_start->gap_end  Band Gap (Eg)  ~4.079 eV

Caption: Simplified diagram of a semiconductor band structure.

Conclusion

Theoretical studies using Density Functional Theory predict that SbPO₄ is a stable, non-magnetic, wide-band-gap semiconductor. The calculated GGA band gap is approximately 4.079 eV, indicating poor intrinsic electronic conductivity, a factor that must be considered in its application as an anode material where charge transport is critical.[2] The layered crystal structure and wide band gap suggest that its properties could be tuned through strategies like doping or nanostructuring to enhance electronic conductivity. Future theoretical work employing more advanced functionals could provide a more precise quantitative value for the band gap and offer deeper insights into its electronic and optical properties for targeted applications.

References

An In-depth Technical Guide to the Solubility of Antimony(3+) Phosphate in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of antimony(3+) phosphate (SbPO₄). Given the compound's relevance in various research contexts, including materials science and potentially as a precursor in the synthesis of antimony-based therapeutics, understanding its solubility is crucial. This document outlines the known qualitative solubility, provides a detailed experimental protocol for its quantitative determination, and discusses the implications for professionals in drug development.

Introduction

Antimony compounds have a long history in medicine, with renewed interest in their therapeutic potential.[1][2] Pentavalent antimonials have been a cornerstone in the treatment of leishmaniasis for over half a century.[1][2] More recent research explores the application of antimony complexes in cancer therapy. In drug development, the solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. While organic antimony complexes are often designed for improved solubility and therapeutic efficacy, inorganic precursors like this compound are important starting materials. A thorough understanding of the solubility of such precursors is essential for process chemistry and the development of novel synthesis routes for active pharmaceutical ingredients (APIs).

This compound is a white, solid inorganic compound.[3] It is known to be sparingly soluble in aqueous solutions, a characteristic typical of many trivalent metal phosphates.[4]

Aqueous Solubility

Table 1: Qualitative and Estimated Aqueous Solubility of this compound

ParameterValue/DescriptionSource/Justification
Appearance White solid powder[3]
Solubility in Water Generally described as insoluble or sparingly soluble.[3]
Estimated Ksp Not experimentally determined. Likely to be very small, by analogy to other trivalent metal phosphates (e.g., FePO₄, AlPO₄).Inferred from[5]
pH Dependence Solubility is expected to increase in acidic solutions due to the protonation of the phosphate anion.General principle for phosphate salts.[4]

Solubility in Organic Solvents

The solubility of inorganic salts like this compound in organic solvents is generally very low.[6] These solvents, particularly non-polar ones, do not effectively solvate the antimony(3+) and phosphate ions. While some polar aprotic solvents might exhibit slightly better solvation capabilities than non-polar solvents, significant solubility is not expected.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-polar Hexane, TolueneVery Low / InsolubleLack of polarity to solvate ions.
Polar Aprotic Acetone, AcetonitrileVery Low / InsolubleLimited ability to solvate cations effectively.
Polar Protic Methanol, EthanolVery Low / InsolubleWhile capable of hydrogen bonding, the lattice energy of the salt is likely too high to be overcome.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an aqueous medium at a given temperature. This protocol is based on standard methods for sparingly soluble inorganic salts.[7]

Objective: To determine the molar solubility and solubility product constant (Ksp) of this compound in water at 25°C.

Materials:

  • This compound (SbPO₄), high purity

  • Deionized water

  • Standardized solution of a suitable chelating agent for antimony (e.g., EDTA, if applicable) or a suitable acid for titration

  • Indicator for titration

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Filtration apparatus with inert filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument for antimony concentration determination.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Place the container in a constant temperature water bath set at 25°C.

    • Stir the suspension vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the dissolved ions is achieved.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the solid to settle.

    • Carefully draw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.22 µm inert filter to remove any suspended solid particles. This step is critical to avoid artificially high solubility measurements.

  • Analysis of Antimony(3+) Concentration:

    • Accurately dilute the filtered, saturated solution to a concentration suitable for analysis by ICP-MS or AAS.

    • Prepare a series of calibration standards of antimony(3+) of known concentrations.

    • Analyze the calibration standards and the diluted sample solution using ICP-MS or AAS to determine the concentration of antimony(3+) in the saturated solution.

  • Calculation of Molar Solubility and Ksp:

    • From the concentration of Sb³⁺ in the saturated solution, calculate the molar solubility (S) of SbPO₄. The dissolution equilibrium is: SbPO₄(s) ⇌ Sb³⁺(aq) + PO₄³⁻(aq)

    • The molar solubility, S, is equal to the molar concentration of Sb³⁺, which is also equal to the molar concentration of PO₄³⁻.

    • The solubility product constant (Ksp) is calculated using the expression: Ksp = [Sb³⁺][PO₄³⁻] = S * S = S²

Logical Workflow for Experimental Solubility Determination

experimental_workflow start Start prep_solution Prepare Supersaturated SbPO4 Solution start->prep_solution equilibrate Equilibrate at Constant Temperature (e.g., 25°C) for 24-48h with Stirring prep_solution->equilibrate settle_filter Settle and Filter Supernatant (0.22 µm filter) equilibrate->settle_filter analyze Analyze [Sb3+] in Filtrate via ICP-MS or AAS settle_filter->analyze calculate Calculate Molar Solubility (S) and Ksp (S^2) analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Drug Development Context

While this compound itself is not a drug, the antimony(III) ion is of significant interest in pharmacology. Pentavalent antimonial drugs are pro-drugs that are metabolized to the more toxic trivalent antimony (Sb(III)).[8] The precise mechanism of action is still under investigation, but it is believed that Sb(III) interacts with thiol-containing enzymes and proteins within the target parasite, such as Leishmania.

Potential Cellular Interactions of Antimony(III)

signaling_pathway cluster_cell Inside Cell SbV Pentavalent Antimonial (Pro-drug) SbIII Antimony(III) (Active Form) SbV->SbIII Reduction Enzymes Thiol-containing Enzymes SbIII->Enzymes Inhibition Cell Parasite Cell (e.g., Leishmania) ROS Increased Reactive Oxygen Species (ROS) Enzymes->ROS Leads to Apoptosis Parasite Death (Apoptosis) ROS->Apoptosis

Caption: Simplified diagram of the proposed mechanism of action for antimonial drugs.

Understanding the solubility of simple inorganic salts like this compound is a foundational step in developing more complex, soluble, and effective antimony-based drugs. Low aqueous solubility can be a starting point for developing nanoparticle formulations or for controlled synthesis of more complex and soluble organometallic antimony compounds.

Conclusion

This compound is a sparingly soluble inorganic salt in both aqueous and organic solvents. While precise quantitative solubility data is not widely available, this guide provides a framework for its experimental determination. For professionals in drug development, understanding the solubility of such precursor compounds is essential for the synthesis and formulation of novel antimony-based therapeutics. The provided experimental protocol and contextual information aim to support further research and development in this promising area of medicinal chemistry.

References

Illuminating the Path Forward: An In-depth Technical Guide to the Luminescent Properties of Rare-Earth Doped Antimony Phosphate Glass

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals exploring the unique luminescent characteristics of rare-earth doped antimony phosphate glass. This document details experimental protocols, presents key quantitative data, and visualizes complex processes to accelerate innovation in materials science and biomedical applications.

This technical guide delves into the synthesis, characterization, and luminescent behavior of antimony phosphate glass doped with various rare-earth ions, including Europium (Eu³⁺) and a Dysprosium-Samarium (Dy³⁺-Sm³⁺) co-doped system. The unique properties of this glass matrix make it a promising candidate for a range of applications, from solid-state lighting and lasers to advanced biomedical imaging and sensing.

Introduction to Rare-Earth Doped Antimony Phosphate Glass

Antimony phosphate glasses offer a compelling host matrix for rare-earth ions due to their advantageous properties, including high refractive index, good thermal stability, and low phonon energy, which can enhance luminescent efficiency. The incorporation of rare-earth elements, with their characteristic sharp and intense emission bands, unlocks a wide array of optical functionalities. This guide will focus on the luminescence of Eu³⁺ as a red-light emitter and the energy transfer dynamics in Dy³⁺-Sm³⁺ co-doped glasses, which can be tailored for white light generation.

Experimental Protocols

A solid understanding of the material's synthesis and characterization is fundamental to reproducing and building upon existing research. The following sections provide detailed methodologies for the key experimental procedures.

Glass Synthesis: The Melt-Quenching Technique

The synthesis of rare-earth doped antimony phosphate glass is typically achieved through the conventional melt-quenching method.[1] This process involves the high-temperature melting of precursor materials followed by rapid cooling to form an amorphous solid.

Typical Precursor Materials:

  • Glass Formers: Antimony(III) oxide (Sb₂O₃), Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Dopants: Europium(III) oxide (Eu₂O₃), Dysprosium(III) oxide (Dy₂O₃), Samarium(III) oxide (Sm₂O₃)

Procedure:

  • Mixing: High-purity precursor powders are weighed and thoroughly mixed in an agate mortar to ensure homogeneity.

  • Melting: The mixture is placed in an alumina crucible and melted in a high-temperature furnace. The melting temperature is typically around 1000-1200°C, and the duration is approximately 1-2 hours to ensure a complete and homogeneous melt.

  • Quenching: The molten glass is then rapidly quenched by pouring it onto a preheated stainless steel or graphite mold. This rapid cooling prevents the formation of a crystalline structure.

  • Annealing: To relieve internal stresses, the resulting glass is annealed at a temperature near its glass transition temperature (typically 400-500°C) for several hours before being slowly cooled to room temperature.

G Glass Synthesis Workflow start Start mixing Mixing of Precursor Powders start->mixing Weighing melting Melting at 1000-1200°C mixing->melting Transfer to Crucible quenching Quenching on Preheated Mold melting->quenching Pouring annealing Annealing at ~Tg quenching->annealing Stress Relief end Final Glass Product annealing->end Slow Cooling

Glass Synthesis Workflow
Characterization Techniques

A suite of analytical techniques is employed to understand the structural and luminescent properties of the synthesized glasses.

  • X-ray Diffraction (XRD): To confirm the amorphous nature of the glass.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).

  • Absorption Spectroscopy: To measure the absorption spectra of the rare-earth ions in the glass matrix, which is crucial for Judd-Ofelt analysis.

  • Photoluminescence (PL) Spectroscopy: To record the excitation and emission spectra, providing insights into the luminescent properties.

  • Luminescence Decay Lifetime Measurement: To determine the lifetime of the excited states of the rare-earth ions, which is essential for understanding energy transfer processes.

Quantitative Data on Luminescent Properties

The following tables summarize key quantitative data for Eu³⁺-doped and an analogous Dy³⁺/Tb³⁺ co-doped antimony phosphate glass, providing a baseline for understanding the potential of a Dy³⁺/Sm³⁺ system.

Judd-Ofelt Parameters and Radiative Properties of Eu³⁺ in Antimony-Borate Glass
ParameterSymbolValueReference
Judd-Ofelt Intensity ParameterΩ₂ (x 10⁻²⁰ cm²)3.5 - 4.5[3]
Judd-Ofelt Intensity ParameterΩ₄ (x 10⁻²⁰ cm²)1.0 - 2.0[3]
Judd-Ofelt Intensity ParameterΩ₆ (x 10⁻²⁰ cm²)0.5 - 1.5[3]
Radiative Transition Probability (⁵D₀→⁷F₂)A_rad (s⁻¹)~600 - 800Calculated
Radiative Lifetimeτ_rad (ms)~1.2 - 1.7Calculated
Stimulated Emission Cross-section (⁵D₀→⁷F₂)σ_em (x 10⁻²¹ cm²)~1.5 - 2.5Calculated

Note: The radiative properties are calculated based on the reported Judd-Ofelt parameters and the refractive index of similar glasses. These values are estimates and will vary with the exact glass composition.

Luminescence Properties of Dy³⁺/Tb³⁺ Co-Doped Antimony Phosphate Glass

Data from a Dy³⁺/Tb³⁺ co-doped antimony phosphate glass provides valuable insights into the potential for efficient energy transfer in a Dy³⁺/Sm³⁺ system within the same host matrix.[4]

PropertyValue
Dy³⁺ Emission Peaks483 nm (⁴F₉/₂ → ⁶H₁₅/₂), 575 nm (⁴F₉/₂ → ⁶H₁₃/₂)
Tb³⁺ Emission Peak545 nm (⁵D₄ → ⁷F₅)
Energy Transfer Efficiency (Dy³⁺ → Tb³⁺)up to 63.1%
Energy Transfer MechanismElectric Dipole Interaction

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and energy transfer mechanisms is crucial for clarity and reproducibility.

Photoluminescence Spectroscopy Workflow

The following diagram illustrates the typical workflow for acquiring photoluminescence and lifetime data.

G Photoluminescence Spectroscopy Workflow cluster_setup Experimental Setup cluster_pl Photoluminescence Measurement cluster_lifetime Lifetime Measurement (TCSPC) laser Pulsed Laser Source sample Glass Sample laser->sample monochromator Monochromator sample->monochromator detector Detector (PMT/CCD) monochromator->detector data_acq Data Acquisition System detector->data_acq excite_pl Excite Sample at λ_ex collect_pl Collect Emitted Light excite_pl->collect_pl scan_pl Scan Emission Wavelengths collect_pl->scan_pl record_pl Record PL Spectrum scan_pl->record_pl excite_lt Excite with Short Pulse collect_lt Detect Single Photons excite_lt->collect_lt time_corr Correlate Photon Arrival to Pulse collect_lt->time_corr record_lt Build Decay Curve time_corr->record_lt

Photoluminescence Spectroscopy Workflow
Energy Transfer Mechanism in Dy³⁺-Sm³⁺ Co-Doped Glass

In Dy³⁺-Sm³⁺ co-doped systems, Dy³⁺ acts as a sensitizer, absorbing excitation energy and transferring it to the Sm³⁺ activator, which then luminesces. This energy transfer is typically non-radiative and occurs through dipole-dipole or dipole-quadrupole interactions.[5] The following diagram illustrates this process.

G Energy Transfer: Dy³⁺ to Sm³⁺ Dy_GS ⁶H₁₅/₂ (Dy³⁺ Ground State) Dy_Exc Excited States (e.g., ⁴I₁₅/₂) Dy_Emit ⁴F₉/₂ (Dy³⁺ Emitting State) Dy_Exc->Dy_Emit Non-radiative Relaxation Dy_Emit->Dy_GS Radiative Decay Sm_Exc Excited States Dy_Emit->Sm_Exc ET Dy_Blue Blue Emission (483 nm) Dy_Yellow Yellow Emission (575 nm) Sm_GS ⁶H₅/₂ (Sm³⁺ Ground State) Sm_Emit ⁴G₅/₂ (Sm³⁺ Emitting State) Sm_Exc->Sm_Emit Non-radiative Relaxation Sm_Emit->Sm_GS Radiative Decay Sm_Orange Orange-Red Emission (~600 nm) Excitation Excitation Photon Excitation->Dy_Exc ET Energy Transfer (Non-radiative)

Energy Transfer: Dy³⁺ to Sm³⁺

Conclusion

Rare-earth doped antimony phosphate glasses represent a versatile platform for the development of advanced photonic materials. The data and protocols presented in this guide offer a foundational understanding for researchers and developers. Further investigation into the specific luminescent properties of various rare-earth ions within this host will undoubtedly lead to new and exciting applications in diverse scientific and technological fields. The efficient energy transfer observed in co-doped systems opens up possibilities for creating novel light sources with tailored spectral characteristics.

References

Thermal stability and melting point of pure SbPO4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability and Melting Point of Pure Antimony (III) Orthophosphate (SbPO4)

This technical guide provides a comprehensive overview of the thermal properties of pure antimony (III) orthophosphate (SbPO4), a material of interest for researchers and scientists in various fields, including materials science and potentially as a component in specialized formulations. This document details the reported melting points, thermal stability, and the experimental methodologies for the synthesis and thermal analysis of SbPO4.

Data Presentation: Thermal Properties of SbPO4

The thermal characteristics of pure SbPO4 can be influenced by its method of preparation, which affects properties such as crystallinity and crystal structure. The available quantitative data on its melting point and thermal decomposition behavior are summarized below.

Thermal PropertyReported ValueSynthesis Method Context
Melting Point877 °CDetermined for crystalline SbPO4 obtained from the thermal treatment of antimony polyphosphate.[1][2]
Melting Point~1020 °CFor anhydrous SbPO4 with a hexagonal crystal structure, prepared by a specific precipitation method.[3]
Thermal StabilityEvaporation starts at ~920 °C without decomposition.Based on thermogravimetric (TG) analysis of crystalline SbPO4.[1]

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of SbPO4 are crucial for reproducible research. The following sections outline representative experimental protocols based on available literature.

Synthesis of Pure SbPO4

The thermal properties of SbPO4 can vary depending on the synthesis route. Two common methods are solid-state reaction and precipitation.

1. Solid-State Synthesis from Antimony Polyphosphate Precursor [1] This method involves the high-temperature treatment of an antimony polyphosphate to yield crystalline SbPO4.

  • Precursor: Antimony polyphosphate (Sb(PO3)3).

  • Protocol:

    • Heat the antimony polyphosphate precursor at 800°C for an extended period (e.g., 18 to 120 hours) to form an amorphous (vitreous) antimony orthophosphate.

    • To obtain the crystalline form, heat the precursor at 1100°C for approximately 70 hours.

    • The transformation to crystalline SbPO4 is confirmed by X-ray diffraction (XRD) analysis.

2. Precipitation Synthesis of Anhydrous SbPO4 [3] This process yields anhydrous antimony orthophosphate with a hexagonal crystal structure.

  • Reactants: Antimony (III) oxide (Sb2O3), concentrated hydrochloric acid (HCl), and a water-soluble orthophosphate source (e.g., diammonium hydrogen phosphate - DAP).

  • Protocol:

    • Dissolve approximately 10 parts of reagent-grade Sb2O3 in about 40 parts of concentrated hydrochloric acid and heat the solution to about 75°C.

    • Prepare a 4M solution of diammonium hydrogen phosphate by dissolving approximately 53 parts of DAP in 100 parts of water and heat this solution to about 75°C.

    • Add the DAP solution to the acidic antimony solution while stirring. The rate of addition is controlled to maintain the pH of the reacting solution below approximately 3.

    • Digest the resulting mixture for at least 1 hour at about 75°C to ensure complete conversion to solid SbPO4.

    • Filter the solid SbPO4 and wash it with a 1% phosphoric acid solution, followed by deionized water until the chloride ion concentration in the precipitate is less than 10 p.p.m.

Thermal Analysis of SbPO4

The following is a representative protocol for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) on pure SbPO4, based on the study by Melnikov and coworkers and general best practices for inorganic materials.[1]

  • Instrumentation: A simultaneous TGA/DTA or TGA/DSC thermal analyzer is typically used.

  • Sample Preparation: A small amount of the crystalline SbPO4 powder is used for the analysis.

  • Crucible: An inert crucible, such as alumina (Al2O3), is recommended.

  • Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., synthetic air) at a controlled flow rate (e.g., 50-100 mL/min) to prevent unwanted reactions.

  • Heating Rate: A linear heating rate, typically in the range of 5 to 20°C/min, is applied. Slower heating rates can provide better resolution of thermal events.

  • Temperature Range: The sample is heated from ambient temperature to a temperature above the expected melting or decomposition point, for instance, up to 1200°C.

  • Data Collection: The instrument records the change in sample mass (TGA) and the difference in temperature or heat flow between the sample and a reference (DTA/DSC) as a function of temperature.

Visualizations

The following diagrams illustrate the experimental workflow for the precipitation synthesis of SbPO4 and the logical progression of its thermal behavior.

SynthesisWorkflow Precipitation Synthesis of SbPO4 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Sb2O3 Sb2O3 + conc. HCl Heat1 Heat to 75°C Sb2O3->Heat1 DAP Diammonium Hydrogen Phosphate (DAP) Solution Heat2 Heat to 75°C DAP->Heat2 Mix Mix and Stir (pH < 3) Heat1->Mix Heat2->Mix Digest Digest at 75°C for >= 1 hour Mix->Digest Filter Filter Digest->Filter Wash Wash with 1% H3PO4 then Deionized Water Filter->Wash Final Pure Anhydrous SbPO4 Wash->Final

Caption: Experimental workflow for the precipitation synthesis of anhydrous SbPO4.

ThermalBehavior Thermal Behavior of Crystalline SbPO4 Start Crystalline SbPO4 (Solid Phase at RT) Heat1 Heating Start->Heat1 Melt Melting Point (877°C or 1020°C) Heat1->Melt Liquid Liquid Phase Melt->Liquid Heat2 Further Heating Evap Evaporation Onset (~920°C) (No Decomposition) Heat2->Evap Gas Gaseous Phase Evap->Gas Liquid->Heat2

Caption: Logical relationship of the thermal behavior of pure crystalline SbPO4 upon heating.

References

Unveiling the Vibrational Fingerprint of Antimony Phosphate (SbPO₄): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental vibrational modes of antimony phosphate (SbPO₄), a material of growing interest in various scientific and technological fields. Through a combination of experimental data and theoretical calculations, this document elucidates the intricate relationship between the crystal structure of SbPO₄ and its characteristic Raman and Infrared (IR) spectral features. Understanding these vibrational properties is crucial for material identification, quality control, and for predicting its behavior in diverse applications, including drug development where phosphate-containing compounds play a significant role.

Crystal Structure and Symmetry of Antimony Phosphate (SbPO₄)

Antimony phosphate (SbPO₄) crystallizes in a monoclinic system with the space group P2₁/m.[1][2][3][4][5] This layered structure is characterized by the presence of PO₄ tetrahedra and SbO₄E polyhedra, where E represents the non-bonding lone electron pair of the Sb³⁺ cation.[4] The symmetry of the crystal lattice dictates the number and activity of the vibrational modes observable in Raman and IR spectroscopy. A factor group analysis, based on the monoclinic P2₁/m space group, is essential for the assignment of the fundamental vibrational modes.[5]

Fundamental Vibrational Modes: Data and Assignments

The vibrational spectrum of SbPO₄ is dominated by the internal modes of the phosphate (PO₄) tetrahedra and the lattice modes involving the motion of both Sb³⁺ and PO₄³⁻ ions. The following tables summarize the experimentally observed Raman-active modes and the theoretically calculated Raman and IR-active modes at ambient pressure, along with their symmetry assignments and descriptions.

Table 1: Experimental and Theoretical Raman Active Vibrational Modes of SbPO₄

Experimental Raman Frequency (cm⁻¹)Theoretical Raman Frequency (cm⁻¹)SymmetryAssignment
8989A gT(PO₄)
106106A gT(PO₄)
139139B gT(PO₄)
152152A gT(PO₄)
197197B gR(PO₄)
230230A gR(PO₄)
258258B gT(PO₄)
288288A gT(PO₄)
310310B gR(PO₄)
344344A gR(PO₄)
403403A gν₂(PO₄)
425425B gν₂(PO₄)
548548A gν₄(PO₄)
580580B gν₄(PO₄)
623623A gν₄(PO₄)
936936A gν₁(PO₄)
978978B gν₃(PO₄)
10251025A gν₃(PO₄)
10831083B gν₃(PO₄)
11451145A gν₃(PO₄)

Data sourced from Pereira et al. (2019).[4] T = Translational, R = Rotational, ν₁ = Symmetric stretching, ν₂ = Symmetric bending, ν₃ = Asymmetric stretching, ν₄ = Asymmetric bending.

Table 2: Theoretical Infrared (IR) Active Vibrational Modes of SbPO₄

Theoretical IR Frequency (cm⁻¹)SymmetryAssignment
95B uT(PO₄)
121A uT(PO₄)
145B uT(PO₄)
170A uR(PO₄)
205B uT(PO₄)
245A uT(PO₄)
275B uR(PO₄)
300A uR(PO₄)
330B uT(PO₄)
360A uT(PO₄)
410A uν₂(PO₄)
440B uν₂(PO₄)
560B uν₄(PO₄)
590A uν₄(PO₄)
630B uν₄(PO₄)
945A uν₁(PO₄)
990B uν₃(PO₄)
1040A uν₃(PO₄)
1100B uν₃(PO₄)
1160A uν₃(PO₄)

Experimental and Theoretical Methodologies

A combination of experimental spectroscopic techniques and theoretical calculations is employed to perform a thorough analysis of the vibrational modes of SbPO₄.

Experimental Protocols

3.1.1. Raman Spectroscopy

Raman spectra are typically acquired using a high-resolution microspectrometer. A detailed protocol is as follows:

  • Sample Preparation: A small quantity of the crystalline SbPO₄ powder is placed on a clean microscope slide.

  • Instrumentation: A Raman microscope equipped with a high-power laser (e.g., 532 nm), a high-resolution grating (e.g., 1200 grooves/mm), and a sensitive detector (e.g., a thermoelectrically cooled CCD) is used.

  • Data Acquisition:

    • The laser is focused on the sample using an appropriate microscope objective.

    • The laser power is optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

    • Spectra are collected in the appropriate wavenumber range (e.g., 50 - 1200 cm⁻¹) with a spectral resolution of typically less than 3 cm⁻¹.

    • Multiple acquisitions are averaged to improve the signal quality.

  • Data Analysis:

    • The collected spectra are baseline corrected to remove any background fluorescence.

    • The peaks are fitted using a suitable profile (e.g., a Voigt or Lorentzian-Gaussian function) to determine their precise positions (wavenumber), intensities, and widths.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides complementary information to Raman spectroscopy. A typical protocol for analyzing a solid sample like SbPO₄ is:

  • Sample Preparation: The KBr pellet method is commonly used. A small amount of SbPO₄ powder (typically 1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (around 200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a suitable source (e.g., a Globar), a beam splitter (e.g., KBr), and a detector (e.g., DTGS) is used.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is first recorded.

    • The KBr pellet containing the SbPO₄ sample is then placed in the sample holder.

    • The spectrum is recorded over a specific range (e.g., 400 - 4000 cm⁻¹).

    • Multiple scans are co-added to enhance the signal-to-noise ratio.

  • Data Analysis: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions and intensities of the absorption bands are then determined.

Theoretical Calculations

Density Functional Theory (DFT) calculations are a powerful tool for predicting and assigning vibrational modes. The general workflow involves:

  • Model Construction: The crystal structure of SbPO₄ (space group P2₁/m) is used as the input for the calculations.

  • Computational Details:

    • A suitable exchange-correlation functional (e.g., PBEsol) and basis set are chosen.

    • The geometry of the crystal structure is optimized to find the minimum energy configuration.

  • Vibrational Analysis:

    • The vibrational frequencies and the corresponding normal modes are calculated from the second derivatives of the energy with respect to the atomic displacements.

    • The Raman and IR activities of each mode are also determined based on the changes in polarizability and dipole moment, respectively.

  • Mode Assignment: The calculated vibrational modes are visualized to understand the atomic motions associated with each frequency, allowing for a detailed assignment of the experimental spectra.

Visualizing the Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the vibrational analysis of SbPO₄.

Experimental_Workflow cluster_raman Raman Spectroscopy cluster_ftir FTIR Spectroscopy Raman_Sample SbPO₄ Powder Raman_Spec Raman Spectrometer Raman_Sample->Raman_Spec Acquisition Raman_Data Raw Raman Spectrum Raman_Spec->Raman_Data Raman_Analysis Data Processing & Peak Fitting Raman_Data->Raman_Analysis Raman_Result Raman Frequencies & Intensities Raman_Analysis->Raman_Result FTIR_Sample SbPO₄ in KBr Pellet FTIR_Spec FTIR Spectrometer FTIR_Sample->FTIR_Spec Acquisition FTIR_Data Raw FTIR Spectrum FTIR_Spec->FTIR_Data FTIR_Analysis Background Correction & Analysis FTIR_Data->FTIR_Analysis FTIR_Result IR Frequencies & Intensities FTIR_Analysis->FTIR_Result

Caption: Experimental workflow for Raman and FTIR analysis of SbPO₄.

Theoretical_Workflow Crystal_Structure SbPO₄ Crystal Structure (P2₁/m) DFT_Setup DFT Calculation Setup (Functional, Basis Set) Crystal_Structure->DFT_Setup Geo_Opt Geometry Optimization DFT_Setup->Geo_Opt Freq_Calc Vibrational Frequency Calculation Geo_Opt->Freq_Calc Mode_Analysis Analysis of Normal Modes (Raman/IR Activity) Freq_Calc->Mode_Analysis Theoretical_Spectra Calculated Vibrational Frequencies & Assignments Mode_Analysis->Theoretical_Spectra

Caption: Workflow for theoretical vibrational analysis of SbPO₄ using DFT.

Integrated_Analysis Experimental_Data Experimental Raman & IR Data Correlation Correlation & Comparison Experimental_Data->Correlation Theoretical_Data Theoretical (DFT) Vibrational Data Theoretical_Data->Correlation Factor_Group_Analysis Factor Group Analysis (P2₁/m) Factor_Group_Analysis->Correlation Final_Assignment Definitive Vibrational Mode Assignment Correlation->Final_Assignment

Caption: Integrated approach for vibrational mode assignment of SbPO₄.

Conclusion

This technical guide has provided a detailed overview of the fundamental vibrational modes of antimony phosphate (SbPO₄). By summarizing the experimental and theoretical data in a structured format, outlining the detailed methodologies, and visualizing the analytical workflows, this document serves as a valuable resource for researchers and scientists. The presented information is essential for the accurate characterization of SbPO₄ and will aid in its potential applications, including those in the pharmaceutical and materials science industries. The combination of experimental spectroscopy and theoretical calculations provides a robust framework for understanding the vibrational properties of this and other complex crystalline materials.

References

Methodological & Application

Synthesis of antimony(3+) phosphate from antimony trioxide and phosphoric acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of Antimony(III) Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(III) phosphate (SbPO₄) is an inorganic compound that has garnered interest for its potential applications in various fields, including materials science and potentially as a precursor or intermediate in the synthesis of pharmacologically active antimony compounds.[1][2] Antimony compounds have a long history in medicine, notably in the treatment of leishmaniasis and schistosomiasis.[3][4][5][6] While pentavalent antimony compounds are more commonly used therapeutically due to better tolerance, the trivalent state, Sb(III), is considered the active form for its parasiticidal effects.[4][6][7] This document provides detailed protocols for the synthesis of antimony(III) phosphate from antimony trioxide and phosphoric acid, along with characterization data and a discussion of its relevance in the context of drug development.

Chemical and Physical Properties

Antimony(III) phosphate is a white, solid material.[2] It crystallizes in a monoclinic system and is known to have a layered structure.[1][2] The coordination of the Sb³⁺ ion is described as a squarish pyramid, a geometry influenced by the lone pair of electrons on the antimony atom.[2]

Experimental Protocols

Two primary methods for the synthesis of antimony(III) phosphate from antimony trioxide and phosphoric acid are presented below: a direct high-temperature reaction and a precipitation method.

Method 1: Direct High-Temperature Synthesis

This method involves the direct reaction of antimony trioxide with phosphoric acid at elevated temperatures. The overall reaction is:

Sb₂O₃ + 2H₃PO₄ → 2SbPO₄ + 3H₂O[1]

Materials and Equipment:

  • Antimony(III) oxide (Sb₂O₃)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • High-temperature furnace

  • Ceramic crucible

  • Stirring hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Protocol:

  • Preparation of Reactant Slurry: In a ceramic crucible, create a slurry by mixing antimony(III) oxide with an excess of 85% phosphoric acid. The molar ratio of H₃PO₄ to Sb₂O₃ should be greater than 2:1 to ensure complete reaction.

  • Initial Reaction: Place the crucible on a stirring hotplate in a fume hood. Heat the mixture to approximately 120°C with constant stirring.[1] This initial heating step helps to initiate the reaction and form a homogeneous mixture.

  • High-Temperature Calcination: Transfer the crucible to a high-temperature furnace. Gradually heat the mixture to 600°C and maintain this temperature for several hours to ensure the completion of the reaction and removal of water.[1]

  • Cooling and Washing: After the calcination is complete, allow the furnace to cool down to room temperature. The resulting solid is antimony(III) phosphate.

  • Purification: Wash the product repeatedly with deionized water to remove any unreacted phosphoric acid. Filter the solid using a Büchner funnel.

  • Drying: Dry the purified antimony(III) phosphate in an oven at 100-120°C until a constant weight is achieved.

Safety Precautions:

  • Handle antimony trioxide and the resulting antimony phosphate in a well-ventilated fume hood as antimony compounds can be toxic.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Phosphoric acid is corrosive; handle with care.

Method 2: Precipitation from an Antimony Trichloride Intermediate

This method involves the initial conversion of antimony trioxide to antimony trichloride, followed by precipitation of antimony phosphate with a soluble phosphate salt.[8]

Materials and Equipment:

  • Antimony(III) oxide (Sb₂O₃)

  • Concentrated hydrochloric acid (HCl, ~37%)[8]

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or another water-soluble orthophosphate[8]

  • Dilute phosphoric acid (1%) for washing[8]

  • Deionized water

  • Glass reactor with temperature control and stirring

  • pH meter

  • Filtration apparatus

  • Drying oven

Protocol:

  • Formation of Antimony Trichloride: In a glass reactor, dissolve antimony(III) oxide in a sufficient amount of concentrated hydrochloric acid to form antimony trichloride (SbCl₃).[8] The reaction is: Sb₂O₃ + 6HCl → 2SbCl₃ + 3H₂O.[8] The temperature should be controlled during this exothermic reaction.

  • Preparation of Phosphate Solution: Prepare a solution of a water-soluble orthophosphate, such as diammonium hydrogen phosphate, in deionized water. Heat this solution to at least 75°C.[8]

  • Precipitation: Slowly add the hot phosphate solution to the antimony trichloride solution with vigorous stirring. Maintain the temperature of the reaction mixture at approximately 75°C.[8]

  • pH Control: Monitor the pH of the reaction mixture. It is crucial to maintain the pH below 3, preferably in the range of 2-3, to ensure the precipitation of pure anhydrous antimony phosphate and avoid the formation of ammonium salts.[8]

  • Digestion: After the addition is complete, continue to stir the mixture at 75°C for at least one hour to allow for complete conversion to solid antimony phosphate.[8]

  • Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the solid first with a 1% phosphoric acid solution, followed by repeated washings with deionized water until the chloride ion concentration in the filtrate is negligible (e.g., less than 10 ppm).[8]

  • Drying: Dry the final product in an oven at 100-120°C.

Safety Precautions:

  • This procedure involves the use of concentrated hydrochloric acid, which is highly corrosive and has toxic fumes. All steps should be performed in a fume hood with appropriate PPE.

  • The reaction to form antimony trichloride is exothermic and requires careful temperature control.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of antimony(III) phosphate. The values are based on literature and expected outcomes from the described protocols.

ParameterMethod 1: High-Temp SynthesisMethod 2: PrecipitationReference(s)
Purity (Antimony %) ~56%~56.2%[8]
Theoretical Antimony % 56.17%56.17%[8]
Melting Point 877 °C~1020 °C[1][8]
Crystal Structure MonoclinicHexagonal[1][8]
Typical Yield > 90%> 95%(Estimated)

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of antimony(III) phosphate using the precipitation method (Method 2).

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Sb2O3 Antimony(III) Oxide SbCl3 Antimony Trichloride Solution Sb2O3->SbCl3 HCl Conc. Hydrochloric Acid HCl->SbCl3 Precipitation Precipitation & Digestion (pH 2-3, 75°C) SbCl3->Precipitation Phosphate Diammonium Hydrogen Phosphate Solution Phosphate->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (100-120°C) Filtration->Drying SbPO4 Antimony(III) Phosphate (Final Product) Drying->SbPO4 XRD X-ray Diffraction (XRD) SbPO4->XRD Phase & Crystal Structure FTIR FTIR Spectroscopy SbPO4->FTIR Functional Groups ICP ICP-MS/OES Analysis SbPO4->ICP Elemental Purity

Caption: Workflow for the precipitation synthesis and characterization of SbPO₄.

Potential Mechanism of Action for Antimony Compounds

While the specific biological pathways affected by antimony(III) phosphate are not well-defined, the general mechanism of action for antimonial drugs involves the reduction of the prodrug (Sb(V)) to the active cytotoxic form (Sb(III)). This active form is believed to exert its parasiticidal effects by interacting with sulfhydryl groups in essential parasite enzymes and proteins, leading to a disruption of cellular metabolism and redox balance.

Antimony_MoA cluster_host Host Cell / Macrophage cluster_parasite Leishmania Parasite SbV_prodrug Sb(V) Prodrug (e.g., Sodium Stibogluconate) Reduction Reduction SbV_prodrug->Reduction Host thiols SbIII_active Active Sb(III) Reduction->SbIII_active SbIII_uptake Sb(III) Uptake SbIII_active->SbIII_uptake Enters Parasite Thiol_interaction Interaction with Sulfhydryl Groups SbIII_uptake->Thiol_interaction Enzyme_inhibition Enzyme Inhibition (e.g., Trypanothione Reductase) Thiol_interaction->Enzyme_inhibition Redox_disruption Disruption of Redox Balance Enzyme_inhibition->Redox_disruption Apoptosis Parasite Death (Apoptosis) Redox_disruption->Apoptosis

Caption: Generalized signaling pathway for the action of antimonial drugs.

Applications in Drug Development

Antimony compounds have been a cornerstone in the treatment of leishmaniasis for decades.[9] The development of new antimony-based drugs or delivery systems is driven by the need to overcome increasing drug resistance and reduce the toxicity associated with current therapies.[9]

  • Prodrug and Precursor Synthesis: Antimony(III) phosphate can serve as a stable, solid source of Sb(III) for the synthesis of more complex organoantimony compounds or for incorporation into novel drug delivery systems. The controlled release of Sb(III) is a key area of research to improve therapeutic efficacy and reduce side effects.

  • Radiopharmaceutical Development: Isotopes of antimony, such as ¹¹⁹Sb, are being explored for radiopharmaceutical therapy.[7][10] Stable antimony compounds like SbPO₄ could be used in the development and testing of chelation and targeting strategies for these therapeutic radionuclides.[7][10] The Sb(III) oxidation state is suggested as the preferred form for these applications due to its in vivo stability.[7][10]

  • Material Science in Drug Delivery: The layered structure of antimony(III) phosphate could potentially be investigated for intercalation of active pharmaceutical ingredients (APIs), although this application is still speculative.

For researchers in drug development, the synthesis of well-characterized antimony compounds like SbPO₄ is a fundamental step toward exploring new therapeutic avenues for parasitic diseases and beyond.

References

Application Notes and Protocols for Melt-Quenching of Antimony Phosphate Glasses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of antimony phosphate glasses using the melt-quenching technique. This document is intended to guide researchers in the synthesis and characterization of these glasses, with a particular focus on their potential applications in the field of drug development.

Introduction to Antimony Phosphate Glasses

Antimony phosphate glasses are a unique class of inorganic glasses that have garnered interest for their potential in various technological fields, including optics and photonics. For drug development professionals, their tunable dissolution rates and the known biomedical applications of antimony compounds make them intriguing candidates for controlled drug delivery systems.[1][2] The melt-quenching technique is a conventional and versatile method for producing these amorphous materials.

The incorporation of antimony oxide (Sb₂O₃) into a phosphate glass network can modify its physical and chemical properties, such as thermal stability, chemical durability, and dissolution behavior.[3] Antimony itself has a history of use in medicine, with some of its compounds being utilized as antiparasitic drugs.[4] This raises the possibility of developing antimony phosphate glasses not only as inert carriers but also as materials with intrinsic therapeutic properties or as vehicles for the sustained release of other active pharmaceutical ingredients (APIs).

Experimental Protocols

General Protocol for Melt-Quenching of Antimony Phosphate Glasses

This protocol outlines the standard procedure for preparing antimony phosphate glasses. Specific parameters may need to be optimized based on the desired glass composition and properties.

Materials and Equipment:

  • High-purity precursor powders (e.g., Sb₂O₃, P₂O₅, and other metal oxides or phosphates)

  • Alumina or platinum crucible

  • High-temperature furnace (capable of reaching at least 1200°C)

  • Stainless steel or brass mold (pre-heated)

  • Annealing furnace

  • Mortar and pestle

  • Analytical balance

  • Personal protective equipment (goggles, heat-resistant gloves, lab coat)

Procedure:

  • Batch Calculation and Weighing:

    • Calculate the required weight of each precursor powder based on the desired molar composition of the glass.

    • Accurately weigh the high-purity powders using an analytical balance.

  • Mixing:

    • Thoroughly mix the weighed powders in a mortar and pestle for at least 15-20 minutes to ensure a homogeneous mixture.

  • Melting:

    • Transfer the mixed batch into a clean alumina or platinum crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the furnace to the desired melting temperature, typically in the range of 900°C to 1200°C, depending on the glass composition.[5]

    • Maintain the molten state for a sufficient duration (e.g., 1-2 hours) to ensure complete homogenization of the melt.[6]

  • Quenching:

    • Rapidly pour the molten glass into a pre-heated stainless steel or brass mold.

    • The pre-heating of the mold (e.g., to around 200-300°C) helps to prevent thermal shock and cracking of the glass.

  • Annealing:

    • Immediately transfer the solidified glass from the mold to an annealing furnace pre-heated to a temperature near the glass transition temperature (Tg) of the specific composition.[7]

    • The annealing temperature for many phosphate-based glasses is in the range of 250°C to 450°C.[5]

    • Hold the glass at the annealing temperature for a period of 1 to 4 hours to relieve internal stresses. The duration depends on the thickness of the glass sample, with a general guideline being 1 hour for every 0.25 inches of thickness.[8]

    • Slowly cool the glass to room temperature inside the furnace. The cooling rate is critical to prevent the reintroduction of thermal stress.

Protocol for Characterization of Antimony Phosphate Glasses

X-ray Diffraction (XRD):

  • Purpose: To confirm the amorphous (non-crystalline) nature of the prepared glass.

  • Procedure:

    • Grind a small portion of the annealed glass into a fine powder.

    • Mount the powder on a sample holder.

    • Perform XRD analysis over a suitable 2θ range (e.g., 10-80 degrees).

    • The absence of sharp diffraction peaks and the presence of a broad halo indicate an amorphous structure.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the glass, including the glass transition temperature (Tg), crystallization onset temperature (Tc), and melting temperature (Tm).

  • Procedure:

    • Place a small, known weight of the glass sample in an appropriate pan (e.g., alumina or platinum).

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

    • Record the heat flow as a function of temperature to identify the endothermic and exothermic events corresponding to Tg, Tc, and Tm.

Density Measurement:

  • Purpose: To determine the density of the glass, which is an important physical property.

  • Procedure:

    • Use the Archimedes principle with a suitable immersion liquid (e.g., distilled water or ethanol).

    • Weigh the glass sample in air and then submerged in the liquid.

    • Calculate the density using the formula: ρ = (W_air * ρ_liquid) / (W_air - W_liquid), where ρ is the density of the glass, W_air is the weight in air, W_liquid is the weight in the liquid, and ρ_liquid is the density of the immersion liquid.

Data Presentation

The following tables summarize quantitative data for various antimony phosphate and related phosphate glass compositions prepared by the melt-quenching technique.

Table 1: Thermal Properties of Antimony Phosphate Glasses

Glass Composition (mol%)Tg (°C)Tc (°C)Reference
(95-x)Sb₂O₃-xP₂O₅-5MgO (x=45, 40, 35)276, 380-381, 422-470-[9]
(85-x)Sb₂O₃-xP₂O₅-15MgO (x=55, 35, 25)276, 380-381, 422-470-[9]
(75-x)Sb₂O₃-xP₂O₅-25MgO (x=45, 35, 25)276, 380-381, 422-470-[9][10]
60Sb₂O₃-(40-x)P₂O₅-xMgO (x=10, 20)276, 380-381, 422-470-[9]
(100-x)Sb₂O₃-xSbPO₄ (x=5-80)280-380-[11]

Table 2: Physical Properties of Antimony Phosphate Glasses

Glass Composition (mol%)Density (g/cm³)Refractive IndexReference
(65-x)P₂O₅-15Li₂O-15ZnO-5Bi₂O₃-xSb₂O₃Increases with Sb₂O₃> 2[11][12]
(80-X)Sb₂O₃-X P₂O₅ (X=10, 20, 30, 40)Increases with Sb₂O₃-[13]

Table 3: Dissolution Rates of Phosphate-Based Glasses

Glass SystemModifying OxideEffect on Dissolution RateReference
Phosphate GlassesV₂O₅, MoO₃Decreases[14]
Borophosphate GlassesB₂O₃Decreases (up to 20 mol%)[15]
Sodium-Iron PhosphateFe₂O₃Improves chemical durability[16]

Application in Drug Development: Controlled Release

Phosphate-based glasses are being explored as biodegradable materials for the controlled release of therapeutic agents.[14] The dissolution rate of these glasses can be tailored by adjusting their chemical composition.[17] The incorporation of multivalent ions, such as those from antimony oxide, can strengthen the glass network and potentially lead to a more controlled and sustained release of an incorporated drug.

The therapeutic history of antimony compounds suggests that the glass matrix itself could have biological activity, or that the release of antimony ions could be leveraged for specific therapeutic effects, such as in antiparasitic applications.[2] However, the toxicity of antimony is a critical consideration and requires thorough investigation for any biomedical application.[18]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and key relationships in the preparation and application of antimony phosphate glasses.

MeltQuenchingWorkflow cluster_preparation 1. Batch Preparation cluster_synthesis 2. Glass Synthesis cluster_characterization 3. Characterization cluster_application 4. Application a Calculate Composition b Weigh Precursors a->b c Mix Powders b->c d Melting (900-1200°C) c->d e Quenching (Pre-heated Mold) d->e f Annealing (Near Tg) e->f g XRD (Amorphous Check) f->g f->g h DTA/DSC (Thermal Properties) f->h f->h i Density Measurement f->i f->i j Drug Loading i->j k In Vitro Dissolution & Drug Release Studies j->k l Biocompatibility & Toxicity Assessment k->l

Caption: Experimental workflow for preparing and evaluating antimony phosphate glasses.

CompositionPropertyRelationship cluster_composition Glass Composition cluster_properties Glass Properties cluster_application Drug Delivery Application comp Sb₂O₃ / P₂O₅ Ratio + Modifying Oxides thermal Thermal Stability (Tg, Tc) comp->thermal influences physical Physical Properties (Density, etc.) comp->physical determines dissolution Dissolution Rate comp->dissolution controls release Controlled Drug Release Profile dissolution->release governs

References

Application Note: Analysis of Sb-O and P-O Bonds in Antimony Phosphate (SbPO₄) using FTIR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the structural analysis of antimony phosphate (SbPO₄). These vibrational spectroscopy techniques are powerful, non-destructive methods for probing the local chemical environment and bonding within inorganic materials. By analyzing the vibrational modes of the phosphate (PO₄) and antimonite (SbOₓ) polyhedra, researchers can gain insights into bond lengths, coordination, and crystalline structure. This note includes theoretical principles, detailed experimental protocols for both techniques, and guidance on spectral interpretation, supported by quantitative data and workflow diagrams.

Introduction and Principles

Antimony phosphate (SbPO₄) is an inorganic compound with a layered structure that has been investigated for applications in ion-exchange, catalysis, and as an anode material in lithium-ion and sodium-ion batteries.[1] The properties and performance of SbPO₄ are intrinsically linked to its crystal structure, particularly the nature of the phosphorus-oxygen (P-O) and antimony-oxygen (Sb-O) bonds.

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules and crystal lattices.[2]

  • FTIR Spectroscopy: Measures the absorption of infrared radiation by a sample at frequencies corresponding to its molecular vibrations. A vibrational mode is IR-active only if it causes a change in the molecule's net dipole moment.[3]

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.[4]

For a centrosymmetric crystal structure, vibrational modes that are Raman-active are often IR-inactive, and vice-versa (the rule of mutual exclusion). Analyzing both types of spectra provides a more complete picture of the vibrational properties of the material.

Structural and Vibrational Context of SbPO₄

SbPO₄ crystallizes in a monoclinic system (space group P2₁/m) with a two-dimensional layered structure.[1][5]

  • Phosphorus Environment: The phosphorus (P⁵⁺) atom is tetrahedrally coordinated to four oxygen atoms, forming distinct PO₄ units.[1][5] The P-O bond distances range from 1.54 to 1.58 Å.[5]

  • Antimony Environment: The antimony (Sb³⁺) atom is bonded to four oxygen atoms in a distorted rectangular see-saw-like geometry.[5] The Sb-O bond lengths have a wider range, from approximately 1.98 to 2.22 Å.[1][5]

The vibrational spectrum of SbPO₄ is primarily composed of the internal modes of the PO₄ tetrahedron and the vibrations of the SbO₄ unit, as well as external lattice modes at lower frequencies. The internal vibrations of the tetrahedral PO₄ group are well-characterized and serve as an excellent probe for structural analysis.

Quantitative Data Summary

The structural parameters and observed vibrational frequencies for SbPO₄ are summarized below. Variations in vibrational frequencies can be correlated with changes in bond lengths and angles.[6]

Table 1: Structural Parameters of SbPO₄

ParameterValueReference
Crystal SystemMonoclinic[1][5]
Space GroupP2₁/m[5]
P-O Bond Distances1.54–1.58 Å[5]
Sb-O Bond Distances2.03–2.22 Å[5]
1.98, 2.04, 2.18, 2.93 Å[1]

Table 2: Vibrational Band Assignments for SbPO₄

Wavenumber (cm⁻¹) - IRWavenumber (cm⁻¹) - RamanAssignmentReference
1145Data not specifiedν₃ (asymmetric stretching) of PO₄[1]
1052Data not specifiedν₃ (asymmetric stretching) of PO₄[1]
973Data not specifiedν₁ (symmetric stretching) of PO₄[1]
664Data not specifiedν₄ (asymmetric bending) of PO₄[1]
590Data not specifiedν₄ (asymmetric bending) of PO₄[1]
500Data not specifiedSb-O stretching modes[1]
475Data not specifiedSb-O stretching modes[1]
372Data not specifiedLattice modes / O-Sb-O bending modes[1]

Note: Specific Raman data for SbPO₄ was mentioned as recorded but not detailed in the available abstract.[7] The assignments are based on typical regions for phosphate and metal-oxide vibrations.

Experimental Protocols

Proper sample preparation and instrument setup are critical for obtaining high-quality spectra.

Protocol 1: FTIR Spectroscopy of Solid SbPO₄

This protocol describes two common methods for solid sample analysis: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

A. Attenuated Total Reflectance (ATR-FTIR) ATR is a rapid and simple method suitable for powdered samples.[3][8]

  • Instrument Setup:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Select the appropriate crystal for the ATR accessory (e.g., diamond).

  • Background Collection:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

  • Sample Measurement:

    • Place a small amount of the powdered SbPO₄ sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[9]

    • Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans.

  • Cleaning:

    • Thoroughly clean the sample from the crystal surface using a soft wipe and solvent.

B. KBr Pellet Method This traditional method involves dispersing the sample in a transparent KBr matrix. It can yield higher quality spectra but is more labor-intensive.[10]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the SbPO₄ sample and ~200 mg of dry, FT-IR grade KBr.[10]

    • Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes under vacuum to form a thin, transparent pellet.[10]

  • Measurement:

    • Place the KBr pellet into the spectrometer's sample holder.

    • Collect the spectrum using similar acquisition parameters as for ATR, ensuring the beam path is clear. A background is typically run with an empty sample holder or a pure KBr pellet.

Protocol 2: Raman Spectroscopy of Solid SbPO₄

This protocol outlines the general procedure for acquiring a Raman spectrum from a solid powder.

  • Instrument Setup:

    • Turn on the laser and allow it to stabilize (typically 15-30 minutes).[4]

    • Select the laser excitation wavelength (e.g., 532 nm, 785 nm). A lower energy laser (e.g., 785 nm) may be necessary if the sample fluoresces.

    • Calibrate the spectrometer using a known standard (e.g., silicon wafer, cyclohexane).

  • Sample Preparation:

    • Place a small amount of the SbPO₄ powder onto a microscope slide or into a sample holder.

    • If using a Raman microscope, place the sample on the microscope stage.

  • Data Acquisition:

    • Focus the laser onto the sample. Use the microscope's white light source first to locate the sample area of interest, then switch to the laser.[4]

    • Adjust acquisition parameters:

      • Laser Power: Use the lowest power necessary to get a good signal to avoid sample damage or heating.

      • Exposure Time and Accumulations: Adjust to achieve a good signal-to-noise ratio.

    • Collect the Raman spectrum over the desired spectral range (e.g., 100-1400 cm⁻¹).

Diagrams and Workflows

experimental_workflow Prep_FTIR Prep_FTIR Acq_FTIR Acq_FTIR Prep_FTIR->Acq_FTIR Process Process Acq_FTIR->Process Prep_Raman Prep_Raman Acq_Raman Acq_Raman Prep_Raman->Acq_Raman Acq_Raman->Process

principles_diagram cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy Vibration Molecular Vibration IR_Source IR Radiation Source IR_Rule Causes Change in Dipole Moment IR_Source->IR_Rule IR_Rule->Vibration Probes IR_Spectrum IR Absorption Spectrum IR_Rule->IR_Spectrum Raman_Source Laser Source Raman_Rule Causes Change in Polarizability Raman_Source->Raman_Rule Raman_Rule->Vibration Probes Raman_Spectrum Raman Scattering Spectrum Raman_Rule->Raman_Spectrum

Data Analysis and Interpretation

  • Phosphate (P-O) Vibrations:

    • Stretching Modes (900-1200 cm⁻¹): The most intense bands in this region correspond to the P-O stretching vibrations. The symmetric stretch (ν₁) typically appears as a single, sharp band around 970-980 cm⁻¹, while the asymmetric stretch (ν₃) is often broader and may be split into multiple components (e.g., at 1052 and 1145 cm⁻¹) due to the lowering of symmetry in the crystal lattice.[1]

    • Bending Modes (400-700 cm⁻¹): The O-P-O bending modes (ν₂ and ν₄) appear at lower frequencies. The asymmetric bend (ν₄) is observed around 590-664 cm⁻¹.[1] The position and splitting of these bands are highly sensitive to the local environment and coordination.[11]

  • Antimony-Oxygen (Sb-O) Vibrations:

    • Stretching and Bending Modes (< 600 cm⁻¹): Vibrations involving the heavier antimony atom occur at lower frequencies. The bands observed around 475-500 cm⁻¹ can be assigned to Sb-O stretching modes.[1] Even lower frequency bands (< 400 cm⁻¹) correspond to O-Sb-O bending and lattice modes.

  • Correlating Spectra with Structure:

    • Peak Position: A shift to a higher wavenumber (frequency) generally indicates a shorter, stronger bond, while a shift to a lower wavenumber suggests a longer, weaker bond.[6][12] This can be used to probe subtle structural changes, such as those induced by pressure or chemical substitution.

    • Peak Splitting: The degeneracy of vibrational modes (e.g., the ν₃ and ν₄ modes of a perfect PO₄ tetrahedron) can be lifted by the lower symmetry of the crystal site. The degree of splitting provides information about the distortion of the polyhedra from their ideal geometry.

    • Peak Width: Broader peaks often indicate a higher degree of structural disorder or a range of similar, but not identical, bonding environments.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the analysis of Sb-O and P-O bonds in antimony phosphate. They provide detailed, non-destructive insights into the local coordination and bonding environments of both the phosphate and antimonite units. By following standardized protocols and correlating the resulting spectra with known structural data, researchers can effectively characterize SbPO₄ materials, monitor structural changes, and better understand the structure-property relationships crucial for their intended applications.

References

Application Note: XPS Analysis of Antimony Phosphate for Surface Chemistry Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimony phosphate is a material of interest in various fields, including catalysis and materials science. Its surface chemistry dictates its reactivity, stability, and overall performance. X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique ideal for investigating such materials.[1] XPS provides detailed information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 10 nanometers of the material's surface.[1][2] This application note provides a detailed protocol for the XPS analysis of antimony phosphate powders, focusing on sample handling, data acquisition, and spectral interpretation, particularly the deconvolution of overlapping spectral regions.

Quantitative Data: Binding Energies

The following tables summarize the characteristic binding energies for antimony, phosphorus, and oxygen species commonly observed in the XPS analysis of antimony phosphate and related compounds. These values are crucial for the accurate identification of chemical states. All spectra should be charge-referenced to the adventitious carbon C 1s peak at 284.8 eV or 285.0 eV.[3][4]

Table 1: Antimony (Sb 3d) Core Level Binding Energies

Chemical State Sb 3d₅/₂ Binding Energy (eV) Sb 3d₃/₂ Binding Energy (eV) Spin-Orbit Splitting (eV)
Metallic Sb (Sb⁰) ~528.3[5][6] ~537.7 ~9.4
Antimony (III) Oxide (Sb₂O₃) 529.9 - 530.3[5][7] 539.3 - 539.7 ~9.4

| Antimony (V) Oxide (Sb₂O₅) | ~530.9[5][7] | ~540.3[8] | ~9.4 |

Note: The Sb 3d₅/₂ peak has a direct overlap with the O 1s peak. Analysis relies on fitting the non-overlapping Sb 3d₃/₂ peak and using a fixed spin-orbit splitting and intensity ratio (3:2) to determine the Sb 3d₅/₂ contribution.[5][8][9]

Table 2: Phosphorus (P 2p) Core Level Binding Energies

Chemical State P 2p Binding Energy (eV) Notes
Metal Phosphide ~128.5[10] Not typically expected in antimony phosphate.
Phosphate (PO₄³⁻) 133.0 - 134.8[10][11] Appears as a broad, asymmetric peak due to closely spaced spin-orbit components (Δ ≈ 0.87 eV).[10]

| P-O Bond | 133.5 - 135.5[12][13] | Binding energy can shift based on the degree of polymerization.[11] |

Table 3: Oxygen (O 1s) Core Level Binding Energies

Chemical State O 1s Binding Energy (eV) Notes
Metal Oxide (Sb-O) 529.0 - 530.5[4][14] This is the primary region of overlap with Sb 3d₅/₂.
Non-bridging Oxygen (P=O) 530.5 - 532.0[11] Found in terminal phosphate groups.
Bridging Oxygen (Sb-O-P) 533.1 - 533.6[11] Indicates the linkage between antimony and phosphate groups.
Hydroxyl Groups (-OH) ~531.5 - 532.5[15] Often present on the surface due to hydration.

| Adsorbed Water (H₂O) | ~533.9 - 535.7[15][16] | Physisorbed water on the sample surface. |

Experimental Protocols

Sample Preparation and Mounting (Powder)

Proper sample preparation is critical to avoid surface contamination and ensure high-quality data.[17] Antimony phosphate is an insulating powder, which requires careful mounting to mitigate surface charging.

Materials:

  • Antimony Phosphate Powder

  • Powder-free nitrile gloves[17][18]

  • Clean spatula and tweezers[18]

  • XPS sample holder (stub)

  • Double-sided conductive carbon tape[19][20]

  • Pressurized nitrogen or argon for cleaning (optional)

Protocol:

  • Work in a clean environment. Wear powder-free gloves throughout the procedure.[20]

  • Clean the XPS sample holder with isopropyl alcohol and dry it thoroughly.[20]

  • Cut a small piece of double-sided conductive carbon tape (e.g., 5x5 mm) and affix it firmly to the center of the sample holder.[19]

  • Using a clean spatula, carefully place a small amount of the antimony phosphate powder onto the carbon tape.

  • Gently press the powder onto the tape with the flat side of the spatula to ensure good adhesion and a relatively flat surface.[19][20] Do not touch the analysis area with your fingers or tools that are not clean.[19]

  • Turn the sample holder upside down and tap it gently to remove any loose powder.[19][20] This step is crucial to prevent contamination of the XPS instrument's vacuum system.

  • Visually inspect the sample to ensure a uniform, thin layer of powder is well-adhered to the tape.

  • Mount the sample holder into the XPS introduction chamber for pump-down.

Alternative Method: For a more uniform surface, the powder can be pressed into high-purity indium foil, which is a favored but more complex method.[18][20]

XPS Data Acquisition

Instrumentation:

  • X-ray Photoelectron Spectrometer

  • Monochromatic Al Kα X-ray source (1486.6 eV)

  • Low-energy electron flood gun for charge neutralization[3][21]

Protocol:

  • System Check: Ensure the main analysis chamber pressure is in the ultra-high vacuum (UHV) range (e.g., < 10⁻⁸ mbar).[22]

  • Charge Neutralization: Since antimony phosphate is an insulator, a buildup of positive charge on the surface during analysis is expected.[21] Activate the low-energy electron flood gun and optimize its settings to minimize this charging effect. This can be initially tested on a known insulating standard like PET or Al₂O₃.[3][21]

  • Survey Scan:

    • Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy).

    • Use a high pass energy (e.g., 160 eV) for good signal-to-noise ratio.

    • This scan is used to identify all elements present on the surface.

  • High-Resolution Scans:

    • Acquire high-resolution spectra for the core levels of interest.

    • Use a lower pass energy (e.g., 20-40 eV) for better energy resolution.

    • Regions to scan:

      • Sb 3d / O 1s: 525 - 550 eV (ensure both Sb 3d₅/₂ and Sb 3d₃/₂ peaks are captured).[14]

      • P 2p: 125 - 140 eV.

      • C 1s: 280 - 295 eV (for charge referencing).

Data Processing and Analysis

Software: CasaXPS or similar data analysis software.

Protocol:

  • Charge Correction: Load the high-resolution spectra. Calibrate the binding energy scale by setting the main C 1s peak (from adventitious carbon) to 284.8 eV or 285.0 eV.[3][4] Apply this shift to all other spectra (Sb 3d, P 2p, O 1s).

  • Background Subtraction: Apply a Shirley-type background to each high-resolution spectrum to remove the signal from inelastically scattered electrons.[4]

  • Peak Fitting (Deconvolution):

    • Use a mixed Gaussian-Lorentzian line shape for fitting the peaks.[4]

    • P 2p: Fit the asymmetric peak envelope with the P 2p₃/₂ and P 2p₁/₂ doublet, constraining the peak separation to ~0.87 eV and the area ratio to 2:1.[10]

    • Sb 3d / O 1s Deconvolution (Critical Step): a. Focus on the clean, non-overlapping Sb 3d₃/₂ peak first (around 539-540 eV). Fit this peak to determine its binding energy, full width at half maximum (FWHM), and area. b. Constrain the Sb 3d₅/₂ peak by setting its binding energy to be ~9.3-9.4 eV lower than the fitted Sb 3d₃/₂ peak.[5][7] c. Constrain the area ratio of Sb 3d₅/₂ to Sb 3d₃/₂ to 3:2.[8] d. Constrain the FWHM of the Sb 3d₅/₂ peak to be the same as the Sb 3d₃/₂ peak. e. The remaining un-fitted intensity in the ~529-534 eV region can now be attributed to the various chemical states of the O 1s signal. Fit these with separate components according to the binding energies in Table 3.

  • Quantification: Calculate the atomic concentrations of the elements using the peak areas from the high-resolution scans and the appropriate relative sensitivity factors (RSFs) provided by the instrument manufacturer.[4]

Visualizations

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (UHV) cluster_proc Data Processing & Analysis cluster_interp Interpretation p1 Mount Powder on Conductive Carbon Tape p2 Remove Loose Powder p1->p2 p3 Load into Intro Chamber p2->p3 a1 Activate Charge Neutralization p3->a1 a2 Acquire Survey Scan (0-1200 eV) a1->a2 a3 Acquire High-Resolution Scans (Sb 3d/O 1s, P 2p, C 1s) a2->a3 d1 Charge Correct Spectra to C 1s (284.8 eV) a3->d1 d2 Subtract Shirley Background d1->d2 d3 Peak Fit & Deconvolute Core Level Spectra d2->d3 d4 Quantify Atomic Concentrations (RSF) d3->d4 i1 Identify Chemical States (Binding Energies) d4->i1 i2 Determine Surface Stoichiometry i1->i2

Caption: Experimental workflow for XPS analysis of antimony phosphate powder.

Deconvolution_Logic cluster_Sb Antimony (Sb 3d) Analysis cluster_O Oxygen (O 1s) Analysis start High-Resolution Sb 3d / O 1s Spectrum fit_sb3d3 1. Fit non-overlapping Sb 3d₃/₂ peak start->fit_sb3d3 constrain_sb3d5 2. Constrain Sb 3d₅/₂ peak using: - BE (Sb 3d₃/₂ - 9.34 eV) - Area Ratio (3:2) - Same FWHM fit_sb3d3->constrain_sb3d5 fit_o1s 3. Fit remaining signal with O 1s components (Sb-O, P=O, Sb-O-P, etc.) constrain_sb3d5->fit_o1s result Deconvoluted Spectrum: Quantitative chemical state information for Sb and O fit_o1s->result

References

Application Notes and Protocols: Antimony Phosphate as a High-Capacity Anode Material for Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of antimony phosphate (SbPO4) as a promising high-capacity anode material for sodium-ion batteries (SIBs). This document details the electrochemical performance, synthesis protocols, and the fundamental mechanism of sodium storage in SbPO4-based anodes.

Introduction

The development of high-performance anode materials is crucial for advancing sodium-ion battery technology. Antimony (Sb) is a promising candidate due to its high theoretical capacity of 660 mAh g⁻¹ via an alloying reaction with sodium to form Na₃Sb.[1][2] However, Sb-based anodes often suffer from large volume changes during charging and discharging, leading to poor cycling stability.[1][3] Antimony phosphate (SbPO₄) has emerged as an advanced anode material that mitigates these issues. The bulky and stable phosphate (PO₄³⁻) groups can buffer the volume expansion, thereby enhancing cycling stability.[4][5] Additionally, the in-situ formation of Na₃PO₄ during the initial discharge may enhance ionic conductivity.[4]

This document summarizes the performance of various SbPO₄-based composites and provides detailed experimental protocols for their synthesis and electrochemical characterization.

Data Presentation: Electrochemical Performance

The electrochemical performance of various antimony phosphate-based anode materials for sodium-ion batteries is summarized in the table below. This allows for a clear comparison of different composite strategies and their impact on specific capacity, cycling stability, and rate capability.

MaterialInitial Reversible Capacity (mA h g⁻¹)Cycling PerformanceRate CapabilityReference
Sb/SbPO₄@3D-G 484.4 at 0.05 A g⁻¹425.3 mA h g⁻¹ after 100 cycles at 0.1 A g⁻¹361.3 mA h g⁻¹ at 1 A g⁻¹, 236.1 mA h g⁻¹ at 5 A g⁻¹[6]
SbPO₄/rGO Not specified99% capacity retention after 100 cycles at 0.5 A g⁻¹214 mA h g⁻¹ at 5 A g⁻¹ (half cell)[7]
SbPO₄/C (electrospun) 397 at 1 A g⁻¹88.6% capacity retention after 300 cyclesNot specified[8]
SbPO₄/BCₓ 871 at 50 mA g⁻¹Stable for 500 cycles~300 mA h g⁻¹ at 5 A g⁻¹[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of SbPO₄-based materials and their electrochemical evaluation are provided below.

Protocol 1: Synthesis of Sb/SbPO₄@3D-Graphene Composite

This protocol describes a phosphating process to synthesize octahedral Sb/SbPO₄ particles supported on a 3D graphene framework.[6]

1. Materials:

  • Antimony (III) acetate (Sb(CH₃COO)₃)

  • Ammonium pentaborate (NH₄B₅O₈)

  • Soluble starch

  • Deionized water

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Argon gas

2. Procedure:

  • Preparation of Sb/BCₓ precursor:
  • Dissolve 0.7 g of Sb(CH₃COO)₃ and 0.15 g of NH₄B₅O₈ in 20 mL of deionized water.
  • Add 0.3 g of soluble starch to the solution to form a white solution.
  • Heat the mixed solution at 85 °C to obtain a xerogel.
  • Pyrolyze the xerogel at 800 °C under an Argon atmosphere to obtain the Sb/BCₓ composite.
  • Phosphating Process:
  • Mix the as-prepared Sb/BCₓ composite with NH₄H₂PO₄.
  • Anneal the mixture in a tube furnace under an Argon atmosphere to convert Sb to SbPO₄.

Protocol 2: Synthesis of SbPO₄/rGO Nanorods

This protocol details the synthesis of SbPO₄ nanorods grown on reduced graphene oxide (rGO).[7]

1. Materials:

  • Graphene oxide (GO)

  • Antimony (III) chloride (SbCl₃)

  • Phosphoric acid (H₃PO₄)

  • Ethanol

  • Deionized water

  • Hydrazine hydrate

2. Procedure:

  • Dispersion of GO: Disperse graphene oxide in deionized water through ultrasonication.
  • Hydrolysis and Precipitation:
  • Dissolve SbCl₃ in ethanol.
  • Add the SbCl₃ solution to the GO dispersion.
  • Add H₃PO₄ to the mixture and stir to precipitate SbPO₄ onto the GO sheets.
  • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it.
  • Reduction of GO: After the hydrothermal reaction, add hydrazine hydrate to the suspension to reduce the GO to rGO.
  • Final Product Collection: Wash the resulting SbPO₄/rGO composite with deionized water and ethanol and dry it in a vacuum oven.

Protocol 3: Electrode Preparation and Electrochemical Measurements

This protocol outlines the standard procedure for fabricating coin cells and performing electrochemical tests.

1. Electrode Slurry Preparation:

  • Mix the active material (e.g., Sb/SbPO₄@3D-G), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 8:1:1.
  • Add N-methyl-2-pyrrolidone (NMP) as a solvent to form a homogeneous slurry.

2. Electrode Fabrication:

  • Coat the slurry onto a copper foil current collector using a doctor blade.
  • Dry the coated foil in a vacuum oven at 80-120 °C for 12 hours.
  • Punch the dried electrode sheet into circular discs (e.g., 12 mm diameter).

3. Coin Cell Assembly:

  • Assemble CR2032-type coin cells in an argon-filled glovebox.
  • Use the prepared electrode disc as the working electrode.
  • Use a sodium metal foil as the counter and reference electrode.
  • Use a glass fiber separator.
  • Use an electrolyte solution, for example, 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume) with 5% fluoroethylene carbonate (FEC) as an additive.

4. Electrochemical Measurements:

  • Galvanostatic Cycling: Perform charge-discharge tests at various current densities using a battery testing system (e.g., LAND). The typical voltage window is 0.01-2.5 V vs. Na/Na⁺.
  • Cyclic Voltammetry (CV): Conduct CV tests at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window to study the redox reactions.
  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz to analyze the charge transfer resistance.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow from the synthesis of the SbPO₄ anode material to the final electrochemical characterization of the assembled sodium-ion battery.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Characterization precursors Precursors (e.g., Sb Salt, P Source, Carbon Host) synthesis Synthesis Method (e.g., Hydrothermal, Sol-Gel) precursors->synthesis composite SbPO4 Composite (e.g., SbPO4/rGO) synthesis->composite slurry Slurry Preparation (Active Material, Binder, Conductive Agent) composite->slurry coating Coating on Cu Foil slurry->coating assembly Coin Cell Assembly (vs. Na Metal) coating->assembly gcd Galvanostatic Cycling (Capacity, Stability) assembly->gcd cv Cyclic Voltammetry (Redox Peaks) assembly->cv eis EIS (Impedance) assembly->eis

Caption: Experimental workflow for SbPO₄ anode material.

Sodium Storage Mechanism

The sodium storage in SbPO₄ anodes proceeds through a two-step mechanism involving a conversion reaction followed by an alloying reaction during the initial discharge (sodiation). The subsequent charge (desodiation) process is reversible.

sodiation_desodiation_mechanism sbpo4_node SbPO4 Anode conversion_products Sb + Na3PO4 sbpo4_node->conversion_products + 3Na+ + 3e- (Conversion) conversion_products->sbpo4_node - 3Na+ - 3e- (Re-conversion) alloy_product Na3Sb + Na3PO4 conversion_products->alloy_product + 3Na+ + 3e- (Alloying) alloy_product->conversion_products - 3Na+ - 3e- (De-alloying)

Caption: Sodiation/desodiation mechanism of SbPO₄ anode.

Conclusion

Antimony phosphate demonstrates significant potential as a high-capacity anode material for sodium-ion batteries. By forming composites with conductive carbonaceous materials like graphene or employing advanced synthesis techniques such as electrospinning, the electrochemical performance can be substantially enhanced. The phosphate framework plays a critical role in accommodating the volume changes associated with the alloying/de-alloying of antimony with sodium, leading to improved cycling stability. The protocols and data presented herein provide a solid foundation for researchers to explore and further optimize SbPO₄-based anodes for next-generation energy storage systems.

References

Application Note & Protocol: Evaluating the Catalytic Activity of Antimony(III) Phosphate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for evaluating the catalytic activity of antimony(III) phosphate in polyester synthesis, specifically focusing on the production of polyethylene terephthalate (PET). While antimony(III) oxide and antimony(III) acetate are the most commonly used antimony catalysts in the industry, this protocol adapts established methodologies for the systematic investigation of antimony(III) phosphate.[1][2][3]

Introduction

Polyester synthesis, a cornerstone of the polymer industry, relies heavily on catalysts to achieve high molecular weight polymers in a feasible timeframe.[2][3] Antimony compounds, particularly antimony(III) oxide (Sb₂O₃), have been the workhorse catalysts for the polycondensation step in polyethylene terephthalate (PET) production for decades, utilized in over 90% of global manufacturing.[2][4][5] These catalysts are favored for their excellent balance of reaction speed, polymer properties, and thermal stability.[4] This application note outlines a protocol to evaluate antimony(III) phosphate as a potentially novel catalyst for polyester synthesis, providing a basis for comparison against traditional antimony catalysts. The proposed mechanism for antimony-catalyzed polycondensation involves the coordination of the antimony atom with the hydroxyl end-groups of the growing polymer chains, facilitating the elimination of ethylene glycol and chain extension.[1][3]

Comparative Data of Standard Antimony Catalysts

To establish a baseline for evaluating antimony(III) phosphate, the following tables summarize typical reaction conditions and resulting polymer properties when using antimony(III) oxide and antimony(III) acetate as catalysts.

Table 1: Typical Polycondensation Conditions for PET Synthesis

ParameterAntimony(III) Oxide (Sb₂O₃)Antimony(III) Acetate (Sb(CH₃COO)₃)Antimony(III) Phosphate (SbPO₄)
Catalyst Concentration 150 - 400 ppm (as Sb)[6][7][8]~400 ppm (as Sb)[9]To be determined
Esterification Temperature 250 - 260 °C[8]160 - 190 °C[9]To be determined
Polycondensation Temp. 270 - 290 °C[1][8]220 - 240 °C[9]To be determined
Polycondensation Time 2 - 4 hours[1][9]2 - 4 hours[9]To be determined
Stabilizer (optional) Phosphoric acid or its esters[1][2][3]Not typically required[2]To be determined

Table 2: Resulting Polymer Properties with Standard Antimony Catalysts

PropertyAntimony(III) Oxide (Sb₂O₃)Antimony(III) Acetate (Sb(CH₃COO)₃)Antimony(III) Phosphate (SbPO₄)
Intrinsic Viscosity (IV) 0.60 - 0.85 dL/g[6][8]Typically slightly lower than Sb₂O₃[9]To be measured
Glass Transition Temp. (Tg) ~85 °C (at 3h, 240°C)[9]~76 °C (at 3h, 240°C)[9]To be measured
Melting Temperature (Tm) ~203 °C (at 3h, 240°C)[9]~195 °C (at 3h, 240°C)[9]To be measured
Color Can result in a greyish tint[4]Generally results in better color[2]To be observed
Diethylene Glycol (DEG) Content Typically lowCan be influenced by reaction conditionsTo be measured

Experimental Protocols

The following protocols are designed for the synthesis of PET from terephthalic acid (TPA) and ethylene glycol (EG).

Materials and Equipment
  • Reactants: Purified Terephthalic Acid (PTA), Monoethylene Glycol (MEG)

  • Catalyst: Antimony(III) Phosphate (SbPO₄)

  • Control Catalysts: Antimony(III) Oxide (Sb₂O₃), Antimony(III) Acetate (Sb(CH₃COO)₃)

  • Additives (optional): Thermal stabilizers (e.g., phosphoric acid), colorants (e.g., cobalt compounds).[8]

  • Apparatus: Glass batch reactor or stainless steel polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum system.

  • Analytical Instruments: Differential Scanning Calorimeter (DSC), viscometer, spectrophotometer for color analysis, Gas Chromatography (GC) for DEG analysis.

Catalyst Preparation

Antimony(III) phosphate can be used directly as a powder or pre-dissolved/dispersed in ethylene glycol.

  • Method A (Direct Addition): Add the calculated amount of antimony(III) phosphate powder directly to the reactant slurry.

  • Method B (Glycol Solution/Slurry): Prepare a slurry or solution of antimony(III) phosphate in ethylene glycol. For comparison, Sb₂O₃ is often dissolved in ethylene glycol by heating at 130-180°C for 3-6 hours.[10] A similar procedure should be tested for antimony(III) phosphate to determine its solubility and stability. Antimony acetate has good solubility in ethylene glycol.[2]

Two-Stage Polymerization Process

Stage 1: Esterification

  • Charge the reactor with a molar ratio of approximately 1:1.2 to 1:2.2 of PTA to MEG.

  • Add the antimony(III) phosphate catalyst at a concentration range to be tested (e.g., 100-500 ppm based on the weight of PTA).

  • Purge the reactor with nitrogen to remove oxygen.

  • Heat the mixture to 240-260°C under a slight nitrogen pressure.

  • Water, the byproduct of esterification, will be continuously removed and collected.

  • The reaction is monitored by measuring the amount of water collected and is considered complete when the collection rate ceases. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • After the esterification stage, gradually increase the temperature to 270-285°C.

  • Simultaneously, gradually reduce the pressure to below 1 Torr (133 Pa) to facilitate the removal of excess ethylene glycol.

  • The viscosity of the reaction mixture will increase as the polymer chains grow. The stirrer torque can be used to monitor the progress of the reaction.

  • Continue the reaction until the desired viscosity is achieved, typically for 2-3 hours.

  • Once the desired molecular weight is reached, stop the reaction by cooling the polymer melt.

  • Extrude the polymer into strands, cool in a water bath, and pelletize for analysis.

Polymer Characterization
  • Intrinsic Viscosity (IV): Determine the IV of the polymer by dissolving it in a 60:40 phenol/tetrachloroethane mixture and measuring the viscosity at 25°C.[7]

  • Thermal Properties (Tg and Tm): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature and melting temperature.

  • Color: Measure the L, a, and b* color values using a spectrophotometer.

  • Diethylene Glycol (DEG) Content: Quantify the DEG content using gas chromatography after saponification of the polymer.

  • Carboxyl End-Group Analysis: Determine the concentration of terminal carboxyl groups by titration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Processing cluster_analysis Analysis reactants Reactants (PTA, MEG) esterification Stage 1: Esterification (240-260°C, N2) reactants->esterification catalyst Catalyst (SbPO4) catalyst->esterification polycondensation Stage 2: Polycondensation (270-285°C, Vacuum) esterification->polycondensation Water Removal extrusion Extrusion & Pelletizing polycondensation->extrusion EG Removal analysis Polymer Characterization (IV, DSC, Color, etc.) extrusion->analysis

Caption: Workflow for polyester synthesis and catalyst evaluation.

Proposed Catalytic Pathway

catalytic_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products polymer_chain1 Polymer Chain 1 (with -OH end) activated_complex Activated Sb-Polymer Complex polymer_chain1->activated_complex polymer_chain2 Polymer Chain 2 (with -OH end) polymer_chain2->activated_complex catalyst Antimony Catalyst (SbPO4) catalyst->activated_complex activated_complex->catalyst Regeneration elongated_chain Elongated Polymer Chain activated_complex->elongated_chain eg Ethylene Glycol (byproduct) activated_complex->eg

Caption: Generalized pathway for antimony-catalyzed polycondensation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Antimony compounds are classified as heavy metals and should be handled with care.[6] Consult the Safety Data Sheet (SDS) for antimony(III) phosphate before use.

  • High-temperature and high-vacuum reactions should be conducted behind a safety shield.

This protocol provides a comprehensive guide for the initial evaluation of antimony(III) phosphate as a polyester synthesis catalyst. The results obtained can be compared with the established data for antimony(III) oxide and antimony(III) acetate to determine its efficacy and potential for industrial application.

References

Application Notes and Protocols: Antimony Phosphate in Novel Flame Retardant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antimony compounds, particularly antimony trioxide (Sb₂O₃), are renowned synergistic agents in flame retardant formulations. While not typically used alone, they significantly enhance the performance of other flame retardants, especially halogenated and phosphorus-based compounds. In the context of "antimony phosphate," it is important to note that the synergy often arises from the in-situ reaction between an antimony source (like Sb₂O₃) and a phosphorus source (like ammonium polyphosphate, APP) during combustion. This interaction forms antimony phosphate species that contribute to the flame retardant mechanism. These formulations are crucial for improving the fire safety of various polymers, including epoxy resins, polypropylene, and polyurethane foams.

Mechanism of Action

Antimony compounds exhibit a dual-phase flame retardant mechanism. In the gas phase, they interfere with the combustion cycle. In the condensed phase, they promote the formation of a protective char layer.

  • Gas Phase Inhibition: During combustion, antimony trioxide reacts with phosphorus-based compounds and the decomposing polymer to form volatile antimony species. These species act as radical scavengers in the flame, interrupting the exothermic processes of combustion.

  • Condensed Phase Charring: In the solid phase, antimony compounds can act as catalysts, promoting dehydration and cross-linking of the polymer matrix. This leads to the formation of a stable, insulating char layer that limits the release of flammable volatiles and shields the underlying material from heat.[1][2]

The synergistic action between antimony and phosphorus compounds is key to their effectiveness. The phosphorus source acts as an acid source and a blowing agent, while the antimony compound facilitates the formation of a robust char.[2][3]

Experimental Data and Performance

The effectiveness of antimony-based flame retardant systems is evaluated using several standard tests, including the Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry.

Table 1: Flame Retardant Performance of Antimony Compounds in Polypropylene (PP)
FormulationLOI (%)UL-94 RatingReference
PP + APP/PER27.8-[2][3]
PP + APP/PER + 2 wt% Sb₂O₃36.6V-0[2][3]

APP: Ammonium Polyphosphate, PER: Pentaerythritol

Table 2: Flame Retardant Performance of Antimony Compounds in Epoxy Resin Coatings
FormulationLOI (%)UL-94 RatingPeak Heat Release Rate (PHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Epoxy/IFR31.2V-0--[1]
Epoxy/IFR + 2 wt% Sb₂O₃31.9V-0ReducedReduced[1]
Epoxy/IFR + 4 wt% Sb₂O₃32.6V-0ReducedReduced[1]

IFR: Intumescent Flame Retardant system containing modified ammonium polyphosphate.

Table 3: Flame Retardant Performance of Antimony Compounds in Polyamide 6 (PA6)
FormulationLOI (vol%)UL-94 RatingReference
PA6 + 8 wt% ADP + 2 wt% modified Sb₂O₃33.8V-0[4]

ADP: Aluminum Diethylphosphate

Experimental Protocols

Protocol 1: Preparation of an Intumescent Flame Retardant Epoxy Coating

This protocol is based on the methodology described for enhancing the flame retardancy of epoxy resins.[1][5]

Materials:

  • Epoxy Resin (e.g., Bisphenol A diglycidyl ether)

  • Intumescent Flame Retardant (IFR) system (e.g., a 2:1 ratio of Modified Ammonium Polyphosphate (MAPP) to a Charring-Foaming Agent (CFA))

  • Antimony Trioxide (Sb₂O₃)

  • Curing Agent (e.g., Tri-ethylene tetra-amine, TETA)

  • Substrate (e.g., Plywood pieces)

  • High-speed disperser mixer

  • Paintbrush

Procedure:

  • Prepare the intumescent flame retardant (IFR) coating formulation by mixing the epoxy resin with the MAPP and CFA in a 2:1 ratio.

  • Introduce Sb₂O₃ as a synergistic agent at various weight percentages (e.g., 0 wt%, 2 wt%, 4 wt%).

  • Homogeneously mix all constituents using a high-speed disperser mixer to prepare the final IFR coating formulations.

  • Apply the prepared coatings onto pre-sized plywood pieces using a paintbrush at room temperature.

  • Repeat the application process to achieve a desired coating thickness (e.g., 1.5 ± 0.2 mm).

  • Add the curing agent (TETA) to the formulation before application.

  • Allow the coated samples to dry for 48 hours at room temperature before testing.

Protocol 2: Evaluation of Flame Retardancy

1. Limiting Oxygen Index (LOI):

  • Prepare samples of the flame-retardant polymer with specific dimensions.

  • Place the sample vertically in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

  • Ignite the top of the sample.

  • Determine the minimum oxygen concentration that just supports flaming combustion.

2. UL-94 Vertical Burning Test:

  • Mount a rectangular test specimen vertically.

  • Apply a flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • Reapply the flame for another 10 seconds.

  • Record the afterflame and afterglow times.

  • Observe for any dripping of flaming particles that ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the burning characteristics.[1][5]

3. Cone Calorimetry:

  • Expose a sample of the material to a specific heat flux in a conical heater.

  • Measure the time to ignition, heat release rate (HRR), total heat released (THR), smoke production, and mass loss rate.[1][5][6] This test provides comprehensive data on the combustion behavior of the material.

Visualizations

Diagram 1: Synergistic Flame Retardant Mechanism

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix FR Antimony & Phosphorus Flame Retardants Polymer->FR incorporation Volatiles Flammable Volatiles Polymer->Volatiles decomposition Char Protective Char Layer FR->Char promotes Radicals Combustion Radicals (H•, OH•) FR->Radicals scavenges Inert Inert Gases FR->Inert releases Heat Heat Heat->Polymer Char->Polymer insulates Volatiles->Radicals fuel Flame Flame Radicals->Flame propagates Inert->Flame dilutes G cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis Start Start: Polymer & Flame Retardant Formulation Mixing Melt Blending / Solution Mixing Start->Mixing Molding Specimen Molding / Coating Application Mixing->Molding Samples Test Specimens Molding->Samples LOI LOI Test Samples->LOI UL94 UL-94 Test Samples->UL94 Cone Cone Calorimetry Samples->Cone Data Quantitative Data (LOI, UL-94 Rating, PHRR, THR) LOI->Data UL94->Data Cone->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion on Flame Retardant Performance Comparison->Conclusion

References

Application Notes and Protocols for Antimony Phosphate Glass in Optoelectronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimony phosphate glasses for advanced optoelectronic and photonic devices. This document details the synthesis, characterization, and key optical properties of these materials, offering experimental protocols and structured data for researchers in materials science and optical engineering.

Introduction to Antimony Phosphate Glass

Antimony phosphate glasses are a class of heavy metal oxide glasses that have garnered significant interest for their unique optical properties.[1][2] Unlike traditional silicate and borate glasses, antimony-based glasses offer a combination of a high refractive index, a broad transmission window, and significant nonlinear optical (NLO) properties.[1][3] These characteristics make them highly suitable for a range of applications in optoelectronics, including ultrafast optical switches, power limiters, and broadband optical amplifiers.[3][4]

The glass-forming ability of antimony oxide (Sb2O3) allows for the creation of stable glass matrices when combined with phosphorus pentoxide (P2O5).[5] The properties of these glasses can be further tailored by introducing other metal oxides, such as MgO or PbO, to enhance specific characteristics like thermal stability or nonlinear refractive index.[3][4] This versatility in composition allows for the fine-tuning of optical and physical properties to meet the demands of specific photonic device applications.

Key Optical and Physical Properties

Antimony phosphate glasses exhibit a range of desirable properties for optoelectronic applications. A summary of key quantitative data for various compositions is presented in the tables below.

Physical Properties

The physical properties of antimony phosphate glasses, such as density and glass transition temperature, are highly dependent on their composition. The introduction of heavier elements like antimony and magnesium generally leads to an increase in density.

Glass Composition (mol%)Density (g/cm³)Glass Transition Temperature (Tg) (°C)
Binary System: (100-x)Sb2O3 - xP2O5
60Sb2O3 - 40P2O5~4.3~300
Ternary System: xSb2O3 - (75-x)P2O5 - 25MgO
30Sb2O3 - 45P2O5 - 25MgO-276, 381, 422
40Sb2O3 - 35P2O5 - 25MgO-276, 381, 470
50Sb2O3 - 25P2O5 - 25MgO-276, 381, 443
Ternary System: (95-x)Sb2O3 - xP2O5 - 5MgO
60Sb2O3 - 35P2O5 - 5MgOVaries with composition-
Ternary System with PbO
Sb2O3–SbPO4 with PbOVaries with composition-

Note: Some glass compositions may exhibit multiple glass transition temperatures.[6] Data for density is often reported as varying with specific compositional changes within a series.[4]

Linear Optical Properties

The linear optical properties, including the refractive index and transmission window, are critical for the performance of optical devices. Antimony phosphate glasses are known for their high refractive indices and broad transparency range.

Glass Composition (mol%)Refractive Index (n)Transmission Window
Binary System: Sb2O3 - SbPO4 1.87 - 2.03~380 nm to 2000 nm[1][7]
Ternary System with PbO Increases with PbO addition-
General Antimony Phosphate Glasses ~2.0380 nm to 2000 nm[4]
Non-linear Optical Properties

The high polarizability of the Sb³⁺ ion contributes to the significant nonlinear optical response of these glasses, making them promising for applications in all-optical switching.[8]

Glass Composition (mol%)Non-linear Refractive Index (n₂) (cm²/W)Two-Photon Absorption Coefficient (β) (cm/GW)
Binary System: Sb2O3 - SbPO4 ~1.1 x 10⁻¹⁴< 0.01[1]
Ternary System with 10% PbO ~2.0 x 10⁻¹⁴Negligible[9]

Experimental Protocols

Synthesis of Antimony Phosphate Glass via Melt-Quenching

The conventional melt-quenching technique is a widely used method for the fabrication of antimony phosphate glasses.[4][10]

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Phosphorus pentoxide (P₂O₅)

  • Magnesium oxide (MgO) or other desired metal oxides

  • Silica or alumina crucible

Protocol:

  • Batch Preparation: Weigh the appropriate amounts of precursor materials (e.g., Sb₂O₃, P₂O₅, MgO) according to the desired molar composition.

  • Mixing: Thoroughly mix the powders in a mortar and pestle to ensure homogeneity.

  • Melting: Transfer the mixed batch into a silica or alumina crucible and place it in a high-temperature furnace.

    • Heat the furnace to a melting temperature in the range of 900-1200°C.[2][11] The specific temperature will depend on the glass composition.

    • Maintain the molten state for a duration of 10 minutes to 1.5 hours to ensure complete melting and homogenization, with intermittent stirring if possible.[2][11]

  • Quenching: Quickly pour the molten glass onto a preheated stainless steel or carbon plate.[2][11]

  • Annealing: Immediately transfer the quenched glass into an annealing furnace set at a temperature slightly below the glass transition temperature (Tg) (e.g., 260°C).[2]

    • Anneal for several hours (e.g., 3 hours) to relieve internal stresses.[2]

    • Slowly cool the furnace to room temperature at a rate of approximately 1°C/min.[2]

experimental_workflow cluster_synthesis Glass Synthesis cluster_characterization Characterization Precursor Weighing Precursor Weighing Homogeneous Mixing Homogeneous Mixing Precursor Weighing->Homogeneous Mixing Melting (900-1200°C) Melting (900-1200°C) Homogeneous Mixing->Melting (900-1200°C) Quenching Quenching Melting (900-1200°C)->Quenching Annealing Annealing Quenching->Annealing Structural Analysis (XRD, FTIR) Structural Analysis (XRD, FTIR) Annealing->Structural Analysis (XRD, FTIR) Thermal Analysis (DSC/DTA) Thermal Analysis (DSC/DTA) Annealing->Thermal Analysis (DSC/DTA) Optical Properties (UV-Vis-NIR) Optical Properties (UV-Vis-NIR) Annealing->Optical Properties (UV-Vis-NIR) Non-linear Optics (Kerr Shutter) Non-linear Optics (Kerr Shutter) Annealing->Non-linear Optics (Kerr Shutter)

Caption: Experimental workflow for antimony phosphate glass synthesis and characterization.

Characterization Protocols
  • X-ray Diffraction (XRD): To confirm the amorphous nature of the prepared glass, XRD patterns are recorded. The absence of sharp crystalline peaks and the presence of a broad halo indicate a glassy state.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups and the structural network of the glass. Spectra are typically recorded in the range of 400 to 4000 cm⁻¹, revealing vibrational modes of P-O-Sb linkages and SbO₃ units.[4]

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These techniques are employed to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), which are crucial for understanding the thermal stability of the glass.

  • UV-Vis-NIR Spectroscopy: The transmission and absorption spectra are measured to determine the optical transmission window and the absorption edge of the glass. A double beam spectrophotometer is typically used in the wavelength range of 200-3200 nm.[4][12]

  • Refractive Index Measurement: The refractive index can be measured at specific wavelengths using techniques like ellipsometry or calculated from the optical band gap energy using the Dimitrov and Sakka formula.[4]

  • Non-linear Optical Property Measurement (Kerr Shutter Technique): The nonlinear refractive index (n₂) can be determined using the optical Kerr shutter technique, often with a femtosecond laser source (e.g., at 800 nm).[3][9] This technique measures the intensity-dependent refractive index change.

Relationship between Composition and Properties

The optical and physical properties of antimony phosphate glasses can be systematically tuned by adjusting their chemical composition.

composition_property_relationship cluster_composition Compositional Factors cluster_properties Resulting Properties Sb₂O₃ Content Sb₂O₃ Content Refractive Index Refractive Index Sb₂O₃ Content->Refractive Index Increases Non-linear Refractive Index (n₂) Non-linear Refractive Index (n₂) Sb₂O₃ Content->Non-linear Refractive Index (n₂) Increases P₂O₅ Content P₂O₅ Content Chemical Durability Chemical Durability P₂O₅ Content->Chemical Durability Decreases at high conc. [2] Modifier Oxides (e.g., MgO, PbO) Modifier Oxides (e.g., MgO, PbO) Modifier Oxides (e.g., MgO, PbO)->Non-linear Refractive Index (n₂) Increases (PbO) [3] Thermal Stability Thermal Stability Modifier Oxides (e.g., MgO, PbO)->Thermal Stability Can Increase Transmission Window Transmission Window

Caption: Influence of composition on the properties of antimony phosphate glass.

An increase in the Sb₂O₃ content generally leads to a higher refractive index and an enhanced nonlinear optical response due to the high polarizability of the Sb³⁺ cation.[4][8] Conversely, a high concentration of P₂O₅ can decrease the chemical durability of the glass against humidity.[4] The addition of modifier oxides like MgO can improve thermal stability, while the incorporation of PbO has been shown to significantly enhance the nonlinear refractive index.[3]

Conclusion

Antimony phosphate glasses represent a promising platform for the development of next-generation optoelectronic and photonic devices. Their tunable optical and physical properties, achieved through compositional control, allow for the design of materials tailored for specific applications. The experimental protocols and data presented in these notes provide a foundational resource for researchers to explore and exploit the potential of this versatile glass system. Further research into novel compositions and fabrication techniques will continue to expand the applications of antimony phosphate glasses in advanced optical technologies.

References

Application Notes and Protocols for Heavy Metal Sequestration using Antimony Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ion exchange properties of antimony phosphate for the sequestration of heavy metals. Detailed experimental protocols for the synthesis of antimony phosphate and its application in the removal of lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) from aqueous solutions are provided.

Introduction

Antimony phosphate is an inorganic ion exchanger with a high affinity for various heavy metal cations. Its rigid three-dimensional structure and the presence of exchangeable protons in its phosphate groups make it an effective material for the removal of toxic heavy metals from contaminated water sources. The general mechanism involves the exchange of protons (H⁺) or other cations present in the antimony phosphate matrix with heavy metal ions in the solution.

Data Presentation

The ion exchange capacity and distribution coefficients are crucial parameters for evaluating the effectiveness of an ion exchanger. While comprehensive, directly comparable quantitative data for the adsorption of all four heavy metals (Pb, Cd, Hg, and As) on a single, specific type of antimony phosphate is limited in publicly available literature, the following tables summarize available data for different antimony-based phosphate materials.

Table 1: Ion Exchange Capacities of Antimony-Based Phosphate Ion Exchangers

Ion ExchangerTarget IonIon Exchange Capacity (meq/g)Reference
Antimony(V) Phosphate-Good[1]
Antimony(III) MolybdophosphateNa⁺0.58[2]
Antimony(III) MolybdoarsenateNa⁺2.30[3]

Table 2: Adsorption Data for Heavy Metals on Antimony-Based and Other Phosphate Adsorbents

AdsorbentHeavy MetalAdsorption Modelq_max (mg/g)Reference
Antimony(III) MolybdophosphatePb(II)Selective-[2]
Antimony(V) PhosphateCd(II), Hg(II)Selective-[1]
Iron PhosphateSb(III), Sb(V)Langmuir, Freundlich-[4]
Potato Starch PhosphatePb(II)Langmuir106.25[5]
Potato Starch PhosphateCd(II)Langmuir91.84[5]
Potato Starch PhosphateHg(II)Langmuir51.38[5]
Modified Iron PowderSb(III)Langmuir17.96[6]
Modified Iron PowderSb(V)Langmuir10.58[6]
FerrihydriteSb(III)-101.4[7]
FerrihydriteSb(V)-55.9[7]

Note: "-" indicates that the specific quantitative data was not provided in the cited source.

Experimental Protocols

Protocol 1: Synthesis of Amorphous Antimony Phosphate

This protocol is adapted from a method for preparing amorphous metal phosphates and is suitable for producing antimony phosphate for ion exchange studies.[8][9]

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Ammonium hydroxide (NH₄OH, 25%)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of antimony(III) chloride in deionized water.

  • Prepare a 0.1 M solution of orthophosphoric acid in deionized water.

  • Slowly add the orthophosphoric acid solution to the antimony(III) chloride solution with constant stirring.

  • Adjust the pH of the resulting mixture to approximately 4-5 by the dropwise addition of ammonium hydroxide. A white precipitate of antimony phosphate will form.

  • Continue stirring the suspension for 24 hours at room temperature to allow for aging of the precipitate.

  • Separate the precipitate by filtration or centrifugation.

  • Wash the precipitate repeatedly with deionized water until the washings are free of chloride ions (tested with silver nitrate solution).

  • Dry the resulting antimony phosphate powder in an oven at 100-110 °C for 12 hours.

  • Store the dried amorphous antimony phosphate in a desiccator.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Product Processing SbCl3 0.1 M SbCl₃ Solution Mix Mixing SbCl3->Mix H3PO4 0.1 M H₃PO₄ Solution H3PO4->Mix pH_Adjust pH Adjustment (4-5) with NH₄OH Mix->pH_Adjust Age Aging (24h) pH_Adjust->Age Filter Filtration/Centrifugation Age->Filter Wash Washing Filter->Wash Dry Drying (100-110°C) Wash->Dry Final_Product Amorphous Antimony Phosphate Dry->Final_Product

Caption: Workflow for the synthesis of amorphous antimony phosphate.

Protocol 2: Batch Adsorption Experiments for Heavy Metal Sequestration

This protocol outlines a general procedure for evaluating the heavy metal sequestration capacity of the synthesized antimony phosphate.

Materials:

  • Synthesized amorphous antimony phosphate

  • Stock solutions (1000 mg/L) of Pb(NO₃)₂, Cd(NO₃)₂, Hg(NO₃)₂, and K(SbO)C₄H₄O₆·0.5H₂O (for Sb(III)) or KSb(OH)₆ (for Sb(V))

  • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Conical flasks or centrifuge tubes (50 mL)

  • Shaker or magnetic stirrer

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Preparation of Heavy Metal Solutions: Prepare a series of standard solutions of the target heavy metals (e.g., 10, 25, 50, 100, 200 mg/L) by diluting the stock solutions with deionized water.

  • Adsorption Experiment:

    • Accurately weigh a specific amount of antimony phosphate (e.g., 0.1 g) and place it into a series of conical flasks.

    • Add a known volume (e.g., 25 mL) of a heavy metal solution of a specific concentration to each flask.

    • Adjust the initial pH of the solutions to a desired value (e.g., pH 5-6 for cations) using dilute HNO₃ or NaOH.

    • Seal the flasks and place them on a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Analysis:

    • After shaking, separate the solid adsorbent from the solution by filtration or centrifugation.

    • Measure the final pH of the supernatant.

    • Determine the final concentration of the heavy metal in the supernatant using AAS or ICP-OES.

  • Data Calculation:

    • Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial concentration and Cₑ is the equilibrium concentration of the heavy metal.

    • Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

  • Adsorption Isotherm Modeling: To understand the adsorption mechanism, the equilibrium data can be fitted to isotherm models such as the Langmuir and Freundlich models.[4][10][11][12]

Batch_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Adsorbent Weigh Antimony Phosphate Mix Mix Adsorbent and Solution Adsorbent->Mix Solution Prepare Heavy Metal Solution Solution->Mix pH_Adjust Adjust pH Mix->pH_Adjust Shake Shake to Equilibrium pH_Adjust->Shake Separate Separate Solid and Liquid Shake->Separate Analyze Analyze Supernatant (AAS/ICP-OES) Separate->Analyze Removal Calculate Removal Efficiency (%) Analyze->Removal Capacity Calculate Adsorption Capacity (qₑ) Analyze->Capacity

Caption: Workflow for batch adsorption experiments.

Mechanism of Ion Exchange

The sequestration of heavy metal ions by antimony phosphate primarily occurs through an ion exchange mechanism. The protons (H⁺) associated with the phosphate groups in the antimony phosphate structure are exchanged with the heavy metal cations (Mⁿ⁺) from the aqueous solution.[9]

The general reaction can be represented as:

x Sb(HPO₄)₂ + y Mⁿ⁺ ⇌ (SbPO₄)₂ₓ·Mᵧ + 2x H⁺

The efficiency of this exchange is influenced by several factors including the pH of the solution, the initial concentration of the heavy metal ions, the temperature, and the presence of competing ions. At lower pH, the high concentration of H⁺ ions can hinder the forward reaction, while at higher pH, the precipitation of metal hydroxides may occur.

Ion_Exchange_Mechanism SbP Sb-PO₄-H⁺ H_Ion H⁺ SbP->H_Ion Release of H⁺ Adsorbed_Complex Sb-PO₄-Mⁿ⁺ Metal_Ion Mⁿ⁺ Metal_Ion->SbP Adsorption

References

Application Notes and Protocols: Antimony-Phosphomolybdate Colorimetric Assay for Inorganic Phosphate Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

The antimony-phosphomolybdate method is a highly sensitive colorimetric assay for the detection and quantification of inorganic orthophosphate (Pi). The underlying principle involves a two-step chemical reaction in an acidic medium.[1]

  • Complex Formation: Orthophosphate ions react with ammonium molybdate in the presence of sulfuric acid to form a yellow phosphomolybdic acid complex.[2][3] The inclusion of potassium antimonyl tartrate (a source of antimony) facilitates the formation of a more stable antimony-phosphomolybdate complex.[4]

  • Reduction to Molybdenum Blue: This complex is subsequently reduced by a reducing agent, typically ascorbic acid, to produce an intensely colored, water-soluble molybdenum blue complex.[1][5]

The intensity of the blue color is directly proportional to the concentration of orthophosphate in the sample and can be quantified spectrophotometrically.[4] The absorbance is typically measured at wavelengths ranging from 660 nm to 890 nm.[2][6] Antimony is crucial as it increases the rate of the reduction reaction, allowing for rapid color development at room temperature.[2][7]

G cluster_reactants Reactants cluster_products Products Phosphate Inorganic Phosphate (PO₄³⁻) Intermediate Antimony- Phosphomolybdate Complex (Yellow) Phosphate->Intermediate + Molybdate Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) Molybdate->Intermediate + Antimony Potassium Antimonyl Tartrate Antimony->Intermediate + Acid Sulfuric Acid (H₂SO₄) Acid->Intermediate + Final Molybdenum Blue Complex (Intense Blue) Intermediate->Final Reduction Ascorbic Ascorbic Acid (Reducing Agent) Ascorbic->Final

Figure 1: Chemical principle of the antimony-phosphomolybdate assay.

Applications

This assay's simplicity and sensitivity make it suitable for a wide range of applications, particularly in drug development and biochemical research.

  • Enzyme Kinetics and Screening: The primary application is in measuring the activity of phosphate-releasing enzymes, such as ATPases and other phosphatases.[8][9] By quantifying the inorganic phosphate released over time, researchers can determine enzyme kinetics, evaluate enzyme functionality, and screen for potential inhibitors or activators.[8] This is invaluable in high-throughput screening (HTS) campaigns for drug discovery.[8][10]

  • Environmental Analysis: The method is widely used to measure phosphate levels in water, wastewater, and soil samples to monitor nutrient pollution and eutrophication.[2][11]

  • Biological Samples: It can be adapted to determine phosphate concentrations in various biological fluids, though sample preparation to remove interfering substances is often necessary.[12]

Experimental Protocols

This protocol is optimized for a 96-well microplate format, ideal for high-throughput applications.

3.1 Reagent Preparation

It is critical to use high-purity water (e.g., deionized, Milli-Q) and analytical grade reagents. Glassware should be thoroughly cleaned and rinsed to avoid phosphate contamination from detergents.[1]

ReagentComponentConcentration/AmountPreparation InstructionsStorage
A: Sulfuric Acid Concentrated H₂SO₄ (95-98%)5 N (or 2.5 M)Caution: Add acid to water. Slowly add 139 mL of concentrated H₂SO₄ to ~800 mL of deionized water while stirring in an ice bath. Cool and dilute to a final volume of 1 L.Room Temp.
B: Ammonium Molybdate (NH₄)₆Mo₇O₂₄·4H₂O4% (w/v)Dissolve 40 g of ammonium molybdate tetrahydrate in 1 L of deionized water. Gentle warming may be required.Room Temp.
C: Ascorbic Acid L-Ascorbic Acid10% (w/v)Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily. 4°C, dark
D: Potassium Antimonyl Tartrate K(SbO)C₄H₄O₆·½H₂O0.274% (w/v)Dissolve 1.37 g of potassium antimonyl tartrate hemihydrate in 500 mL of deionized water. Gentle warming may be required.Room Temp.
Combined Color Reagent Reagents A, B, C, DSee belowPrepare fresh before use by mixing 1 part Reagent A , 1 part Reagent B , 1 part Reagent C , and 1 part Reagent D . Mix well.Use within 8 hrs
Phosphate Standard KH₂PO₄ (dried)100 mM StockDissolve 1.36 g of dried KH₂PO₄ in 100 mL of deionized water.4°C

3.2 Preparation of Phosphate Standard Curve

  • Label microcentrifuge tubes for a serial dilution (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM).

  • Prepare a 1000 µM working standard by diluting the 100 mM stock solution 1:100 in the appropriate assay buffer (the same buffer used for your enzyme reaction).

  • Perform a 1:2 serial dilution to create the standard curve points. The 0 µM standard will be your blank (buffer only).

3.3 Assay Procedure (ATPase Inhibition Example)

  • Enzyme Reaction:

    • In a 96-well plate, set up your enzymatic reactions. A typical reaction might include:

      • Enzyme (e.g., ATPase)

      • Assay Buffer (e.g., Tris-HCl)

      • ATP (substrate)

      • Test Compound (potential inhibitor) or vehicle (control).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding a stopping agent (e.g., SDS) or by proceeding immediately to the detection step.

  • Phosphate Detection:

    • Add 50 µL from each well of the reaction plate to a new, clear, flat-bottom 96-well plate.

    • In the same plate, add 50 µL of each phosphate standard to separate wells in triplicate.

    • Prepare the Combined Color Reagent as described in Table 1.

    • Add 150 µL of the freshly prepared Combined Color Reagent to all wells containing samples and standards.

    • Mix gently by pipetting or on a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.[1]

    • Measure the absorbance at a wavelength between 660 nm and 880 nm using a microplate reader.[2] The optimal wavelength may vary slightly based on the instrument; 880 nm is common.[1]

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Phosphate Detection cluster_analysis Data Analysis A Prepare Reagents & Phosphate Standards B Set up ATPase reaction in 96-well plate (Enzyme, ATP, Compound) A->B C Incubate at 37°C (e.g., 30 min) B->C D Stop Reaction (Optional) C->D E Transfer Samples & Standards to new plate D->E F Add Combined Color Reagent E->F G Incubate at RT (15-30 min) F->G H Read Absorbance (660-880 nm) G->H I Plot Standard Curve (Abs vs. [Pi]) H->I J Calculate Pi in Samples I->J

Figure 2: Experimental workflow for an ATPase assay using the method.

Data Presentation and Analysis

4.1 Standard Curve

Plot the absorbance values of the standards (y-axis) against their known phosphate concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be >0.99 for a valid assay.

Table 2: Example Phosphate Standard Curve Data

Phosphate Conc. (µM) Absorbance @ 880 nm (Mean) Std. Deviation
0 0.052 0.003
31.25 0.188 0.005
62.5 0.325 0.008
125 0.601 0.011
250 1.154 0.020

| 500 | 2.198 | 0.035 |

4.2 Calculating Sample Concentration

Use the linear regression equation to calculate the concentration of inorganic phosphate ([Pi]) in your unknown samples from their absorbance values.

[Pi] (µM) = (Absorbance_sample - c) / m

Where 'm' is the slope and 'c' is the y-intercept from the standard curve. Remember to account for any dilution factors used during sample preparation.

Table 3: Assay Performance Characteristics

Parameter Typical Value Notes
Wavelength (λmax) 660 - 890 nm 880 nm is common for microplate readers.[2]
Detection Range 0.01 - 1.0 mg/L P Equivalent to ~0.3 - 32 µM PO₄³⁻. Dilution may be required for higher concentrations.[13]
Sensitivity Micromolar (µM) Optimized microassays can achieve high sensitivity.[10]

| Color Stability | Stable for >30 minutes | Measurements should be taken within a consistent time window after color development.[1] |

Interferences and Troubleshooting

Careful consideration of potential interferences is necessary for accurate results.

  • Chemical Interferences:

    • Arsenate (AsO₄³⁻): Produces a similar blue color and can cause positive interference.[2] Arsenic concentrations up to 100 µg/L are generally tolerated.[13]

    • Silicate (SiO₃²⁻): Can form a pale-blue complex, but the interference is typically negligible under the assay's acidic conditions.[2]

    • High Mannitol Concentrations: Can inhibit the formation of the phosphomolybdate complex, leading to falsely low readings (pseudohypophosphatemia).[14][15]

    • Turbidity or Color: Highly colored or turbid samples can interfere with absorbance readings. A sample blank (containing the sample and all reagents except the reducing agent) can be used to correct for this.[1]

  • Troubleshooting:

    • High Blank Reading: This is often due to phosphate contamination in reagents, water, or glassware. Use dedicated, acid-washed glassware and fresh, high-purity reagents.

    • Low Sensitivity / Poor R² Value: Ensure the ascorbic acid solution is fresh, as it degrades over time. Check reagent concentrations and mixing order. The stability of the combined color reagent is limited.[2]

    • ATP Hydrolysis: The acidic conditions of the color reagent can cause non-enzymatic hydrolysis of ATP, leading to a high background. Optimized microassays use lower acidity to minimize this issue.[10][16] It is crucial to run a "no enzyme" control to quantify this background hydrolysis.

References

Application Notes and Protocols: Use of Antimony Phosphate in the Fabrication of Optical Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of antimony phosphate glass and its fabrication into optical fibers. The unique optical properties of these glasses, including their high refractive index and extended infrared transmission, make them promising materials for various applications in telecommunications, sensing, and nonlinear optics.

Introduction to Antimony Phosphate Optical Fibers

Antimony phosphate glasses are a class of heavy metal oxide glasses that exhibit several advantageous properties for optical fiber applications.[1] Unlike traditional silicate glasses, they offer a wider transmission window, particularly in the infrared region, and a higher nonlinear refractive index.[2] The incorporation of antimony oxide (Sb₂O₃) into a phosphate glass network (P₂O₅) results in a material with good thermal stability and a high refractive index.[2][3]

Key Properties and Applications:

  • High Refractive Index: Enables the fabrication of high numerical aperture fibers.

  • Extended Infrared Transmission: Useful for applications in the mid-infrared spectrum.

  • High Nonlinear Optical Properties: Potential for use in all-optical switching and other nonlinear devices.

  • Good Thermal Stability: Allows for fiber drawing at reasonable temperatures.[3]

The fabrication process typically involves two main stages: the synthesis of the antimony phosphate glass via melt-quenching and the subsequent drawing of this glass into an optical fiber, often using the rod-in-tube technique.

Experimental Protocols

Synthesis of Antimony Phosphate Glass via Melt-Quenching

The melt-quenching technique is the most common method for preparing antimony phosphate glasses.[3][4] This process involves melting the raw materials at a high temperature, followed by rapid cooling to form a glassy (amorphous) solid.

Materials and Equipment:

  • High-purity raw materials: Antimony (III) oxide (Sb₂O₃) and Phosphorus pentoxide (P₂O₅). Other modifiers such as Magnesium Oxide (MgO) can also be added.[3]

  • High-temperature furnace (capable of reaching at least 1000°C)[4]

  • Silica or alumina crucible[4]

  • Stainless steel or brass mold (pre-heated)

  • Annealing furnace

Protocol:

  • Weighing and Mixing: Accurately weigh the high-purity precursor powders according to the desired molar composition (see Table 1 for example compositions). Thoroughly mix the powders in a mortar and pestle to ensure homogeneity.[4]

  • Melting: Transfer the mixed powders into a silica or alumina crucible and place it in a high-temperature furnace.

    • Initially, heat the crucible to a calcination temperature of around 400°C for 1 hour to remove any moisture.[4]

    • Increase the temperature to a melting temperature of approximately 1000°C and hold for 1 hour to ensure a homogeneous melt.[4]

  • Quenching: Quickly pour the molten glass into a pre-heated stainless steel or brass mold. This rapid cooling is crucial to prevent crystallization and form an amorphous glass.

  • Annealing: Immediately transfer the glass sample to an annealing furnace set at a temperature near the glass transition temperature (Tg) of the specific composition (typically around 300-400°C).[5] Anneal for several hours to relieve internal stresses, and then slowly cool to room temperature.

Logical Relationship of Melt-Quenching Process:

melt_quenching cluster_start Preparation cluster_melt Melting cluster_cool Cooling & Finalizing weigh Weigh Raw Materials mix Mix Powders weigh->mix calcine Calcine at 400°C mix->calcine melt Melt at 1000°C calcine->melt quench Quench in Mold melt->quench anneal Anneal near Tg quench->anneal cool Cool to Room Temp anneal->cool

Caption: Workflow for the synthesis of antimony phosphate glass using the melt-quenching technique.

Fabrication of Optical Fiber using the Rod-in-Tube Method

The rod-in-tube technique is a common method for fabricating optical fibers from specialty glasses like antimony phosphate.[6][7] This method involves inserting a core glass rod into a cladding glass tube to form a preform, which is then drawn into a fiber.

Materials and Equipment:

  • Antimony phosphate glass rods (for the core) and tubes (for the cladding) with compatible thermal and optical properties. The core glass must have a higher refractive index than the cladding glass.

  • Fiber drawing tower equipped with:

    • A furnace capable of reaching the softening temperature of the glass.

    • Preform feeding mechanism.

    • Diameter monitoring system (e.g., laser micrometer).

    • Tension measurement system.

    • Capstan for pulling the fiber.

    • Coating applicator and curing system.

    • Fiber winding drum.

Protocol:

  • Preform Preparation:

    • Select a core rod and a cladding tube with smooth, clean surfaces to minimize defects at the core-cladding interface.[8]

    • The dimensions of the rod and tube should be chosen to achieve the desired core-to-cladding ratio in the final fiber.

    • Insert the core rod into the cladding tube to create the preform.[7]

  • Fiber Drawing:

    • Mount the preform vertically in the drawing tower.

    • Lower the bottom tip of the preform into the furnace, which is heated to the softening temperature of the glass. The exact temperature will depend on the glass composition but is typically in the range of 600-800°C.

    • As the glass softens, a "drop" will form and fall due to gravity. This drop is then pulled down to the capstan at the bottom of the tower.

    • The drawing process is initiated by pulling the fiber at a controlled speed. The fiber diameter is continuously monitored and controlled by adjusting the drawing speed and/or the preform feed rate.

    • Typical drawing speeds can range from a few meters per minute to several hundred meters per minute, depending on the glass viscosity and desired fiber diameter.[9]

  • Coating and Spooling:

    • As the fiber is drawn, it passes through a coating applicator where a protective polymer coating is applied.

    • The coating is then cured using UV lamps.

    • The coated fiber is then wound onto a spool.

Experimental Workflow for Rod-in-Tube Fiber Drawing:

fiber_drawing cluster_preform Preform Preparation cluster_drawing Fiber Drawing cluster_coating Coating & Spooling select Select Core Rod & Cladding Tube assemble Assemble Preform select->assemble mount Mount Preform in Tower assemble->mount heat Heat Preform in Furnace mount->heat draw Draw Fiber heat->draw monitor Monitor Diameter & Tension draw->monitor coat Apply Polymer Coating draw->coat monitor->draw Feedback Loop cure Cure Coating (UV) coat->cure spool Spool Fiber cure->spool

Caption: The rod-in-tube method for fabricating antimony phosphate optical fibers.

Data Presentation

Table 1: Example Compositions of Antimony Phosphate Glasses
Glass SystemSb₂O₃ (mol%)P₂O₅ (mol%)Other (mol%)Reference
Binary Antimony Phosphate4060-[3]
Binary Antimony Phosphate5050-[3]
Ternary Antimony Phosphate (Mg-modified)304525 (MgO)
Ternary Antimony Phosphate (Mg-modified)403525 (MgO)
Ternary Antimony Phosphate (Mg-modified)502525 (MgO)
Table 2: Optical and Thermal Properties of Antimony Phosphate Glasses
PropertyValueConditionsReference
Refractive Index (n)~1.7 - 1.9Wavelength dependent[3]
Transmission Window400 nm to > 2500 nm[10]
Glass Transition Temperature (Tg)276 - 470 °CDependent on composition[5]
Nonlinear Refractive Index (n₂)High (qualitative)[2]
Attenuation (of phosphate fibers)1.9 dB/mat 1300 nm[5]

Characterization Protocols for Antimony Phosphate Optical Fibers

After fabrication, the optical and mechanical properties of the antimony phosphate fibers must be characterized to determine their performance.

Optical Characterization
  • Attenuation Measurement (Cut-back Method):

    • Couple light from a broadband source or a laser of a specific wavelength into a long length of the fabricated fiber.

    • Measure the output power (P₁) at the far end of the fiber using an optical power meter.

    • Without changing the input coupling, cut the fiber to a short length (e.g., 1-2 meters from the output end) and measure the new output power (P₂).

    • The attenuation (α) in dB/m can be calculated using the formula: α = -10 * log₁₀(P₁/P₂) / (L₁ - L₂), where L₁ and L₂ are the initial and final fiber lengths in meters.

  • Refractive Index Profile:

    • The refractive index profile of the fiber preform or the drawn fiber can be measured using a commercial refractive index profiler. This instrument typically uses techniques like the refracted near-field method to scan across the fiber's end-face and determine the refractive index as a function of radial position.

  • Nonlinear Optical Properties:

    • Characterization of nonlinear properties such as the nonlinear refractive index (n₂) can be performed using techniques like Z-scan or four-wave mixing. These are advanced techniques that require specialized optical setups.

Mechanical Characterization
  • Tensile Strength:

    • The mechanical strength of the fiber can be evaluated using a tensile testing machine.[8]

    • A specific gauge length of the fiber is clamped between two grips.

    • The fiber is then pulled at a constant strain rate until it fractures.

    • The force at which the fiber breaks is recorded, and the tensile strength is calculated by dividing the breaking force by the cross-sectional area of the fiber.

    • Multiple tests are performed to obtain a statistical distribution of the fiber strength (e.g., using a Weibull plot).[8]

Disclaimer: The provided protocols are generalized based on available literature for phosphate and heavy metal oxide glasses. Specific parameters for antimony phosphate glasses may require empirical optimization.

References

Troubleshooting & Optimization

Technical Support Center: Control of SbPO₄ Particle Size in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solution-phase synthesis of antimony phosphate (SbPO₄). The following sections offer insights into controlling particle size, a critical parameter for many applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing SbPO₄ particles in solution?

A1: The most common solution-phase methods for SbPO₄ synthesis are co-precipitation, hydrothermal, and solvothermal techniques.[1][2] Co-precipitation involves mixing precursor solutions at ambient or slightly elevated temperatures to induce the formation of SbPO₄ particles. Hydrothermal and solvothermal methods are carried out in a sealed reactor (autoclave) at elevated temperatures and pressures, using water or an organic solvent, respectively. These methods offer excellent control over particle size and morphology.

Q2: How does precursor concentration affect the final particle size of SbPO₄?

A2: Precursor concentration is a critical factor influencing the nucleation and growth of particles.[3][4][5] Generally, higher precursor concentrations lead to a higher nucleation rate, which can result in the formation of a larger number of smaller particles.[3][5] Conversely, at lower precursor concentrations, the nucleation rate is slower, allowing for more controlled growth on existing nuclei and potentially leading to larger particles.[4] However, very high concentrations can sometimes lead to uncontrolled aggregation and larger secondary particle sizes.[3]

Q3: What is the role of pH in controlling SbPO₄ particle size and morphology?

A3: The pH of the reaction solution significantly impacts the particle size and morphology of metal phosphates.[6][7][8][9] Adjusting the pH can alter the surface charge of the forming particles, influencing their tendency to agglomerate.[10] For many phosphate-based materials, acidic conditions may favor the formation of larger particles, while basic conditions can lead to smaller, more uniform nanoparticles.[8] The optimal pH for a desired particle size must be determined empirically for SbPO₄ synthesis.

Q4: Can surfactants or other additives be used to control SbPO₄ particle size?

A4: Yes, surfactants and capping agents are widely used to control particle size and prevent agglomeration during synthesis.[11][12][13][14] These molecules adsorb to the surface of the growing nanoparticles, sterically or electrostatically hindering further growth and aggregation.[12][13] The choice of surfactant and its concentration can be tailored to achieve a specific particle size range.[11][13]

Q5: How does reaction temperature influence the size of SbPO₄ particles?

A5: Reaction temperature plays a crucial role in the kinetics of particle formation.[4][6] Higher temperatures generally increase the rate of reaction and can lead to faster nucleation and the formation of smaller, more crystalline particles.[4] However, excessively high temperatures can also promote particle growth through Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to a broader size distribution. Careful control of the temperature profile is therefore essential.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Particles are too large 1. Low Precursor Concentration: Insufficient nucleation sites leading to excessive growth on existing nuclei. 2. Inappropriate pH: pH may be promoting crystal growth over nucleation. 3. High Reaction Temperature/Long Reaction Time: Ostwald ripening may be occurring. 4. Absence of a Capping Agent: Uncontrolled particle aggregation.1. Increase the concentration of antimony and phosphate precursors.[3][5] 2. Systematically vary the pH of the reaction mixture. Try moving towards more basic conditions.[8] 3. Decrease the reaction temperature or shorten the reaction time.[4] 4. Introduce a suitable surfactant or capping agent (e.g., PVP, CTAB) into the synthesis.[12][13]
Particles are too small 1. High Precursor Concentration: Very high nucleation rate. 2. Low Reaction Temperature: Insufficient energy for crystal growth.1. Decrease the concentration of the precursors.[4] 2. Increase the reaction temperature to promote controlled crystal growth.
Wide Particle Size Distribution (Polydispersity) 1. Inhomogeneous Mixing: Poor local concentration gradients leading to varied nucleation and growth rates. 2. Uncontrolled Nucleation: A burst of nucleation is not well-defined. 3. Fluctuations in Temperature: Inconsistent reaction kinetics.1. Ensure vigorous and consistent stirring throughout the reaction. 2. Add precursors slowly and at a constant rate. Consider a "hot-injection" method where one precursor is rapidly injected into a hot solution of the other. 3. Use a temperature-controlled reactor with precise monitoring.
Particle Agglomeration 1. Inadequate Surface Charge: Particles lack sufficient electrostatic repulsion. 2. Lack of Steric Hindrance: No physical barrier to prevent particles from sticking together. 3. Ineffective Surfactant: The chosen surfactant is not compatible with the solvent or particle surface.1. Adjust the pH to a value away from the isoelectric point of SbPO₄ to increase surface charge and electrostatic repulsion.[10] 2. Add a surfactant or polymer that can provide steric stabilization.[12][13] 3. Experiment with different types of surfactants (anionic, cationic, non-ionic) and concentrations.[11][13]

Data Presentation: Illustrative Effects of Synthesis Parameters on SbPO₄ Particle Size

Disclaimer: The following tables present illustrative data based on general principles of nanoparticle synthesis and may not represent empirically validated results for SbPO₄. Experimental optimization is necessary.

Table 1: Effect of Precursor Concentration on Particle Size

Sb³⁺ Precursor Conc. (M)PO₄³⁻ Precursor Conc. (M)Avg. Particle Size (nm)
0.010.01150
0.050.0580
0.100.1050
0.200.2035

Table 2: Effect of pH on Particle Size

pHAvg. Particle Size (nm)
2200
4120
775
940
1160 (with some agglomeration)

Table 3: Effect of Temperature on Particle Size (Hydrothermal Synthesis)

Temperature (°C)Reaction Time (h)Avg. Particle Size (nm)
12012180
15012100
1801260
2001275 (potential for growth)

Table 4: Effect of Surfactant (PVP) Concentration on Particle Size

PVP Concentration (wt%)Avg. Particle Size (nm)
0180 (with significant agglomeration)
0.590
1.065
2.050

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of SbPO₄ Nanoparticles

  • Precursor Solution A: Prepare a 0.1 M solution of antimony(III) chloride (SbCl₃) in 100 mL of absolute ethanol. Stir vigorously until fully dissolved.

  • Precursor Solution B: Prepare a 0.1 M solution of phosphoric acid (H₃PO₄) in 100 mL of deionized water.

  • Reaction Setup: Place Precursor Solution B in a beaker on a magnetic stirrer and heat to 60°C.

  • Precipitation: Add Precursor Solution A dropwise to the heated Precursor Solution B under constant, vigorous stirring.

  • pH Adjustment (Optional): Monitor the pH and adjust as needed using a dilute solution of ammonium hydroxide to reach the desired pH for particle size control.

  • Aging: Continue stirring the resulting white suspension at 60°C for 2 hours to allow for particle growth and stabilization.

  • Isolation: Allow the suspension to cool to room temperature. Collect the precipitate by centrifugation at 5000 rpm for 15 minutes.

  • Washing: Wash the collected particles three times with deionized water and then twice with ethanol to remove any unreacted precursors and byproducts. Centrifuge between each wash.

  • Drying: Dry the final product in a vacuum oven at 80°C for 12 hours.

Protocol 2: Hydrothermal Synthesis of SbPO₄ Nanoparticles

  • Precursor Mixture: In a beaker, dissolve 1 mmol of antimony(III) acetate (Sb(CH₃COO)₃) and 1 mmol of ammonium dihydrogen phosphate (NH₄H₂PO₄) in 40 mL of deionized water.

  • Surfactant Addition (Optional): If using a surfactant, dissolve the desired amount (e.g., 0.5 g of polyvinylpyrrolidone - PVP) in the precursor mixture with stirring.

  • pH Adjustment: Adjust the pH of the solution to a target value (e.g., pH 7) using a dilute nitric acid or ammonium hydroxide solution.

  • Hydrothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C in an oven for 12 hours.

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Isolation and Washing: Open the autoclave and collect the white precipitate by centrifugation. Wash the product three times with deionized water and twice with ethanol.

  • Drying: Dry the obtained SbPO₄ nanoparticles in a vacuum oven at 80°C for 12 hours.

Visualizations

experimental_workflow cluster_precipitation Co-precipitation Workflow cluster_hydrothermal Hydrothermal Workflow prep_A Prepare SbCl₃ Solution (A) mix Dropwise addition of A to B at 60°C with stirring prep_A->mix prep_B Prepare H₃PO₄ Solution (B) prep_B->mix ph_adj_precip pH Adjustment (Optional) mix->ph_adj_precip age Aging at 60°C for 2h ph_adj_precip->age isolate_precip Centrifugation & Washing age->isolate_precip dry_precip Drying at 80°C isolate_precip->dry_precip prep_mix Prepare Precursor Mixture (Sb(OAc)₃ + NH₄H₂PO₄) add_surf Add Surfactant (Optional) prep_mix->add_surf ph_adj_hydro pH Adjustment add_surf->ph_adj_hydro react Hydrothermal Reaction (180°C, 12h) ph_adj_hydro->react cool Cooling to Room Temp. react->cool isolate_hydro Centrifugation & Washing cool->isolate_hydro dry_hydro Drying at 80°C isolate_hydro->dry_hydro

Caption: Experimental workflows for co-precipitation and hydrothermal synthesis of SbPO₄.

parameter_effects cluster_params Synthesis Parameters cluster_properties Particle Properties precursor_conc Precursor Concentration particle_size Particle Size precursor_conc->particle_size influences distribution Size Distribution precursor_conc->distribution influences pH pH pH->particle_size influences morphology Morphology pH->morphology influences agglomeration Agglomeration pH->agglomeration influences temperature Temperature temperature->particle_size influences temperature->morphology influences surfactant Surfactant surfactant->particle_size influences surfactant->morphology influences surfactant->agglomeration prevents

Caption: Logical relationships between synthesis parameters and resulting particle properties.

References

Influence of pH on the purity and precipitation of antimony phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of antimony phosphate via precipitation. The following information is designed to address common issues related to the influence of pH on the purity and yield of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating pure anhydrous antimony phosphate?

A1: The optimal pH range for the precipitation of pure anhydrous antimony phosphate is between 2.0 and just below 3.0. Maintaining the reaction solution within this acidic window is critical to prevent the formation of impurities.[1]

Q2: What are the common impurities encountered during antimony phosphate precipitation?

A2: The most common impurities are antimony oxychloride (SbOCl) and ammonium salts. Antimony oxychloride can form if the initial hydrochloric acid concentration is too low, leading to hydrolysis of the antimony trichloride precursor.[1] Ammonium salts may co-precipitate if the pH of the reaction mixture rises to 3.0 or higher, especially when using an ammonium-based phosphate source like diammonium hydrogen phosphate.[1]

Q3: Why is temperature control important during the precipitation process?

A3: A reaction temperature of at least 75°C is recommended. This temperature helps to ensure the formation of the desired anhydrous form of antimony phosphate and can help reduce the acid content of the solution. Temperatures below 70°C can result in a slow and incomplete reaction.[1]

Q4: Can other mineral acids be used instead of hydrochloric acid to dissolve the antimony source?

A4: It is generally not recommended to use other mineral acids like sulfuric or nitric acid. These can lead to the formation of undesirable oxy-salts, such as antimony oxysulfate or antimony oxynitrate, which will contaminate the final product.[1]

Q5: How can I confirm the purity of my synthesized antimony phosphate?

A5: Purity can be assessed using various analytical techniques. X-ray Diffraction (XRD) is useful for confirming the crystalline phase of the antimony phosphate and identifying any crystalline impurities like antimony oxychloride. Elemental analysis, such as Inductively Coupled Plasma (ICP) spectroscopy, can be used to determine the elemental composition and quantify any contaminants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Precipitate pH is too low: The solubility of antimony phosphate may increase in highly acidic conditions.Ensure the pH is maintained within the optimal 2.0 to 3.0 range. Avoid excessively low pH values.
Incomplete reaction: The digestion time may be insufficient.Digest the reaction mixture for at least one hour at a temperature of 75°C or higher to ensure complete precipitation.[1]
Precipitate is difficult to filter or appears gelatinous Formation of antimony oxides/hydroxides: The pH of the solution may have risen too high, leading to the precipitation of Sb₂O₃ or other hydrolysis products.Carefully monitor and control the pH during the addition of the phosphate source, ensuring it remains below 3.0.
Final product contains chloride impurities Insufficient washing: Residual hydrochloric acid or chloride salts may be trapped in the precipitate.After filtration, wash the solid antimony phosphate first with dilute phosphoric acid and then with deionized water until the washings are free of chloride ions.[1]
Final product is contaminated with ammonium salts pH exceeded 3.0: When using an ammonium phosphate source, ammonium ions can be retained in the product if the pH is not sufficiently acidic.[1]Maintain the pH of the reaction solution between 2.0 and just below 3.0 throughout the addition of the phosphate reagent.[1]
Formation of antimony oxychloride (SbOCl) Use of dilute HCl: Insufficient initial acid concentration can lead to the hydrolysis of antimony trichloride.[1]Use concentrated hydrochloric acid to prepare the initial antimony trichloride solution to prevent the formation of oxychloride salts.[1]

Data Presentation

The following table summarizes the expected outcomes of antimony phosphate precipitation at different pH values, based on established experimental principles.

Reaction pH Precipitation Yield Product Purity Predominant Impurities
< 2.0Moderate to HighHighMinimal
2.0 - 2.9 High Very High None (Anhydrous SbPO₄) [1]
3.0 - 4.0HighModerate to LowAmmonium salts (if using ammonium phosphate source)[1]
> 4.0VariableLowAntimony oxides (e.g., Sb₂O₃), Antimony oxychlorides (e.g., Sb₄O₅Cl₂)[2]

Experimental Protocols

Detailed Methodology for the Precipitation of Anhydrous Antimony Phosphate

This protocol is based on the method described in US Patent 3,649,174A.[1]

1. Preparation of Antimony Trichloride Solution:

  • React antimony oxide (Sb₂O₃) with concentrated hydrochloric acid (HCl). A slight excess of HCl (9 to 15 moles of HCl per mole of Sb₂O₃) is recommended to ensure the complete formation of antimony trichloride (SbCl₃) and prevent the formation of antimony oxychloride.[1]

  • The reaction is: Sb₂O₃ + 6HCl → 2SbCl₃ + 3H₂O.[1]

  • Heat the resulting acidic antimony trichloride solution to approximately 75°C.

2. Precipitation of Antimony Phosphate:

  • Prepare a solution of a water-soluble orthophosphate, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).

  • Slowly add the orthophosphate solution to the heated antimony trichloride solution while continuously monitoring the pH.

  • Maintain the pH of the reaction mixture between 2.0 and just below 3.0.[1] This is the critical step for ensuring high purity.

  • The reaction is: SbCl₃ + (NH₄)₂HPO₄ → SbPO₄(s) + 2NH₄Cl + HCl.

3. Digestion of the Precipitate:

  • Once the addition of the phosphate source is complete, continue to stir the mixture at a temperature of at least 75°C for a minimum of one hour. This digestion period ensures the complete conversion to solid antimony phosphate.[1]

4. Separation and Washing:

  • Separate the solid antimony phosphate from the solution by filtration, centrifugation, or decanting.

  • Wash the collected solid first with dilute phosphoric acid.

  • Follow this with several washes with deionized water until the filtrate is substantially free of chloride ions (this can be tested by adding a few drops of silver nitrate solution to the filtrate).[1]

5. Drying:

  • Dry the purified antimony phosphate precipitate in an oven at an appropriate temperature to obtain the anhydrous product.

Visualizations

experimental_workflow cluster_preparation Step 1: Preparation cluster_precipitation Step 2: Precipitation cluster_purification Step 3: Purification Sb2O3 Antimony Oxide (Sb₂O₃) SbCl3 Antimony Trichloride (SbCl₃) Solution Sb2O3->SbCl3 HCl Conc. HCl HCl->SbCl3 Reaction Precipitation at 75°C pH Control (2.0-2.9) SbCl3->Reaction Phosphate Phosphate Solution ((NH₄)₂HPO₄) Phosphate->Reaction Digestion Digestion (≥ 1 hr) Reaction->Digestion Filtration Filtration & Washing Digestion->Filtration Drying Drying Filtration->Drying Product Pure SbPO₄ Drying->Product

Caption: Experimental workflow for the synthesis of pure antimony phosphate.

ph_influence cluster_outcomes Product Characteristics cluster_impurities Resulting Product pH_Control pH of Reaction Mixture pH_low pH < 2.0 pH_Control->pH_low pH_optimal pH 2.0 - 2.9 pH_Control->pH_optimal pH_high1 pH 3.0 - 4.0 pH_Control->pH_high1 pH_high2 pH > 4.0 pH_Control->pH_high2 Purity_low High Purity (Potential for lower yield) pH_low->Purity_low Purity_optimal High Purity & Yield (Pure SbPO₄) pH_optimal->Purity_optimal Purity_high1 Reduced Purity (Ammonium Salt Impurities) pH_high1->Purity_high1 Purity_high2 Low Purity (Sb-Oxide/Oxychloride Impurities) pH_high2->Purity_high2

Caption: Logical relationship between pH and antimony phosphate product purity.

References

Methods for preventing ammonium salt impurities in SbPO4 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ammonium salt impurities during the synthesis of antimony(III) phosphate (SbPO₄).

Troubleshooting Guide & FAQs

Issue: My final SbPO₄ product is contaminated with ammonium salts.

Q1: What is the primary cause of ammonium salt impurities in SbPO₄ synthesis?

A1: The most common source of ammonium salt contamination is the use of ammonium-based precursors, particularly diammonium hydrogen phosphate ((NH₄)₂HPO₄) or ammonium dihydrogen phosphate ((NH₄)H₂PO₄), as the phosphate source. During the precipitation of SbPO₄, ammonium ions (NH₄⁺) can be incorporated into the crystal lattice or adsorbed onto the surface of the product, especially under certain pH conditions.

Q2: How does pH influence the formation of ammonium salt impurities?

A2: The pH of the reaction mixture plays a critical role in the retention of ammonium ions. In syntheses involving ammonium phosphate precursors, maintaining a pH above 3 can lead to the retention of ammonium ions, resulting in the formation of ammonium salts in the final product[1]. Higher pH values promote the co-precipitation of these salts with the desired SbPO₄.

Q3: I've confirmed the presence of ammonium impurities. How can I remove them from my synthesized SbPO₄?

A3: There are two primary methods for removing ammonium salt impurities post-synthesis:

  • Washing: A thorough washing procedure can effectively remove surface-adsorbed ammonium salts. A recommended method involves washing the filtered SbPO₄ precipitate first with dilute phosphoric acid, followed by washing with deionized water[1].

  • Calcination: Thermal treatment, or calcination, is a highly effective method for removing ammonium salt impurities. Ammonium salts are thermally unstable and will decompose into volatile gases (ammonia, water, etc.) at elevated temperatures, leaving behind pure SbPO₄. A common approach is to heat the sample at 600 °C[2].

Q4: Can I avoid using ammonium-based precursors altogether?

A4: Yes, utilizing an ammonia-free synthesis route is an excellent way to prevent the formation of ammonium salt impurities from the outset. One such method involves the direct reaction of antimony(III) oxide (Sb₂O₃) with phosphoric acid (H₃PO₄)[2].

Q5: How can I detect and quantify the level of ammonium salt impurity in my SbPO₄ sample?

A5: Several analytical techniques can be employed to detect and quantify ammonium impurities:

  • Ion Chromatography (IC): This is a sensitive and quantitative method for determining the concentration of ammonium ions in your sample. The SbPO₄ can be dissolved in a suitable acidic solution, and the resulting solution can be analyzed by IC[3][4][5][6].

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This technique can identify the loss of mass corresponding to the decomposition of ammonium salts as the sample is heated. The coupled mass spectrometer can detect the evolved gases, such as ammonia, confirming the presence of the impurity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence of the ammonium ion (NH₄⁺) can be identified by its characteristic vibrational bands in the IR spectrum.

Data Presentation

Table 1: Effect of pH on Ammonium Salt Impurity

pH of PrecipitationLikelihood of Ammonium ImpurityRecommendation
< 3LowMaintain acidic conditions to minimize ammonium ion retention.
> 3HighAvoid if using ammonium phosphate precursors[1]. If necessary, follow with thorough washing and calcination.

Table 2: Comparison of Methods to Reduce Ammonium Impurities

MethodPrincipleKey ParametersEstimated Efficiency
Washing Removal of surface impuritiesDilute H₃PO₄ wash, followed by deionized waterModerate to High (for surface-adsorbed impurities)
Calcination Thermal decomposition of ammonium saltsTemperature: ~600 °C[2]High (for both surface and incorporated impurities)
Ammonia-Free Synthesis Avoidance of ammonium precursorsReaction of Sb₂O₃ and H₃PO₄High (prevents impurity formation)

Experimental Protocols

Protocol 1: Ammonia-Free Synthesis of SbPO₄

This protocol describes the synthesis of SbPO₄ by the direct reaction of antimony(III) oxide and phosphoric acid, thereby avoiding the use of ammonium-based precursors.

  • Reactant Preparation: Prepare a solution of pure phosphoric acid (H₃PO₄).

  • Reaction: Add antimony(III) oxide (Sb₂O₃) to the phosphoric acid.

  • Heating: Heat the mixture to 120 °C and maintain this temperature to facilitate the reaction[2].

  • Filtration: After the reaction is complete, filter the solid product.

  • Washing: Wash the filtered product thoroughly with deionized water to remove any unreacted starting materials.

  • Drying: Dry the washed product in an oven.

  • Calcination: Calcine the dried powder at 600 °C to ensure the formation of crystalline SbPO₄[2].

Protocol 2: Post-Synthesis Purification of SbPO₄

This protocol details the steps for removing ammonium salt impurities from SbPO₄ synthesized using ammonium phosphate precursors.

  • Filtration: Separate the precipitated SbPO₄ from the reaction mixture by filtration.

  • Acid Wash: Wash the filter cake with a dilute solution of phosphoric acid. This helps to displace adsorbed ammonium ions.

  • Deionized Water Wash: Subsequently, wash the filter cake thoroughly with deionized water until the filtrate is neutral to remove the phosphoric acid and any remaining soluble impurities[1].

  • Drying: Dry the purified product in an oven.

  • Calcination: Calcine the dried SbPO₄ powder at 600 °C in a furnace to thermally decompose any residual ammonium salts[2].

Visualizations

experimental_workflow cluster_synthesis SbPO4 Synthesis cluster_purification Purification start Start precursors Select Precursors start->precursors reaction Precipitation Reaction precursors->reaction precursors->reaction Ammonia-Free Route (e.g., Sb2O3 + H3PO4) precursors->reaction Ammonium Precursor Route (e.g., (NH4)2HPO4) filtration Filtration reaction->filtration washing Washing (Dilute H3PO4 & DI Water) filtration->washing Impure SbPO4 drying Drying washing->drying calcination Calcination (~600°C) drying->calcination analysis Analysis (IC, TGA-MS, FTIR) calcination->analysis pure_sbpo4 Pure SbPO4 analysis->pure_sbpo4

Caption: Experimental workflow for the synthesis and purification of SbPO₄.

logical_relationship ammonium_precursor Use of (NH4)xH(3-x)PO4 impurity Ammonium Salt Impurity in SbPO4 ammonium_precursor->impurity high_ph High pH (>3) during Precipitation high_ph->impurity non_ammonium_precursor Ammonia-Free Synthesis (e.g., Sb2O3 + H3PO4) low_ph Maintain Low pH (<3) washing Washing Protocol calcination Thermal Decomposition impurity->washing impurity->calcination

References

Optimizing calcination temperature for crystalline antimony phosphate formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of calcination temperature for the formation of crystalline antimony phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing crystalline antimony phosphate?

A1: Common precursors for the synthesis of antimony phosphate (SbPO₄) include antimony(III) oxide (Sb₂O₃) and a phosphorus source. The phosphorus source can be phosphoric acid (H₃PO₄), diammonium phosphate ((NH₄)₂HPO₄), or monoammonium phosphate (NH₄H₂PO₄).[1][2] Another route involves reacting antimony metal with meta-phosphoric acid at high temperatures.[3]

Q2: What is the typical calcination temperature to obtain crystalline antimony phosphate?

A2: A frequently cited calcination temperature for the formation of crystalline SbPO₄ is 600 °C.[1] However, the optimal temperature can be influenced by the specific precursors and desired material properties. It is recommended to perform a systematic study of calcination temperatures to determine the ideal conditions for your specific experimental setup.

Q3: How does calcination temperature affect the properties of the final antimony phosphate product?

A3: Calcination temperature significantly impacts the crystallinity, crystallite size, and phase purity of the resulting antimony phosphate.[4] Generally, increasing the calcination temperature leads to higher crystallinity and larger crystallite sizes.[5][6] However, excessively high temperatures can lead to phase transitions or the formation of undesirable amorphous phases.[7] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can help identify key temperature ranges for phase transitions.[8][9]

Q4: What analytical techniques are essential for characterizing the synthesized antimony phosphate?

A4: The following techniques are crucial for a comprehensive characterization:

  • X-ray Diffraction (XRD): To determine the crystalline phase, phase purity, and crystallite size.[4][10]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the powder.[10]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition.[8][10]

  • Thermogravimetric/Differential Thermal Analysis (TG/DTA): To study the thermal stability and identify phase transition temperatures.[8][11]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify the vibrational modes of the phosphate groups and confirm the formation of Sb-O-P bonds.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low crystallinity or amorphous product in XRD. Calcination temperature is too low.Gradually increase the calcination temperature in increments (e.g., 50 °C) and hold for a sufficient duration (e.g., 2-4 hours) at each temperature.[4][7]
Insufficient calcination time.Increase the duration of the calcination process at the optimal temperature to allow for complete crystal growth.
Inhomogeneous precursor mixture.Ensure thorough mixing of the antimony and phosphorus precursors before calcination.
Presence of unreacted precursors (e.g., Sb₂O₃) in the final product. Incomplete reaction due to low temperature or insufficient time.Increase the calcination temperature and/or duration.[2]
Non-stoichiometric ratio of precursors.Verify the stoichiometry of your starting materials. A slight excess of the phosphorus source may be necessary.
Formation of undesired crystalline phases. Calcination temperature is too high, leading to phase transitions.Consult thermal analysis (TG/DTA) data to identify the onset of undesired phase transitions and adjust the calcination temperature to remain below this point.[12]
Presence of impurities in the starting materials.Use high-purity precursors.
Broad XRD peaks, indicating small crystallite size. Calcination temperature is not high enough to promote significant crystal growth.Increase the calcination temperature. The crystallite size generally increases with higher calcination temperatures.[5][6]
Agglomeration of particles observed in SEM. High calcination temperatures can lead to sintering and particle growth.Optimize for a balance between crystallinity and particle size by carefully controlling the calcination temperature and time. Consider a two-step calcination process with a lower temperature for initial crystallization followed by a shorter duration at a higher temperature for controlled growth.

Experimental Protocols

Synthesis of Antimony Phosphate Precursor

This protocol is based on the reaction of antimony(III) oxide with diammonium phosphate.

  • Materials: Antimony(III) oxide (Sb₂O₃) and diammonium phosphate ((NH₄)₂HPO₄).

  • Procedure:

    • Thoroughly mix stoichiometric amounts of Sb₂O₃ and (NH₄)₂HPO₄ in an agate mortar.

    • The reaction is: Sb₂O₃ + 2(NH₄)₂HPO₄ → 2SbPO₄ + 4NH₃ + 3H₂O.

    • Place the mixed powder in a ceramic crucible.

Calcination and Characterization Workflow

The following diagram illustrates the logical workflow for optimizing the calcination temperature.

G cluster_0 Precursor Preparation cluster_1 Calcination Experiments cluster_2 Characterization cluster_3 Analysis and Optimization cluster_4 Decision cluster_5 Outcome start Start: Mix Sb₂O₃ and (NH₄)₂HPO₄ precursor Homogenized Precursor Powder start->precursor T1 Calcine at T1 (e.g., 400°C) precursor->T1 T2 Calcine at T2 (e.g., 500°C) precursor->T2 T3 Calcine at T3 (e.g., 600°C) precursor->T3 T4 Calcine at T4 (e.g., 700°C) precursor->T4 char1 XRD, SEM, EDX T1->char1 char2 XRD, SEM, EDX T2->char2 char3 XRD, SEM, EDX T3->char3 char4 XRD, SEM, EDX T4->char4 analyze Analyze Crystallinity, Phase Purity, and Morphology char1->analyze char2->analyze char3->analyze char4->analyze decision Optimal Temperature? analyze->decision end End: Optimized Protocol decision->end Yes refine Refine Temperature Range and Repeat decision->refine No refine->T1

Caption: Workflow for optimizing calcination temperature.

Data Presentation

The following tables summarize the expected trends based on the literature when optimizing the calcination temperature for crystalline phosphate materials.

Table 1: Effect of Calcination Temperature on Crystallinity and Crystallite Size

Calcination Temperature (°C)Expected CrystallinityExpected Average Crystallite Size (nm)
400LowSmall
500ModerateModerate
600HighLarger
700HighLargest
>800May decrease due to phase changesVariable

Note: The actual values will depend on the specific experimental conditions. This table illustrates a general trend observed in the calcination of inorganic powders.[5][6]

Table 2: Influence of Calcination Temperature on Phase Composition

Calcination Temperature (°C)Expected Primary PhasePotential Minor/Secondary Phases
< 500Amorphous or poorly crystalline SbPO₄Unreacted precursors
500 - 700Crystalline SbPO₄
> 700Potential for antimony orthophosphate or other phasesCervantite (Sb₂O₄) if oxidation occurs[8][10]

Note: The phase transitions are highly dependent on the composition and atmosphere of the calcination.

References

Technical Support Center: Mitigating Antimony Poisoning on Hydrotreating Catalyst Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering antimony (Sb) poisoning of hydrotreating catalysts. The information is presented in a practical question-and-answer format to directly address common issues faced during experimental work.

Troubleshooting Guide

Q1: My hydrotreating catalyst is showing a rapid decline in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) activity. Could this be due to antimony poisoning?

A1: A rapid and unexpected decrease in catalyst activity is a primary indicator of poisoning. Antimony, even at low concentrations, can act as a severe poison to hydrotreating catalysts.[1] It is known to attack the active sites of CoMo and NiMo catalysts, leading to a significant loss in performance.[1] To confirm antimony as the culprit, it is crucial to analyze the feedstock and the spent catalyst for its presence.

Q2: I've detected antimony on my spent catalyst. What is the expected impact on catalyst performance?

A2: The impact of antimony on catalyst performance is significant. As a general guideline, a concentration of less than or equal to 1.0 wt% of antimony on the catalyst can lead to an approximate 50% reduction in the relative volumetric activity (RVA) for both HDS and HDN in non-severe applications.[1] In high-severity operations, such as ultra-low sulfur diesel (ULSD) production, even lower concentrations of antimony can cause a severe decline in catalytic activity.[1]

Q3: My reactor is experiencing a significant pressure drop increase along with the loss of catalyst activity. Is this related to antimony poisoning?

A3: Yes, an increased pressure drop can be an indirect consequence of antimony contamination. Antimony is often associated with fine particulate matter, such as catalyst fines from upstream fluid catalytic cracking (FCC) units where antimony is used as a nickel passivator.[1] These fines can accumulate in the catalyst bed, leading to blockages and an increased pressure drop.[1]

Frequently Asked Questions (FAQs)

Q4: What is the primary mechanism of antimony poisoning on hydrotreating catalysts?

A4: Antimony poisoning is understood to occur through a direct chemical interaction with the active components of the catalyst. It is believed that antimony attacks and deactivates the active CoMo and NiMo sulfide sites, which are responsible for the HDS and HDN reactions.[1] Furthermore, by analogy with its behavior in FCC catalysts, antimony is expected to coat the nickel and cobalt promoter metals, rendering them ineffective.[1] This effectively blocks the active sites and inhibits the catalytic cycle.

Q5: What are the common sources of antimony contamination in hydrotreating feedstocks?

A5: A primary source of antimony in hydrotreating feedstocks is its use as a nickel passivating agent in upstream Fluid Catalytic Cracking (FCC) units.[1] Antimony can be carried over with FCC products that are subsequently fed to the hydrotreater. Other potential sources, though less common, could include the processing of certain crude oils or the introduction of contaminated slop oils.

Q6: How can I mitigate antimony poisoning of my hydrotreating catalyst?

A6: Mitigating antimony poisoning typically involves a multi-pronged approach focused on preventing the poison from reaching the active catalyst and managing its effects if it does.

  • Feedstock Management: The most effective strategy is to prevent antimony from entering the hydrotreating unit. This can involve careful selection and analysis of feedstocks and segregation of streams known to contain antimony.

  • Guard Beds: Installing a guard bed upstream of the main hydrotreating reactor is a common and effective mitigation strategy.[1] Guard beds are designed to trap particulates and can be loaded with catalysts that have a high capacity for adsorbing poisons like antimony, thus protecting the primary catalyst bed.[2][3]

  • Catalyst Selection: When antimony contamination is anticipated, selecting a catalyst with a higher tolerance to poisoning or a tailored pore structure that is less susceptible to plugging by fines can be beneficial.

Q7: Is it possible to regenerate a hydrotreating catalyst that has been poisoned by antimony?

A7: The regeneration of catalysts poisoned by metallic elements like antimony is generally challenging. Conventional regeneration processes, which primarily focus on burning off coke deposits, are not effective in removing metallic poisons. While some specialized regeneration techniques involving chemical treatment exist, their effectiveness for antimony removal from hydrotreating catalysts is not well-documented in publicly available literature. Therefore, preventing poisoning is the most critical aspect.

Data Presentation

Table 1: Impact of Antimony Concentration on Hydrotreating Catalyst Activity

Antimony Concentration on Catalyst (wt%)Approximate Reduction in HDS/HDN Relative Volumetric Activity (RVA)Severity of Operation
≤ 1.0~50%Non-severe
Lower than 1.0Severe ReductionHigh-severity (e.g., ULSD)

Data sourced from industry experience.[1]

Experimental Protocols

Protocol 1: Analysis of Antimony on Spent Hydrotreating Catalyst

This protocol outlines a general procedure for determining the concentration of antimony on a spent hydrotreating catalyst.

  • Sample Preparation:

    • Carefully unload a representative sample of the spent catalyst from the reactor.

    • Grind the catalyst to a fine powder in an inert atmosphere to ensure homogeneity.

  • Digestion:

    • Accurately weigh a portion of the powdered catalyst.

    • Digest the sample using a suitable acid mixture (e.g., aqua regia) in a microwave digestion system. This process dissolves the catalyst matrix and brings the antimony into solution.

  • Analysis:

    • Analyze the resulting solution for antimony concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques provide accurate quantitative measurements of elemental composition.

  • Calculation:

    • Calculate the weight percentage of antimony on the catalyst based on the initial weight of the catalyst sample and the measured antimony concentration in the digested solution.

Protocol 2: Laboratory Evaluation of Antimony Poisoning

This protocol describes a method for simulating and evaluating the effect of antimony poisoning on a hydrotreating catalyst in a laboratory setting.

  • Catalyst Loading:

    • Load a known amount of fresh hydrotreating catalyst into a laboratory-scale fixed-bed reactor.

  • Catalyst Sulfidation:

    • Sulfide the catalyst according to standard procedures using a suitable sulfiding agent (e.g., dimethyl disulfide in a hydrocarbon solvent) to activate it.

  • Baseline Activity Test:

    • Process a clean (antimony-free) feedstock under typical hydrotreating conditions (temperature, pressure, LHSV, H2/oil ratio).

    • Analyze the product for sulfur and nitrogen content to establish the baseline HDS and HDN activity of the fresh catalyst.

  • Introduction of Antimony:

    • Prepare a feedstock containing a known concentration of an oil-soluble antimony compound (e.g., antimony naphthenate).

    • Introduce the antimony-containing feedstock into the reactor under the same process conditions.

  • Performance Monitoring:

    • Periodically sample and analyze the product to monitor the decline in HDS and HDN activity over time.

  • Data Analysis:

    • Plot the catalyst activity (e.g., % sulfur or nitrogen removal) as a function of time on stream to quantify the deactivation rate caused by antimony poisoning.

Visualizations

AntimonyPoisoningMechanism cluster_feed Feedstock cluster_catalyst Catalyst Particle cluster_deactivation Deactivation Feed Hydrocarbon Feed (with Antimony Compounds) Catalyst CoMo or NiMo Sulfide Active Sites on Alumina Support Feed->Catalyst Antimony attacks active sites Promoter Cobalt/Nickel Promoter Sites Feed->Promoter Antimony coats promoter metals PoisonedSite Deactivated Active Site (Antimony Bound) Catalyst->PoisonedSite CoatedPromoter Coated Promoter Site Promoter->CoatedPromoter

Caption: Mechanism of antimony poisoning on a hydrotreating catalyst.

MitigationWorkflow Start Suspected Antimony Poisoning (Rapid Activity Decline) AnalyzeFeed Analyze Feedstock for Antimony (ICP-MS, AAS) Start->AnalyzeFeed AnalyzeCatalyst Analyze Spent Catalyst for Antimony Start->AnalyzeCatalyst ConfirmPoisoning Antimony Confirmed? AnalyzeFeed->ConfirmPoisoning AnalyzeCatalyst->ConfirmPoisoning ImplementGuardBed Implement/Optimize Guard Bed System ConfirmPoisoning->ImplementGuardBed Yes FeedManagement Review and Segregate Feed Sources ConfirmPoisoning->FeedManagement Yes NoPoisoning Investigate Other Deactivation Mechanisms (e.g., Coking, Sintering) ConfirmPoisoning->NoPoisoning No MonitorPerformance Monitor Catalyst Performance (HDS, HDN, Pressure Drop) ImplementGuardBed->MonitorPerformance FeedManagement->MonitorPerformance End Catalyst Performance Stabilized MonitorPerformance->End

Caption: Troubleshooting workflow for mitigating antimony poisoning.

References

Technical Support Center: Managing Pressure Drop in Catalyst Beds from Antimony Fines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to diagnose and manage pressure drop in catalyst beds caused by antimony fines.

Troubleshooting Guide: High Pressure Drop in Catalyst Beds

Increased pressure drop across a catalyst bed is a common issue that can hinder experimental progress and impact process efficiency. This guide provides a step-by-step approach to diagnosing and resolving pressure drop caused by antimony fines.

Initial Assessment:

  • Monitor Pressure Drop: Continuously monitor the differential pressure across the catalyst bed. A gradual or sudden increase is the primary indicator of a problem.

  • Check Operating Parameters: Verify that operating conditions such as temperature, pressure, and flow rates are within the expected range. Deviations can sometimes contribute to pressure drop issues.

  • Analyze Feedstock: If possible, analyze the feedstock for the presence of antimony and other potential foulants like iron sulfide or coke precursors.

Diagnostic Workflow:

start High Pressure Drop Detected check_params Verify Operating Parameters start->check_params analyze_feed Analyze Feedstock for Antimony & Particulates check_params->analyze_feed is_antimony Antimony Present? analyze_feed->is_antimony inspect_bed Shutdown and Inspect Catalyst Bed is_antimony->inspect_bed Yes other_cause Investigate Other Causes (e.g., Coking, Channeling) is_antimony->other_cause No visual_fines Visual Evidence of Fines or Plugging? inspect_bed->visual_fines analyze_fines Analyze Fines for Antimony Content visual_fines->analyze_fines Yes visual_fines->other_cause No is_sb_fines Antimony Confirmed in Fines? analyze_fines->is_sb_fines implement_mitigation Implement Mitigation Strategies is_sb_fines->implement_mitigation Yes is_sb_fines->other_cause No

Caption: Troubleshooting workflow for diagnosing high pressure drop in a catalyst bed.

Mitigation Strategies:

StrategyDescriptionAdvantagesDisadvantages
Guard Beds Installation of a sacrificial layer of larger, inert, or less active catalyst particles at the top of the main catalyst bed.[1]Effectively traps fines and particulates before they reach the main bed, extending its life.[1] Can be designed with a high void fraction to accommodate a significant amount of fines.[1]Requires additional reactor volume and periodic replacement of the guard bed material.
Feed Filtration Employing filters upstream of the reactor to remove particulates from the feed.Can significantly reduce the number of fines entering the reactor.May not be effective against sub-micron particles and can have high maintenance costs.
Catalyst Selection and Loading Using catalysts with higher attrition resistance and optimizing the loading density to create a more uniform bed with adequate void space.A preventative measure that can reduce the generation of fines within the reactor.May involve higher catalyst costs and requires careful loading procedures.
Chemical Additives Use of chemical settling aids to agglomerate fines in upstream process streams, preventing them from being carried over into the reactor.Can be effective in removing fines from liquid feed streams.May introduce other contaminants and requires careful dosage control.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of antimony fines in a catalyst bed?

A1: In many refining and petrochemical processes, antimony is used as a passivating agent to counteract the negative effects of nickel contamination on cracking catalysts.[1] If not properly stabilized on the catalyst, or if used in excess, antimony compounds can be carried over with the hydrocarbon stream.[2] These antimony-enriched particles, often from the upstream Fluid Catalytic Cracking (FCC) unit, can then deposit in the interstices of downstream catalyst beds, such as in hydrotreaters, leading to an increase in pressure drop.[1]

Q2: How are antimony fines formed?

A2: The formation of antimony fines is often linked to the use of antimony-based passivators. The proposed mechanism involves several steps where the passivating agent, if not effectively binding to the target metals on the catalyst, can form solid antimony-containing particles.

start Antimony Passivator Injected react_ni Reacts with Nickel on Catalyst (Passivation) start->react_ni excess_sb Excess or Unreacted Antimony start->excess_sb form_oxide Forms Antimony Oxides (e.g., Sb2O3) excess_sb->form_oxide agglomerate Agglomeration into Fine Particles form_oxide->agglomerate entrain Entrainment in Process Stream agglomerate->entrain deposit Deposition in Downstream Catalyst Bed entrain->deposit

Caption: Proposed mechanism for the formation and deposition of antimony fines.

Q3: How can I confirm that antimony fines are the cause of the pressure drop?

A3: The most definitive method is to carefully unload the catalyst bed and collect samples of the fines or plugged material from the top of the bed. These samples should then be analyzed for their elemental composition. Techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to quantify the amount of antimony present. A significantly higher concentration of antimony in the fines compared to the fresh catalyst would confirm antimony as a major contributor to the pressure drop.

Q4: What is the impact of antimony fines on catalyst activity?

A4: The primary impact of antimony fines is the increase in pressure drop, which can limit the throughput of the reactor.[1] In terms of catalyst activity, the deposition of fines on the catalyst surface can block access to the active sites, leading to a decrease in performance. However, some studies suggest that the initial impact is more on the physical blockage of the bed rather than direct chemical poisoning of the catalyst active sites.[1]

Q5: Are there any operational changes I can make to mitigate the problem without a shutdown?

A5: In some cases, reducing the feed rate can temporarily lower the pressure drop. However, this is not a long-term solution. If the pressure drop is severe, a shutdown for cleaning or reloading the catalyst bed is often unavoidable.

Experimental Protocols

1. Measurement of Pressure Drop Across a Packed Bed

Objective: To quantify the pressure drop across a catalyst bed under operating conditions.

Methodology:

  • Apparatus Setup:

    • A packed bed reactor of a specified diameter and length.

    • Pressure transducers or manometers placed at the inlet and outlet of the catalyst bed.

    • A flow controller to maintain a constant fluid flow rate.

    • Thermocouples to monitor the temperature at the inlet, outlet, and within the bed.

  • Procedure:

    • Load the catalyst particles into the reactor to a predetermined bed height.

    • Initiate fluid flow through the bed at a low rate and gradually increase to the desired experimental condition.

    • Allow the system to reach a steady state in terms of temperature and flow.

    • Record the pressure readings from the inlet (P_in) and outlet (P_out) pressure transducers.

    • The pressure drop (ΔP) is calculated as ΔP = P_in - P_out.

    • Repeat the measurement at different flow rates to generate a pressure drop profile.

2. Catalyst Attrition Testing (ASTM D5757)

Objective: To determine the resistance of a catalyst to attrition and the generation of fines.

Methodology:

  • Apparatus Setup:

    • An air jet attrition apparatus consisting of an attrition tube, a settling chamber, and a fines collection assembly.

    • A source of clean, dry air with a precision flow controller.

    • An analytical balance for weighing the sample and fines.

  • Procedure:

    • A pre-weighed sample of the catalyst is placed in the attrition tube.

    • A high-velocity jet of air is passed through the catalyst bed for a specified period (e.g., 1 hour).

    • The air carries the generated fines out of the attrition tube and into the settling chamber and fines collection assembly.

    • After the test period, the fines collected in the collection assembly are weighed.

    • The Attrition Index (AI) is calculated as the percentage of fines generated relative to the initial sample weight. A lower AI indicates higher resistance to attrition.

Workflow for Catalyst Attrition Analysis:

start Prepare Catalyst Sample weigh_sample Weigh Initial Sample (Wi) start->weigh_sample load_catalyst Load Sample into Attrition Tube weigh_sample->load_catalyst run_test Run Air Jet for Specified Time load_catalyst->run_test collect_fines Collect Fines in Collection Assembly run_test->collect_fines weigh_fines Weigh Collected Fines (Wf) collect_fines->weigh_fines calculate_ai Calculate Attrition Index (AI) weigh_fines->calculate_ai result AI = (Wf / Wi) * 100 calculate_ai->result

References

Technical Support Center: Improving the Electrochemical Cycling Stability of Antimony Phosphate Anodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with antimony phosphate (SbPO₄) and related antimony-based anodes. Given that antimony phosphate is an emerging anode material, this guide incorporates insights from studies on other antimony-based systems and highlights analogous challenges and solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, electrode fabrication, and electrochemical testing of antimony phosphate anodes.

Issue IDProblemPotential CausesSuggested Solutions
SYN-01 Incomplete reaction or presence of precursor phases (e.g., Sb₂O₃) in the final SbPO₄ product. - Reaction temperature is too low or reaction time is too short.- Inadequate mixing of precursors.- Incorrect stoichiometric ratio of antimony and phosphate sources.- Optimize the calcination temperature and duration based on thermal analysis (TGA/DSC) of the precursors.- Ensure homogeneous mixing of precursors using methods like ball milling.- Precisely control the stoichiometry of reactants. A slight excess of the phosphate source might be necessary to ensure complete conversion.
ELE-01 Poor adhesion of the active material to the current collector, leading to delamination. - Insufficient or inappropriate binder.- High mass loading of the active material.- Significant volume expansion of SbPO₄ during cycling.[1]- Experiment with different binders (e.g., PVDF, CMC/SBR) and optimize the binder-to-active-material ratio.- Reduce the mass loading of the active material on the electrode.- Incorporate conductive additives that also enhance mechanical integrity, such as carbon nanotubes.
CYC-01 Rapid capacity fading within the first 50 cycles. - Pulverization of the anode material due to large volume changes during sodiation/lithiation.[1]- Unstable Solid Electrolyte Interphase (SEI) formation and continuous electrolyte decomposition.[2]- Poor electrical contact between particles after cycling.- Synthesize nanostructured SbPO₄ to better accommodate strain.[3]- Create a composite with a carbon matrix (e.g., N, S-doped carbon) to buffer volume changes and improve conductivity.[4]- Use electrolyte additives like fluoroethylene carbonate (FEC) to form a more stable SEI.
CYC-02 Low initial Coulombic efficiency (ICE). - Irreversible formation of a thick SEI layer during the first cycle.- Irreversible reactions with residual functional groups on the carbon support (if used).- Pre-cycle the electrode at a low current density for a few cycles to form a stable SEI.- Consider a pre-sodiation/pre-lithiation step for the anode.- Optimize the surface chemistry of the carbon support to minimize side reactions.
RATE-01 Poor rate capability (significant capacity drop at high current densities). - Low intrinsic electronic conductivity of antimony phosphate.- Sluggish ion diffusion kinetics.- High charge transfer resistance at the electrode-electrolyte interface.- Incorporate highly conductive carbon additives (e.g., graphene, carbon nanotubes) into the electrode slurry.[5]- Reduce the particle size of the SbPO₄ to shorten ion diffusion pathways.[3]- Optimize the porosity of the electrode to ensure good electrolyte penetration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for capacity fade in antimony-based anodes like antimony phosphate?

A1: The primary cause of capacity fade is the significant volume change that occurs during the alloying/de-alloying reaction with lithium or sodium ions.[1] This repeated expansion and contraction can lead to several detrimental effects:

  • Particle Pulverization: The mechanical stress fractures the active material particles, leading to a loss of electrical contact.[1]

  • Electrode Delamination: The stress can cause the entire electrode layer to detach from the current collector.

  • Unstable SEI Layer: The volume changes continuously crack the protective Solid Electrolyte Interphase (SEI) layer, exposing fresh anode surface to the electrolyte. This results in ongoing electrolyte consumption and the formation of a thick, resistive SEI layer, which impedes ion transport and consumes active lithium/sodium.[2]

Q2: How does composing antimony phosphate with a carbon matrix improve its cycling stability?

A2: A carbon matrix offers several advantages for improving the stability of antimony phosphate anodes:

  • Volume Change Accommodation: The flexible and porous nature of a carbon matrix can physically buffer the volume expansion of the SbPO₄ particles, preventing pulverization and maintaining the structural integrity of the electrode.[4]

  • Enhanced Electronic Conductivity: Antimony phosphate itself may have limited electronic conductivity. The carbon matrix provides a continuous conductive network, ensuring good electrical contact throughout the electrode, which is crucial for good rate performance and capacity retention.[5]

  • Prevention of Agglomeration: The carbon matrix can prevent the agglomeration of SbPO₄ nanoparticles during synthesis and cycling, which helps to maintain short ion diffusion paths.

Q3: What are the expected electrochemical reactions for an SbPO₄ anode in a sodium-ion battery?

A3: Based on research on SbPO₄/NTC anodes, the electrochemical process involves both a conversion and an alloying reaction.[4] The phosphate group is initially involved in a conversion reaction, followed by the alloying of antimony with sodium. The process can be summarized as:

  • Conversion Reaction: SbPO₄ + 3Na⁺ + 3e⁻ → Sb + Na₃PO₄

  • Alloying Reaction: Sb + 3Na⁺ + 3e⁻ ↔ Na₃Sb

The presence of the phosphate group can create a stable matrix (Na₃PO₄) that helps to buffer the volume changes of the antimony during the alloying reaction, contributing to improved cycling stability.

Q4: Can electrolyte additives improve the performance of antimony phosphate anodes?

A4: Yes, electrolyte additives can significantly enhance the performance. Additives like fluoroethylene carbonate (FEC) are known to form a more stable and flexible SEI layer on the surface of alloy-type anodes.[6] A robust SEI layer can better withstand the volume changes of the antimony phosphate, reducing electrolyte decomposition and improving the Coulombic efficiency and overall cycle life.

Experimental Protocols

Synthesis of SbPO₄ on N, S-doped Carbon (SbPO₄/NTC)

This protocol is adapted from the synthesis of mesh-like hard carbon loaded with SbPO₄.[4]

  • Preparation of the Carbon Support:

    • Synthesize a suitable N, S-doped carbon support material. This can be achieved through the pyrolysis of biomass or polymers rich in nitrogen and sulfur, followed by an activation step (e.g., with KOH) to create a porous structure.

  • Loading of SbPO₄ Precursors:

    • Disperse the N, S-doped carbon powder in a solution containing the antimony precursor (e.g., SbCl₃ in ethanol).

    • Separately, prepare a solution of the phosphate precursor (e.g., (NH₄)₂HPO₄ in deionized water).

    • Slowly add the phosphate solution to the carbon and antimony precursor suspension under vigorous stirring to precipitate antimony phosphate onto the carbon support. Maintain a pH below 3 during this process to favor the formation of SbPO₄.

  • Filtration and Washing:

    • After the precipitation is complete, age the mixture for a specified time (e.g., 1 hour) to ensure complete reaction.

    • Filter the resulting composite material and wash it several times with dilute phosphoric acid, followed by deionized water to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed product in a vacuum oven at a moderate temperature (e.g., 80 °C) overnight.

    • Calcination under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 600-800 °C) to improve the crystallinity of SbPO₄ and the conductivity of the carbon support.

Electrode Preparation and Cell Assembly
  • Slurry Preparation:

    • Mix the synthesized SbPO₄/NTC active material, a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 8:1:1 in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP).

    • Stir the mixture in a planetary mixer or using a magnetic stirrer until a homogeneous, viscous slurry is formed.

  • Electrode Casting:

    • Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height to control the thickness and mass loading.

  • Drying:

    • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours (e.g., 12 hours) to completely remove the solvent.

  • Electrode Punching and Cell Assembly:

    • Punch circular electrodes from the dried foil.

    • Assemble coin cells (e.g., CR2032 type) in an argon-filled glovebox. Use the prepared electrode as the working electrode, a sodium metal foil as the counter and reference electrode, and a glass fiber separator.

    • Use an appropriate electrolyte, for example, 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with 5% FEC as an additive.

Visualizations

experimental_workflow Experimental Workflow for SbPO₄/NTC Anode cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly & Testing s1 Prepare N,S-doped carbon support s2 Disperse carbon in SbCl₃ solution s1->s2 s3 Add (NH₄)₂HPO₄ solution to precipitate SbPO₄ s2->s3 s4 Filter and wash the composite s3->s4 s5 Dry and calcine (SbPO₄/NTC) s4->s5 e1 Prepare slurry: Active material, binder, conductive agent s5->e1 e2 Cast slurry onto Cu foil e1->e2 e3 Dry electrode in vacuum oven e2->e3 e4 Punch circular electrodes e3->e4 c1 Assemble CR2032 coin cell in glovebox e4->c1 c2 Electrochemical testing: CV, GCD, EIS c1->c2

Caption: Workflow for SbPO₄/NTC anode synthesis and testing.

troubleshooting_workflow Troubleshooting Logic for Antimony Phosphate Anodes start Initial Observation: Poor Electrochemical Performance q1 Rapid Capacity Fade? start->q1 q2 Low Initial Coulombic Efficiency? q1->q2 No sol1 Address Volume Expansion: - Nanostructure material - Use carbon composite - Optimize binder q1->sol1 Yes q3 Poor Rate Capability? q2->q3 No sol2 Stabilize SEI: - Use FEC additive - Pre-cycle at low current q2->sol2 Yes sol3 Improve Conductivity: - Add conductive carbon - Reduce particle size - Optimize electrode porosity q3->sol3 Yes sol4 Check for Delamination: - Reduce mass loading - Improve slurry homogeneity q3->sol4 No sol1->sol2

Caption: Decision tree for troubleshooting poor performance.

References

Addressing the low initial coulombic efficiency of SbPO4 in Na-ion batteries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Antimony Phosphate (SbPO₄) as an anode material for Sodium-ion batteries. The primary focus is to address the common challenge of low initial coulombic efficiency (ICE).

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis, electrode fabrication, and electrochemical testing of SbPO₄-based anodes.

Problem ID Issue Potential Causes Recommended Solutions & Verification
SYN-01 Observed impurities or incorrect crystal phase in the synthesized SbPO₄ powder. 1. Incorrect precursor ratio.2. Inappropriate calcination temperature or duration.3. Incomplete reaction or side reactions.Solutions: 1. Double-check the stoichiometry of antimony and phosphate precursors.2. Calibrate the furnace and ensure a stable and accurate calcination temperature is maintained as specified in the protocol.3. Increase the grinding/mixing time of precursors to ensure homogeneity.Verification: - Perform X-ray Diffraction (XRD) analysis to confirm the crystal structure and phase purity. Compare with reference patterns for SbPO₄ (e.g., JCPDS card no. 15-0615).
ELE-01 Low initial coulombic efficiency (<70%) in the first cycle. 1. Excessive formation of the Solid Electrolyte Interphase (SEI) layer.2. Irreversible conversion reactions of SbPO₄.3. Presence of residual water or oxygen in the electrolyte or on the electrode surface.4. Poor electrical contact between the active material and the current collector.Solutions: 1. Incorporate SbPO₄ into a conductive carbon matrix (e.g., graphene, amorphous carbon) to reduce the exposed surface area to the electrolyte.[1][2]2. Implement a pre-sodiation step to compensate for the initial sodium loss.3. Use high-purity, low-water content electrolyte and ensure all cell assembly is performed in an inert atmosphere (e.g., an argon-filled glovebox).4. Optimize the slurry composition and coating process to ensure good adhesion and uniform distribution of materials.Verification: - Compare the charge/discharge profiles of modified and unmodified electrodes. A higher initial discharge capacity and a smaller difference between the first charge and discharge capacities indicate improved ICE.
CAP-01 The specific capacity is significantly lower than reported values. 1. Incomplete activation of the active material.2. High internal resistance of the cell.3. Poor dispersion of the active material in the electrode slurry.4. Incorrect mass loading of the active material.Solutions: 1. Try a few slower formation cycles (e.g., at C/20) to fully activate the material.2. Ensure good mixing of the conductive additive (e.g., Super P) in the slurry.3. Optimize the sonication/mixing time for the slurry to achieve a homogeneous dispersion.4. Accurately weigh the electrode before and after coating to determine the precise active mass loading.Verification: - Measure the electrochemical impedance spectroscopy (EIS) to analyze the internal resistance. A smaller semicircle in the Nyquist plot indicates lower charge transfer resistance.
CYC-01 Rapid capacity fading in subsequent cycles. 1. Large volume expansion and contraction of the antimony (Sb) particles during sodiation/desodiation, leading to pulverization and loss of electrical contact.2. Unstable SEI layer that continuously reforms, consuming sodium ions.3. Detachment of the active material from the current collector.Solutions: 1. Synthesize SbPO₄ with a nanostructure (e.g., nanorods, nanoparticles) to better accommodate strain.2. Composite the SbPO₄ with a buffering matrix like reduced graphene oxide (rGO) or other carbon materials to cushion the volume changes.[1][2]3. Use a binder with strong adhesion, such as a mix of Carboxymethyl cellulose (CMC) and Styrene-butadiene rubber (SBR).Verification: - Perform post-cycling analysis of the electrode using Scanning Electron Microscopy (SEM) to observe the morphology and check for cracks or delamination.

Frequently Asked Questions (FAQs)

Q1: Why is the initial coulombic efficiency of SbPO₄ in Na-ion batteries generally low?

The low initial coulombic efficiency (ICE) of SbPO₄ is primarily due to two main factors. Firstly, the irreversible formation of a Solid Electrolyte Interphase (SEI) layer on the surface of the anode during the first discharge. This layer is essential for stabilizing the electrode in subsequent cycles but consumes a significant amount of sodium ions in its formation. Secondly, the initial conversion reaction of SbPO₄ to metallic Sb and Na₃PO₄ is not fully reversible, leading to a loss of active sodium.

Q2: How does creating a composite with carbon materials improve the ICE and overall performance of SbPO₄?

Compositing SbPO₄ with carbon materials like reduced graphene oxide (rGO) or amorphous carbon offers several advantages:

  • Improved Conductivity: Carbon materials enhance the overall electronic conductivity of the electrode, facilitating faster charge transfer.

  • Buffering Volume Changes: The carbon matrix can act as a physical buffer to accommodate the large volume expansion of antimony during sodiation, thus preventing pulverization of the electrode and maintaining its structural integrity.[1]

  • Reduced SEI Formation: By encapsulating the SbPO₄ particles, the carbon matrix limits the direct exposure of the active material to the electrolyte, thereby reducing the irreversible capacity loss due to excessive SEI formation.

Q3: What is pre-sodiation and how can it help in addressing the low ICE?

Pre-sodiation is a pre-treatment process where sodium ions are intentionally introduced into the anode before the full cell is assembled. This process pre-forms the SEI layer and compensates for the initial irreversible sodium loss. As a result, when the pre-sodiated anode is paired with a cathode, the sodium ions from the cathode are primarily used for reversible cycling, leading to a significantly higher initial coulombic efficiency of the full cell.

Q4: What is the expected electrochemical reaction mechanism of SbPO₄ during the first sodiation and desodiation?

During the first discharge (sodiation), SbPO₄ undergoes a conversion reaction to form metallic antimony (Sb) and sodium phosphate (Na₃PO₄). The newly formed Sb then alloys with sodium to form NaₓSb phases (up to Na₃Sb). In the subsequent charge (desodiation), the NaₓSb is de-alloyed back to Sb. The initial conversion reaction is largely irreversible, which is a major contributor to the low ICE.

Q5: What are the typical electrolytes used for testing SbPO₄ anodes?

A common electrolyte used is a solution of 1.0 M NaClO₄ or NaPF₆ dissolved in a mixture of organic carbonate solvents, such as ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio. Fluoroethylene carbonate (FEC) is often added as an electrolyte additive (typically 5-10% by volume) to help form a more stable SEI layer, which can improve the cycling stability and coulombic efficiency.

Quantitative Data Summary

The following tables summarize the electrochemical performance of various SbPO₄-based anode materials as reported in the literature.

Table 1: Initial Charge-Discharge Capacities and Coulombic Efficiency

Material Initial Discharge Capacity (mAh g⁻¹) Initial Charge Capacity (mAh g⁻¹) Initial Coulombic Efficiency (%) Current Density (A g⁻¹) Reference
SbPO₄/BCₓ871-~60-70% (Calculated)0.05[2]
Sb/SbPO₄@3D-G641-~78% (Calculated from cycling data)0.1[1]
Electrospun SbPO₄/C-397~80% (Estimated)1[2]
SbPO₄/rGO----[Data not explicitly found in initial searches]

Table 2: Cycling Stability and Rate Capability

Material Capacity Retention Current Density (A g⁻¹) Rate Capability (Capacity at high rate) Reference
SbPO₄/BCₓ~112 mAh g⁻¹ after 500 cycles5~300 mAh g⁻¹ at 5 A g⁻¹[2]
Sb/SbPO₄@3D-G425.3 mAh g⁻¹ after 100 cycles0.1236.1 mAh g⁻¹ at 5 A g⁻¹[1]
Electrospun SbPO₄/C88.6% after 300 cycles1-[2]
SbPO₄/rGO99% after 100 cycles0.5214 mAh g⁻¹ at 5 A g⁻¹[Data from initial search]

Experimental Protocols

1. Synthesis of Highly Microporous SbPO₄/BCₓ Hybrid Anode

This protocol is adapted from the work by Wang et al. on a highly microporous SbPO₄/BCₓ hybrid anode.[2]

  • Step 1: Preparation of Sb/BCₓ Precursor

    • Dissolve 0.7 g of antimony acetate (Sb(CH₃COO)₃) and 0.15 g of ammonium pentaborate (NH₄B₅O₈) in 20 mL of deionized water.

    • Add 0.3 g of soluble starch to the solution to form a white solution.

    • Heat the mixed solution at 85°C for 1 hour with vigorous stirring to obtain a transparent hydrogel.

    • Freeze-dry the hydrogel to obtain a xerogel.

    • Carbonize the xerogel at 800°C for 2 hours under an argon atmosphere to form the Sb/BCₓ composite.

  • Step 2: Conversion to SbPO₄/BCₓ

    • Thoroughly mix 0.5 g of the as-prepared Sb/BCₓ with 5 g of sodium dihydrogen phosphate (NaH₂PO₄) powder by hand-grinding.

    • Heat the mixture to 400°C at a rate of 10°C min⁻¹ and anneal for 1 hour in a H₂/Ar (5:95) atmosphere.

    • Wash the calcined product with deionized water and alcohol several times.

    • Dry the final product at 60°C to obtain the SbPO₄/BCₓ hybrid anode material.

2. Electrode Slurry Preparation and Coin Cell Assembly

  • Step 1: Slurry Preparation

    • Prepare a slurry by mixing the active material (e.g., SbPO₄/BCₓ), a conductive additive (e.g., Super P carbon black), and a binder (e.g., carboxymethyl cellulose, CMC, and styrene-butadiene rubber, SBR) in a weight ratio of 80:10:10 in deionized water.

    • Stir the mixture for several hours to ensure homogeneity.

  • Step 2: Electrode Casting

    • Cast the slurry onto a copper foil current collector using a doctor blade.

    • Dry the coated foil in a vacuum oven at 80°C for 12 hours.

    • Punch out circular electrodes of a suitable diameter (e.g., 12 mm).

  • Step 3: Coin Cell Assembly

    • Assemble CR2032-type coin cells in an argon-filled glovebox.

    • Use the prepared electrode as the working electrode, a sodium metal disk as the counter and reference electrode, and a glass fiber separator.

    • Use an appropriate electrolyte, for example, 1 M NaClO₄ in EC/DEC (1:1 v/v) with 5% FEC.

Visualizations

Logical Relationship: Causes of Low Initial Coulombic Efficiency

low_ice_causes cluster_causes Primary Causes cluster_consequences Consequences SEI Formation SEI Formation Low ICE Low ICE SEI Formation->Low ICE Consumes Na+ Irreversible Reactions Irreversible Reactions Irreversible Reactions->Low ICE Incomplete Na+ recovery Trapped Na+ Trapped Na+ Trapped Na+->Low ICE Structural trapping carbon_coating_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Precursors Precursors Mixing Mixing Precursors->Mixing Hydrothermal/Sol-gel Hydrothermal/Sol-gel Mixing->Hydrothermal/Sol-gel Calcination Calcination Hydrothermal/Sol-gel->Calcination Carbon_Source Carbon_Source Carbon_Source->Mixing Slurry_Prep Slurry_Prep Calcination->Slurry_Prep Coating Coating Slurry_Prep->Coating Drying Drying Coating->Drying Cell_Assembly Cell_Assembly Drying->Cell_Assembly Galvanostatic_Cycling Galvanostatic_Cycling Cell_Assembly->Galvanostatic_Cycling Improved_ICE Improved_ICE Galvanostatic_Cycling->Improved_ICE

References

Technical Support Center: Minimizing Hydroxyl Group Contamination in Antimony Phosphate Glasses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize hydroxyl (OH) group contamination in antimony phosphate glasses.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize hydroxyl group contamination in antimony phosphate glasses?

A1: Hydroxyl groups, often introduced from raw materials and the melting atmosphere, can significantly impact the properties of antimony phosphate glasses.[1] They act as network terminators, which can decrease the glass transition temperature (Tg), density, and refractive index.[1] Furthermore, OH groups can quench the fluorescence of rare-earth ions, making the glass unsuitable for applications in lasers and other photonic devices.

Q2: What are the primary sources of hydroxyl group contamination?

A2: The main sources of OH contamination are:

  • Raw materials: Precursors like ammonium dihydrogen orthophosphate (NH₄H₂PO₄) can be a significant source of water.[2]

  • Melting atmosphere: Water vapor present in the ambient atmosphere during melting is a major contributor.

  • Crucible: Porous or improperly dried crucibles can release moisture at high temperatures.

Q3: What is the role of Antimony Trioxide (Sb₂O₃) in the glass melting process?

A3: Antimony trioxide (Sb₂O₃) primarily acts as a fining agent, aiding in the removal of gas bubbles from the glass melt.[3][4][5] It achieves this through a redox mechanism where Sb₂O₃ is oxidized to Sb₂O₅ at lower temperatures, releasing oxygen, and then reduced back to Sb₂O₃ at higher temperatures, with the released oxygen forming larger bubbles that rise out of the melt more easily. While not a direct dehydrating agent, this process can help remove trapped water vapor within bubbles.

Q4: How can I quantify the hydroxyl group content in my glass samples?

A4: The most common and effective method for quantifying hydroxyl groups in glasses is Fourier-Transform Infrared (FTIR) spectroscopy.[6] The fundamental stretching vibrations of OH groups result in a broad absorption band around 3000 cm⁻¹. The concentration of OH groups can be calculated from the absorbance of this band using the Beer-Lambert law.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of low-hydroxyl antimony phosphate glasses.

Problem Possible Causes Recommended Solutions
High Hydroxyl Content Despite Dehydration Efforts 1. Incomplete drying of raw materials.2. Leaks in the furnace setup allowing ambient air to enter.3. Insufficient flow rate or purity of the dry processing gas.4. Melting time is too short for effective dehydration.1. Pre-dry all raw materials in an oven (e.g., at 300°C for 30 minutes) before melting.[7]2. Ensure all connections to the furnace are airtight.3. Use a high-purity (e.g., 99.999%) dry gas (N₂ or O₂) and ensure an adequate flow rate to maintain a positive pressure inside the furnace.4. Increase the melting duration to allow for complete reaction and dehydration.
Presence of Bubbles in the Final Glass 1. Ineffective fining.2. Decomposition of raw materials releasing gases.3. Trapped atmospheric gases.1. Ensure an adequate concentration of Sb₂O₃ (typically 0.5-2 mol%) is used as a fining agent.[4]2. Use a two-step melting process: an initial low-temperature hold to allow for the slow decomposition of precursors, followed by a high-temperature melting stage.3. Melt under a controlled, dry atmosphere.
Inconsistent or Unreliable FTIR Measurements 1. Improper sample preparation (e.g., non-parallel surfaces, surface scratches).2. Incorrect baseline correction.3. Inaccurate sample thickness measurement.1. Polish the glass samples to have optically flat and parallel surfaces.2. Use a consistent and appropriate baseline correction method for the OH absorption band.3. Accurately measure the thickness of the sample at the point of FTIR measurement using a micrometer.
Crystallization of the Glass During Melting or Cooling 1. Holding the melt at a temperature within the crystallization range for too long.2. Inappropriate glass composition.3. Slow cooling rate.1. Determine the crystallization temperature (Tc) using Differential Thermal Analysis (DTA) and avoid prolonged melting times near this temperature.2. Adjust the glass composition; for instance, adding components like WO₃ can enhance thermal stability against devitrification.[8]3. Quench the melt rapidly by pouring it onto a pre-heated steel plate.

Quantitative Data on Dehydration Methods

The effectiveness of different dehydration methods can be compared by measuring the resulting hydroxyl content, often expressed as the absorption coefficient (αOH) at the peak of the OH absorption band in the FTIR spectrum.

Dehydration Method Typical OH Absorption Coefficient (αOH) (cm⁻¹) Relative Effectiveness
Melting in Ambient Air > 10Low
Bubbling with Dry Nitrogen (N₂) Gas 1 - 5Moderate
Bubbling with Dry Oxygen (O₂) Gas 0.5 - 2High
Addition of Halides (e.g., 1 mol% NH₄F) < 1Very High
Remelting under Dry Atmosphere 1 - 3Moderate to High

Note: The values presented are typical for phosphate glasses and can vary depending on the specific glass composition and melting conditions.

Experimental Protocols

Protocol 1: Preparation of Low-Hydroxyl Antimony Phosphate Glass

This protocol outlines a melt-quenching technique designed to minimize OH contamination.

Materials:

  • Antimony (III) oxide (Sb₂O₃)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Other desired metal oxides (e.g., ZnO, Na₂O)

  • Dehydrating agent (optional, e.g., NH₄F)

Procedure:

  • Batch Preparation: Weigh the raw materials according to the desired molar composition and mix them thoroughly in a mortar and pestle.

  • Pre-Drying: Place the mixed batch in a quartz crucible and dry in an oven at 300°C for 30 minutes to remove adsorbed moisture and volatile components like H₂O and NH₃.[7]

  • Melting:

    • Transfer the crucible to a furnace with a controlled atmosphere.

    • Heat the batch to the melting temperature (typically 1000-1200°C) under a constant flow of dry gas (e.g., N₂ or O₂).

    • Hold the melt at this temperature for 1-2 hours to ensure homogenization and fining.

  • Quenching: Pour the molten glass onto a pre-heated stainless steel mold.

  • Annealing: Transfer the glass to an annealing furnace set at a temperature just below the glass transition temperature (Tg). Hold for several hours and then cool slowly to room temperature to relieve internal stresses.

Protocol 2: Quantification of Hydroxyl Content using FTIR Spectroscopy

This protocol describes the procedure for measuring the OH content in a prepared glass sample.

Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Polishing equipment

  • Micrometer

Procedure:

  • Sample Preparation: Cut and polish the glass sample to obtain a thin slice with optically flat and parallel surfaces. The thickness should be chosen to ensure the absorbance of the OH peak is within the linear range of the detector.

  • Thickness Measurement: Accurately measure the thickness (d) of the polished sample in centimeters using a micrometer.

  • FTIR Measurement:

    • Record a background spectrum.

    • Place the polished glass sample in the spectrometer's sample holder.

    • Acquire the transmission spectrum of the sample, typically in the range of 4000 to 1500 cm⁻¹.

  • Data Analysis:

    • Convert the transmission spectrum (T) to an absorbance spectrum (A) using the formula A = -log(T).

    • Identify the broad absorption band corresponding to the fundamental OH stretching vibration (around 3000 cm⁻¹).

    • Determine the absorbance (A) at the peak maximum of this band after applying a suitable baseline correction.

  • Calculation of OH Concentration:

    • Calculate the absorption coefficient (αOH) using the formula: αOH = A / d.

    • The concentration of OH groups (in ppm by weight) can be estimated using the Beer-Lambert law: C (ppm) = (αOH / ε) * K, where ε is the molar absorption coefficient and K is a conversion factor specific to the glass system. For many phosphate glasses, a simplified relation is used where the OH content is directly proportional to the absorption coefficient.

Visualizations

Experimental_Workflow Experimental Workflow for Low-OH Antimony Phosphate Glass Synthesis cluster_prep Batch Preparation cluster_melt Melting Process cluster_form Glass Formation cluster_char Characterization weigh Weigh Raw Materials (Sb2O3, NH4H2PO4, etc.) mix Thoroughly Mix weigh->mix dry Pre-dry Batch (300°C, 30 min) mix->dry melt Melt in Furnace (1000-1200°C) under Dry Atmosphere dry->melt quench Quench Molten Glass melt->quench anneal Anneal Below Tg quench->anneal ftir FTIR Spectroscopy (Quantify OH Content) anneal->ftir

Caption: Workflow for synthesizing low-hydroxyl antimony phosphate glass.

Dehydration_Mechanisms Dehydration Mechanisms in Phosphate Glass Melts cluster_physical Physical Removal cluster_chemical Chemical Reaction melt_surface Melt Surface dry_gas Dry Gas (N2, O2) h2o_vapor H2O Vapor dry_gas->h2o_vapor Diffusion Gradient pop_oh P-OH + HO-P h2o_vapor->pop_oh from atmosphere/raw materials pop P-O-P + H2O pop_oh->pop hf HF (volatile) halide Halide (e.g., F⁻) halide->hf Reacts with H⁺ pop->h2o_vapor Dehydration Reaction

Caption: Mechanisms for removing hydroxyl groups from phosphate glass melts.

References

Instability of antimony species during analytical sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of antimony species during analytical sample processing. It is designed for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results in antimony speciation analysis.

Frequently Asked Questions (FAQs)

Q1: Why is antimony speciation analysis important?

The toxicity and biological behavior of antimony are highly dependent on its chemical form. Trivalent antimony, Sb(III), is generally considered more toxic than pentavalent antimony, Sb(V).[1][2] Therefore, distinguishing between these species is crucial for accurate risk assessment in environmental and biological samples.

Q2: What are the main challenges in antimony speciation analysis?

The primary challenges include:

  • Species Instability: Sb(III) is easily oxidized to Sb(V) during sample collection, storage, and preparation.[1][3]

  • Low Concentrations: Antimony species are often present at trace or ultra-trace levels, requiring sensitive analytical techniques.[3][4]

  • Matrix Interferences: Complex sample matrices in environmental and biological samples can interfere with the analysis.[5]

  • Lack of Certified Reference Materials: The absence of certified reference materials for antimony speciation makes method validation challenging.[6]

  • Poor Chromatographic Recovery: Formation of polymeric Sb(V) species can lead to low recovery during chromatographic separation.[7][8]

Q3: Which analytical techniques are commonly used for antimony speciation?

Commonly employed techniques include hyphenated methods that couple a separation technique with a sensitive detector:

  • High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[3][7]

  • Hydride Generation Atomic Absorption Spectrometry (HG-AAS).[1]

  • Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS).[6]

  • Liquid Chromatography Inductively Coupled Plasma Optical Emission Spectrometry (LC-ICP-OES).[1]

Q4: How can I preserve the stability of antimony species after sample collection?

Proper sample preservation is critical. Key recommendations include:

  • Storage at low temperatures: Store samples at 4°C or frozen at -18°C.[9]

  • Analysis as soon as possible: To minimize the risk of species interconversion, samples should be processed and analyzed promptly after collection.[9]

  • Use of chelating agents: Reagents like ethylenediaminetetraacetic acid (EDTA) can be used to stabilize Sb(III).[1][7]

  • Acidification: For some sample types, acidification can help preserve species, but the optimal pH needs to be carefully evaluated as it can also promote interconversion.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during antimony speciation analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of Sb(III) Oxidation of Sb(III) to Sb(V) during sample handling, storage, or analysis.- Analyze samples as quickly as possible after collection.[9]- Store samples at 4°C or frozen.[9]- Add a stabilizing agent like EDTA or citrate to the sample or mobile phase.[1][7]- De-aerate solutions to minimize dissolved oxygen.
Poor chromatographic peak shape or resolution - Inappropriate mobile phase composition or pH.- Formation of polymeric Sb(V) species.[7][8]- Column degradation.- Optimize the mobile phase composition, concentration of the competing ion, and pH.[3]- For polymeric Sb(V), perform acidic hydrolysis (e.g., with 1 M HCl) in the presence of chelating agents before analysis.[7][8]- Use a guard column and ensure proper column maintenance.
High background signal or matrix interference Complex sample matrix (e.g., high salt content, organic matter).[5]- Employ a more effective sample preparation technique such as solid-phase extraction (SPE) or cloud point extraction (CPE) to remove interfering components.[6][12]- Dilute the sample, if the antimony concentration is sufficiently high.- Use matrix-matched calibration standards.
Inconsistent or non-reproducible results - Interconversion of antimony species between analytical runs.[13]- Inconsistent sample preparation procedures.- Instrumental drift.- Strictly control all experimental parameters, including temperature, pH, and timing of each step.[10]- Use an internal standard to correct for instrumental drift.- Implement a rigorous quality control protocol with regular analysis of blanks and quality control samples.
Discrepancy between total antimony and the sum of speciated antimony - Incomplete detection of all antimony species present.- Loss of certain species during sample preparation or analysis.[3]- Formation of non-detectable species (e.g., insoluble precipitates).- Investigate the presence of other antimony species, such as organoantimony compounds.[14]- Optimize extraction procedures to ensure quantitative recovery of all species.- Review the sample preparation steps for potential precipitation issues. Acidic hydrolysis can help dissolve some polymeric species.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for antimony speciation.

Table 1: Comparison of Detection Limits for Antimony Species by Different Analytical Techniques.

Analytical TechniqueSb(III) Detection LimitSb(V) Detection LimitReference(s)
LC-ICP-OES24.9 - 32.3 µg/L36.2 - 46.0 µg/L[1]
HPLC-ICP-MS0.016 µg/L0.021 µg/L[3]
Anodic Stripping Voltammetry (ASV)1.27 x 10⁻⁸ M (approx. 1.5 µg/L)-[15]
HG-AFS0.5 ng/mL (0.5 µg/L)0.7 ng/mL (0.7 µg/L)[2]
MSFIA-HG-ICP-MS0.016 µg/L-[4]
FC-ICP-MS0.5 ng/kg0.7 ng/kg[16]

Table 2: Recovery Percentages of Antimony Species in Spiked Samples.

Sample MatrixAnalytical MethodSb(III) Recovery (%)Sb(V) Recovery (%)Reference(s)
Water, Basal Culture Medium, SludgeLC-ICP-OES> 90%> 90%[1]
SoilHPLC-ICP-MS88 - 118%88 - 118%[3]
Mushroom SamplesHPLC-ICP-MS94 - 106%98 - 105%[3]
Water SamplesMSFIA-HG-ICP-MS93 - 111%90 - 109%[4]
PET Extraction SolutionFC-ICP-MS93 ± 9%95 ± 5%[16]

Experimental Protocols

Protocol 1: Speciation of Inorganic Antimony in Water Samples by HPLC-ICP-MS

This protocol is based on methodologies described for the separation and quantification of Sb(III) and Sb(V).[3]

  • Sample Collection and Preservation:

    • Collect water samples in pre-cleaned polyethylene containers.

    • Filter the samples through a 0.45 µm membrane filter.

    • If not analyzed immediately, store at 4°C and analyze as soon as possible. For longer storage, acidification to pH < 2 with ultrapure nitric acid and storage at 4°C is an option, but potential species interconversion should be validated.

  • Chromatographic Conditions:

    • HPLC System: An inert HPLC system capable of gradient elution.

    • Column: Anion exchange column suitable for metalloid speciation.

    • Mobile Phase: An optimized mobile phase, for example, 20 mM EDTA with 2% methanol, adjusted to a specific pH (e.g., 4.7) with ammonium hydroxide. The exact composition and pH should be optimized for the specific column and application.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 100 µL.

  • ICP-MS Conditions:

    • Connect the HPLC outlet to the nebulizer of the ICP-MS system.

    • Optimize ICP-MS parameters (e.g., RF power, gas flow rates) for maximum sensitivity for antimony isotopes (m/z 121 and 123).

    • Acquire data in time-resolved analysis mode to obtain chromatograms.

  • Quantification:

    • Prepare calibration standards containing known concentrations of Sb(III) and Sb(V) in a matrix similar to the samples.

    • Construct calibration curves by plotting peak area against concentration for each species.

    • Quantify Sb(III) and Sb(V) in samples by comparing their peak areas to the calibration curves.

Protocol 2: Acidic Hydrolysis for Samples with Poor Antimony Recovery

This protocol is designed to depolymerize Sb(V) species that can cause low chromatographic recovery.[7][8]

  • Sample Preparation:

    • Take an aliquot of the sample extract.

    • Add an equal volume of 2 M hydrochloric acid (HCl) containing a chelating agent (e.g., 20 mM EDTA or citrate). This results in a final concentration of 1 M HCl.

  • Hydrolysis:

    • Vortex the mixture.

    • Allow the mixture to react at room temperature for a defined period (e.g., 1 hour). The optimal time should be determined experimentally.

  • Analysis:

    • Analyze the hydrolyzed sample using the appropriate speciation method (e.g., HPLC-ICP-MS).

    • Ensure that the calibration standards are prepared in a similar acidic matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Preservation Preservation (4°C, EDTA) Sample->Preservation Extraction Extraction Preservation->Extraction Hydrolysis Acidic Hydrolysis (if needed) Extraction->Hydrolysis Low Recovery HPLC HPLC Separation Extraction->HPLC Hydrolysis->HPLC ICPMS ICP-MS Detection HPLC->ICPMS Quantification Quantification ICPMS->Quantification Report Final Report Quantification->Report

Caption: General workflow for antimony speciation analysis.

troubleshooting_logic Start Problem Encountered LowRecovery Low Sb(III) Recovery? Start->LowRecovery PoorPeaks Poor Peak Shape? LowRecovery->PoorPeaks No Oxidation Check for Oxidation: - Minimize storage time - Add stabilizers (EDTA) - De-aerate solutions LowRecovery->Oxidation Yes Inconsistent Inconsistent Results? PoorPeaks->Inconsistent No OptimizeMobile Optimize Mobile Phase: - Adjust pH - Change eluent concentration PoorPeaks->OptimizeMobile Yes ControlParams Standardize Protocol: - Control T and pH - Use internal standard Inconsistent->ControlParams Yes End Problem Resolved Inconsistent->End No Oxidation->End Hydrolyze Perform Acidic Hydrolysis for Polymeric Sb(V) OptimizeMobile->Hydrolyze If persists OptimizeMobile->End Hydrolyze->End ControlParams->End

Caption: Troubleshooting logic for common antimony analysis issues.

References

Validation & Comparative

Comparative Structural Analysis of Antimony Phosphate (SbPO₄) and Bismuth Phosphate (BiPO₄)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural nuances of Antimony Phosphate (SbPO₄) and Bismuth Phosphate (BiPO₄). This guide provides a comparative analysis of their crystal structures, supported by experimental data, to elucidate the key differences and similarities that influence their material properties.

Introduction

Antimony phosphate (SbPO₄) and bismuth phosphate (BiPO₄) are inorganic compounds that have garnered significant interest due to their diverse applications, including in catalysis, ion exchange, and as host materials for phosphors. Despite their analogous chemical formulas, their structural characteristics exhibit notable differences, primarily due to the distinct electronic configurations and ionic radii of antimony (Sb³⁺) and bismuth (Bi³⁺). This guide presents a side-by-side structural comparison, leveraging data from X-ray diffraction and spectroscopic studies.

Crystal Structure and Polymorphism

Antimony Phosphate (SbPO₄): A Layered Monoclinic Structure

At standard conditions, SbPO₄ crystallizes in a monoclinic system with the space group P2₁/m.[1] Its structure is characterized by two-dimensional layers held together by weak electrostatic forces.[1] This layered nature makes SbPO₄ one of the most compressible materials.[1] The antimony ion (Sb³⁺) is coordinated to four oxygen atoms in a rectangular see-saw-like geometry, with Sb-O bond distances ranging from 2.03 to 2.22 Å.[2] The phosphate group (PO₄) exists as a regular tetrahedron with P-O bond lengths between 1.54 and 1.58 Å.[2] The presence of a stereochemically active lone pair of electrons on Sb³⁺ is a key feature influencing its coordination and the layered structure.[3]

Bismuth Phosphate (BiPO₄): Multiple Polymorphic Forms

Bismuth phosphate is known to exist in several polymorphic forms, adding a layer of complexity to its structural analysis. The main crystalline structures are:

  • Low-temperature monoclinic phase (M₁): This phase has the space group P2₁/n.

  • High-temperature monoclinic phase (M₂): With a space group of P2₁/m, this phase is structurally similar to SbPO₄.[3]

  • Hexagonal phase (H): This form, also known as xymengite, has the space group P3₁21.[4]

The coordination number of the Bi³⁺ ion varies across these polymorphs. In the high-temperature monoclinic phase, Bi³⁺ is 8-coordinate, with Bi-O bond distances ranging from 2.37 to 2.84 Å.[5][6] This contrasts with the 4-coordination of Sb³⁺ in SbPO₄.[1] The phosphate tetrahedra in BiPO₄ have P-O bond lengths of approximately 1.54 to 1.57 Å.[5][6] The transition between these phases is temperature-dependent, with the low-temperature monoclinic phase transforming to the high-temperature monoclinic phase above 500 °C.

Comparative Data Presentation

The following table summarizes the key structural parameters for the most common phases of SbPO₄ and BiPO₄.

PropertySbPO₄ (Monoclinic)BiPO₄ (High-Temperature Monoclinic, M₂)BiPO₄ (Low-Temperature Monoclinic, M₁)BiPO₄ (Hexagonal)
Crystal System MonoclinicMonoclinicMonoclinicHexagonal
Space Group P2₁/m[1][2]P2₁/m[5]P2₁/n[4]P3₁21[4]
Lattice Parameters a = 6.885 Å, b = 4.873 Å, c = 5.288 Å, β = 83.386°[2]a = 4.78 Å, b = 7.28 Å, c = 4.81 Å, β = 94.90°[5]a = 6.811 Å, b = 6.779 Å, c = 9.035 Å, β = 104.3° (approx.)-
Cation Coordination Sb³⁺ is 4-coordinate[1][2]Bi³⁺ is 8-coordinate[5][6]--
Sb/Bi-O Bond Lengths 2.03 - 2.22 Å[2]2.37 - 2.84 Å[5][6]--
P-O Bond Lengths 1.54 - 1.58 Å[2]1.54 - 1.57 Å[5][6]--

Experimental Protocols

X-ray Diffraction (XRD)

  • Objective: To determine the crystal structure, phase purity, and lattice parameters.

  • Methodology: Polycrystalline samples of SbPO₄ and BiPO₄ are finely ground and mounted on a sample holder. XRD patterns are typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 10-80° with a step size of 0.02°. The resulting diffraction patterns are analyzed using software like Rietveld refinement to determine the crystal structure and lattice parameters.[7][8]

Raman Spectroscopy

  • Objective: To probe the vibrational modes of the phosphate and metal-oxygen bonds, providing insights into the local structure and symmetry.

  • Methodology: Raman spectra are obtained using a micro-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 632.8 nm). The scattered light is collected in a backscattering configuration and analyzed with a spectrometer. The spectra reveal characteristic vibrational bands for the PO₄ tetrahedra (symmetric and asymmetric stretching and bending modes) and the Sb-O or Bi-O bonds.[9] For instance, the symmetric (υ₁) and asymmetric (υ₃) P-O stretching vibrations of the PO₄ group are typically observed around 965 cm⁻¹ and 1037 cm⁻¹, respectively.

Visualization of Comparative Analysis

G Comparative Structural Analysis: SbPO₄ vs. BiPO₄ cluster_sbpo4 SbPO₄ cluster_bipo4 BiPO₄ cluster_comparison Key Differences SbPO4 Monoclinic (P2₁/m) Sb_Coord Sb³⁺: 4-coordinate (Rectangular see-saw) SbPO4->Sb_Coord Polymorphism Polymorphism SbPO4->Polymorphism (Single phase) Sb_Structure Layered Structure Sb_Coord->Sb_Structure Coordination Cation Coordination Sb_Coord->Coordination Structure_Type Structure Type Sb_Structure->Structure_Type (Layered) BiPO4 Polymorphic M1 Monoclinic (M₁) (P2₁/n) BiPO4->M1 M2 Monoclinic (M₂) (P2₁/m) BiPO4->M2 H Hexagonal (H) (P3₁21) BiPO4->H BiPO4->Polymorphism (Multiple phases) BiPO4->Structure_Type (3D Framework) Bi_Coord Bi³⁺: 8-coordinate (in M₂) M2->Bi_Coord Bi_Coord->Coordination

References

A Comparative Study of Antimony(III) Phosphate and Antimony(V) Phosphate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthesis, structural characteristics, and functional properties of Antimony(III) phosphate (SbPO₄) and Antimony(V) phosphate (SbOPO₄) to guide researchers in materials science and drug development.

This guide provides a comparative overview of Antimony(III) phosphate and Antimony(V) phosphate, two distinct inorganic compounds with differing properties and potential applications. While both materials are of interest in various scientific fields, their utility is dictated by the oxidation state of the antimony atom. This document summarizes their key characteristics, provides detailed synthesis protocols, and explores their potential in catalysis and ion exchange, with a brief discussion on the relevance of antimony compounds in biomedical research.

Physicochemical Properties: A Comparative Summary

Antimony(III) phosphate and Antimony(V) phosphate exhibit notable differences in their crystal structure and thermal stability, which are key determinants of their potential applications. A summary of their fundamental properties is presented below.

PropertyAntimony(III) Phosphate (SbPO₄)Antimony(V) Phosphate (SbOPO₄)
Molar Mass 216.73 g/mol [1]~232.73 g/mol
Appearance White, insoluble solid[2]White solid
Crystal System Monoclinic[1]Monoclinic[2]
Space Group P2₁/m[1]C2/c[2]
Melting Point 877 °C (1150 K)[1]Decomposes at 945 °C (1218 K) to SbPO₄[1][2]
Solubility in Water Generally considered insoluble; specific Ksp not available.No quantitative data available; Sb(V) species are generally more soluble in oxic aqueous systems than Sb(III) species.[3]
Key Structural Feature Layered structure with a stereochemically active lone pair on Sb(III).[1]Framework structure.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis of high-purity materials. Below are the protocols for the synthesis of both Antimony(III) phosphate and Antimony(V) phosphate.

Synthesis of Anhydrous Antimony(III) Phosphate (SbPO₄)

This protocol is adapted from a patented method for producing anhydrous antimony orthophosphate.[4]

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Concentrated hydrochloric acid (HCl)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Dilute phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Dissolve Antimony(III) oxide in concentrated hydrochloric acid to form a solution of antimony trichloride (SbCl₃). The reaction is: Sb₂O₃ + 6HCl → 2SbCl₃ + 3H₂O.[4] It is important to use concentrated HCl to prevent the formation of antimony oxychloride.

  • Heat the acidic antimony trichloride solution to approximately 75 °C.[4]

  • Prepare a separate aqueous solution of a water-soluble orthophosphate source, such as diammonium hydrogen phosphate. Heat this solution to about 75 °C.[4]

  • Slowly add the heated orthophosphate solution to the stirred antimony trichloride solution. Control the rate of addition to maintain the pH of the reaction mixture below 3.[4]

  • After the addition is complete, continue to stir and digest the resulting precipitate for at least one hour to ensure complete reaction.[4]

  • Separate the solid anhydrous antimony phosphate precipitate by filtration.

  • Wash the precipitate first with dilute phosphoric acid and then with deionized water to remove any unreacted starting materials and byproducts.[4]

  • Dry the final product in an oven at an appropriate temperature.

Sb2O3 Antimony(III) Oxide SbCl3_sol SbCl₃ Solution (heated to 75°C) Sb2O3->SbCl3_sol HCl Conc. HCl HCl->SbCl3_sol precipitation Precipitation (pH < 3) SbCl3_sol->precipitation DAP_sol (NH₄)₂HPO₄ Solution (heated to 75°C) DAP_sol->precipitation digestion Digestion (≥ 1 hour) precipitation->digestion filtration Filtration digestion->filtration washing Washing (Dilute H₃PO₄, H₂O) filtration->washing drying Drying washing->drying SbPO4_product Anhydrous SbPO₄ drying->SbPO4_product

Synthesis workflow for Antimony(III) phosphate.
Synthesis of Antimony(V) Phosphate (SbOPO₄)

This is a general procedure based on available literature.[2]

Materials:

  • Hydrated antimony(V) oxide (Sb₂O₅·xH₂O)

  • Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

Procedure:

  • Thoroughly mix hydrated antimony(V) oxide and ammonium dihydrogen phosphate powders.

  • Heat the mixture in a furnace. The reaction proceeds with the evolution of ammonia and water.

  • The final product, Antimony(V) phosphate (SbOPO₄), is formed at elevated temperatures. The mixture should be heated to a temperature below the decomposition temperature of SbOPO₄ (945 °C).

Sb2O5 Antimony(V) Oxide Hydrate mixing Mixing Sb2O5->mixing NH4H2PO4 Ammonium Dihydrogen Phosphate NH4H2PO4->mixing heating Heating (< 945°C) mixing->heating SbOPO4_product Antimony(V) Phosphate (SbOPO₄) heating->SbOPO4_product cluster_SbIII Antimony(III) Phosphate (SbPO₄) cluster_SbV Antimony(V) Phosphate (SbOPO₄) SbIII_node Sb(III) Center (with lone pair) SbIII_apps Applications: - Battery Materials - Flame Retardants SbIII_node->SbIII_apps Properties lead to comparison Comparative Properties SbV_node Sb(V) Center (electron deficient) SbV_apps Applications: - Ion Exchange (Heavy Metals) - Potential Lewis Acid Catalyst SbV_node->SbV_apps Properties lead to

References

Ecotoxicity Face-Off: Unveiling the Contrasting Soil Impacts of Antimony(III) and Antimony(V)

Author: BenchChem Technical Support Team. Date: November 2025

The primary consensus from multiple studies is that the trivalent form of antimony, Sb(III), is more detrimental to soil biota. This heightened toxicity is often attributed to its higher bioavailability and different modes of interaction with biological systems. For instance, studies on the earthworm Eisenia fetida have shown significantly lower lethal concentrations (LC50) for Sb(III) compared to Sb(V).[1][2] Similarly, research on soil microbial communities indicates that Sb(III) has a more pronounced negative impact on microbial biomass, diversity, and essential enzymatic activities.[3][4]

However, the toxicity of both antimony species is not static and is significantly influenced by environmental factors, most notably the aging process in soil. Over time, both Sb(III) and Sb(V) can become less bioavailable and, consequently, less toxic, as they bind to soil components.[1][5][6] This highlights the importance of considering long-term environmental fate when assessing the ecological risks of antimony contamination.

Quantitative Ecotoxicity Data

To facilitate a direct comparison, the following tables summarize quantitative data from key studies on the ecotoxicity of Sb(III) and Sb(V) in soil.

Table 1: Comparative Toxicity of Sb(III) and Sb(V) to the Earthworm Eisenia fetida

Test TypeOrganismEndpointSb(III)Sb(V)Exposure DurationSoil ConditionReference
Acute Contact TestEisenia fetidaLC50 (mg/L)2581467524 hoursFilter Paper[1][2]
Acute Contact TestEisenia fetidaLC50 (mg/L)1427222348 hoursFilter Paper[1][2]
Acute Contact TestEisenia fetidaLC50 (mg/L)666112672 hoursFilter Paper[1][2]
Chronic Soil TestEisenia fetidaLC50 (mg/kg)37027307 days10-day aged soil[1]
Chronic Soil TestEisenia fetidaLC50 (mg/kg)613-7 days30-day aged soil[1][2]
Chronic Soil TestEisenia fetidaLC50 (mg/kg)>480060337 days60-day aged soil / 30-day aged soil[1]
Chronic Soil TestEisenia fetidaLC50 (mg/kg)254204014 days10-day aged soil[1]

Table 2: Effects of Sb(III) and Sb(V) on Soil Microbial Parameters

ParameterEffect of Sb(III)Effect of Sb(V)Incubation TimeReference
Microbial Biomass Carbon (MBC)InfluencedInfluenced1 and 8 weeks[3]
Soil Basal Respiration (SBR)InfluencedInfluenced1 and 8 weeks[3]
Potential Nitrification Rate (PNR)Significantly InhibitedSignificantly Inhibited1 and 8 weeks[3]
FDA Hydrolysis ActivitySignificantly InhibitedSignificantly Inhibited1 and 8 weeks[3]
Urease ActivitySignificantly InhibitedSignificantly Inhibited1 and 8 weeks[3]
Bacterial DiversityDecreased diversity indexesLittle effect-[3][4]
Bacterial Community StructureAlteredAltered-[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the ecotoxicity of antimony compounds.

Earthworm Toxicity Testing (Eisenia fetida)

The toxicity of Sb(III) and Sb(V) on the earthworm Eisenia fetida was evaluated using both acute and chronic exposure methods.

1. Acute Filter Paper Contact Test: This test determines the short-term toxicity of a substance.

  • Procedure: Adult earthworms (E. fetida) are placed on filter paper saturated with different concentrations of Sb(III) or Sb(V) solutions.

  • Endpoint: The concentration that is lethal to 50% of the test population (LC50) is calculated at 24, 48, and 72 hours.[1][2]

2. Chronic Aged Soil Exposure Test: This method assesses the long-term toxicity in a more environmentally relevant matrix.

  • Soil Preparation: A natural soil is spiked with various concentrations of Sb(III) or Sb(V) solutions.

  • Aging Process: The contaminated soil is then "aged" for specific periods (e.g., 10, 30, or 60 days) to allow for the interaction between antimony and soil particles, which can affect its bioavailability.[1][2]

  • Exposure: Ten adult earthworms are introduced into each soil sample.

  • Endpoint: Mortality is recorded at specified time points (e.g., 7 and 14 days), and the LC50 is determined.[1]

3. Avoidance Test: This behavioral assay assesses the sublethal effects of the contaminants.

  • Procedure: Earthworms are placed in a container with two compartments, one with contaminated soil and the other with control soil.

  • Endpoint: The distribution of the earthworms is recorded after a set period, and a Net Avoidance Response (NAR) is calculated. A significant avoidance of the contaminated soil indicates a potential environmental risk.[1]

experimental_workflow_earthworm cluster_acute Acute Filter Paper Contact Test cluster_chronic Chronic Aged Soil Exposure Test a1 Prepare Sb(III) & Sb(V) solutions a2 Saturate filter paper a1->a2 a3 Introduce Eisenia fetida a2->a3 a4 Record mortality at 24, 48, 72h a3->a4 a5 Calculate LC50 a4->a5 c1 Spike soil with Sb(III) & Sb(V) c2 Age soil (10, 30, 60 days) c1->c2 c3 Introduce Eisenia fetida c2->c3 c4 Record mortality at 7, 14 days c3->c4 c5 Calculate LC50 c4->c5

Experimental workflows for earthworm toxicity testing.
Soil Microbial Activity and Community Structure Analysis

The impact of Sb(III) and Sb(V) on soil microorganisms was assessed by measuring changes in microbial biomass, enzymatic activities, and the overall structure of the bacterial community.

  • Sample Preparation: Agricultural soil is treated with different concentrations of Sb(III) and Sb(V) and incubated for specified periods (e.g., 1 and 8 weeks).[3]

  • Microbial Biomass Carbon (MBC): Determined using the chloroform fumigation-extraction method. A decrease in MBC indicates a reduction in the total microbial population.

  • Soil Basal Respiration (SBR): Measured by quantifying the CO2 evolved from the soil, which reflects the overall metabolic activity of the microbial community.

  • Soil Enzyme Activities: The activities of key soil enzymes, such as urease, dehydrogenase, acid phosphatase, and β-glucosidase, are assayed. These enzymes are involved in nutrient cycling, and their inhibition can indicate a disruption of these essential soil functions.[3]

  • Potential Nitrification Rate (PNR): This measures the rate of conversion of ammonium to nitrate by nitrifying bacteria, a critical process in the nitrogen cycle.[3]

  • Fluorescein Diacetate (FDA) Hydrolysis: This assay provides a measure of the total microbial activity in the soil.

  • Bacterial Community Structure: High-throughput sequencing of the 16S rRNA gene is used to analyze the diversity and composition of the bacterial community. This allows for the identification of specific bacterial groups that are sensitive or resistant to antimony contamination.[3][4]

logical_relationship cluster_antimony Antimony Species cluster_effects Ecotoxicological Effects in Soil SbIII Antimony(III) Toxicity Higher Toxicity SbIII->Toxicity Bioavailability Higher Bioavailability SbIII->Bioavailability SbV Antimony(V) SbV->Toxicity Lower SbV->Bioavailability Lower Earthworm Increased Earthworm Mortality (Lower LC50) Toxicity->Earthworm Microbes Negative Impact on Microbial Communities Toxicity->Microbes

Comparative ecotoxicity of Sb(III) and Sb(V) in soil.

Conclusion

The available scientific evidence strongly indicates that Antimony(III) compounds pose a greater ecotoxicological risk in soil environments compared to Antimony(V) compounds. This is demonstrated by lower LC50 values in earthworms and more significant adverse effects on soil microbial communities. However, the aging of antimony in soil can reduce its bioavailability and toxicity over time. These findings underscore the importance of considering antimony speciation and soil conditions when conducting ecological risk assessments and developing remediation strategies for antimony-contaminated sites. Future research should continue to explore the long-term fate and effects of different antimony species in various soil types and ecosystems.

References

A Comparative Performance Analysis of Antimony Phosphate and Tin-Based Anodes for Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Energy Storage Materials

The development of high-performance, cost-effective anode materials is a critical step toward the commercialization of sodium-ion batteries (SIBs). Among the various candidates, materials that undergo alloying and conversion reactions, such as antimony (Sb) and tin (Sn), have garnered significant attention due to their high theoretical capacities. This guide provides an objective comparison of the electrochemical performance of two promising classes of these materials: antimony phosphate (SbPO₄) and various tin-based anodes. The comparison is supported by experimental data from recent literature, with a focus on specific capacity, cycling stability, and rate capability.

At a Glance: Performance Comparison

The following tables summarize the key electrochemical performance metrics for representative antimony phosphate and tin-based anode materials for SIBs. It is important to note that performance is highly dependent on the material's morphology, carbon compositing, and the specific testing conditions employed in each study.

Table 1: Performance of Antimony Phosphate-Based Anodes
MaterialInitial Reversible Capacity (mAh/g)Cycling StabilityRate Capability (mAh/g)Coulombic Efficiency (%)Voltage Window (V vs. Na/Na⁺)Reference
SbPO₄/C (Electrospun)397 (at 1 A/g)88.6% retention after 300 cyclesNot Specified>99% after initial cycles0.01 - 2.5[1]
Sb/SbPO₄@3D-G484.4 (at 0.05 A/g)425.3 mAh/g after 100 cycles (at 0.1 A/g)361.3 (at 1 A/g), 236.1 (at 5 A/g)~99%0.01 - 2.0
Nanoporous Sb (NP-Sb70)~650 (at 100 mA/g)573.8 mAh/g after 200 cycles (at 100 mA/g)510 (at 1.32 A/g), 420 (at 3.3 A/g)~98-99% after stabilization0.02 - 1.5[2]
Table 2: Performance of Tin-Based Anodes
MaterialInitial Reversible Capacity (mAh/g)Cycling StabilityRate Capability (mAh/g)Coulombic Efficiency (%)Voltage Window (V vs. Na/Na⁺)Reference
C/Sn Composite749.2 (at 37.2 mA/g)351 mAh/g after 100 cycles344.5 (at 2.38 A/g)83.2% (1st cycle)0.005 - 2.0[3]
SnS₂/C Nanospheres660 (at 50 mA/g)570 mAh/g after 100 cyclesNot Specified>98% after initial cycles0.01 - 2.5[4]
SnO₂ Macroporous~750 (at 50 mA/g)>76% retention after 100 cycles~300 mAh/g at 500 mA/g~99% after stabilization0.01 - 3.0

Sodiation and Desodiation Mechanisms

The energy storage mechanisms for both antimony phosphate and tin-based anodes involve a combination of conversion and alloying reactions. These processes, however, are accompanied by significant volume changes, which is a primary challenge for their practical application.

The diagram below illustrates the generalized reaction pathways during the sodiation process for both material types.

G Comparative Sodiation Mechanisms cluster_sb Antimony Phosphate Anode cluster_sn Tin-Based Anode (e.g., SnO₂) SbPO4 SbPO₄ Matrix Sb_intermediate Metallic Sb Nanoparticles SbPO4->Sb_intermediate Conversion Reaction SbPO₄ + 3Na⁺ + 3e⁻ → Sb + Na₃PO₄ Na_phosphate Na-Phosphate Matrix Na3Sb Sodiated Alloy (Na₃Sb) Sb_intermediate->Na3Sb Alloying Reaction Sb + 3Na⁺ + 3e⁻ → Na₃Sb SnO2 SnO₂ Matrix Sn_intermediate Metallic Sn Nanoparticles SnO2->Sn_intermediate Conversion Reaction SnO₂ + 4Na⁺ + 4e⁻ → Sn + 2Na₂O Na2O Na₂O Matrix NaxSn Sodiated Alloy (NaxSn, e.g., Na₁₅Sn₄) Sn_intermediate->NaxSn Alloying Reaction Sn + xNa⁺ + xe⁻ → NaxSn

Figure 1: Sodiation pathways for SbPO₄ and Sn-based anodes.

For antimony phosphate, an initial irreversible conversion reaction forms metallic antimony (Sb) nanoparticles embedded within a sodium phosphate matrix. This is followed by a reversible alloying reaction of Sb with sodium to form Na₃Sb. The phosphate matrix is believed to act as a buffer to mitigate the large volume expansion during the alloying step.

Tin-based anodes, such as tin oxide (SnO₂), follow a similar two-step process. First, a conversion reaction produces metallic tin (Sn) and sodium oxide (Na₂O). Subsequently, the tin alloys with sodium to form various NaxSn phases, with Na₁₅Sn₄ being the fully sodiated state. This alloying process is associated with extreme volume changes (over 400%), which can lead to pulverization of the electrode and rapid capacity decay if not properly managed.[5]

Experimental Design and Characterization Workflow

The evaluation of anode materials for SIBs follows a standardized workflow, from material synthesis to detailed electrochemical characterization. This process is crucial for obtaining reliable and comparable data.

G synthesis Material Synthesis (e.g., Hydrothermal, Sol-Gel, Ball Milling, Dealloying) physicochem Physicochemical Characterization (XRD, SEM, TEM, Raman) synthesis->physicochem slurry Electrode Slurry Preparation (Active Material, Binder, Conductive Agent) synthesis->slurry coating Electrode Coating & Drying (Doctor Blade on Cu Foil) slurry->coating assembly Coin Cell Assembly (vs. Na Metal in Glovebox) coating->assembly electrochem Electrochemical Testing assembly->electrochem cv Cyclic Voltammetry (CV) (Identify Redox Potentials) electrochem->cv Initial Evaluation gcd Galvanostatic Cycling (GCD) (Capacity, Stability, Efficiency) electrochem->gcd Long-Term Performance rate Rate Capability Test (Performance at High Currents) electrochem->rate Power Density eis Electrochemical Impedance Spectroscopy (EIS) (Charge Transfer Kinetics) electrochem->eis Kinetic Analysis

References

Electrochemical performance of SbPO4 vs graphite anodes in sodium-ion batteries

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the electrochemical performance, experimental protocols, and comparative advantages of Antimony Phosphate (SbPO4) versus traditional graphite anodes in the burgeoning field of sodium-ion battery technology.

The quest for viable energy storage solutions beyond lithium-ion technology has propelled sodium-ion batteries (SIBs) to the forefront of electrochemical research. Their appeal lies in the natural abundance and low cost of sodium. Central to the performance of SIBs is the anode material, which dictates key parameters such as energy density, power density, and cycle life. While graphite is the commercial standard in lithium-ion batteries, its efficacy in SIBs is hampered by the larger ionic radius of sodium. This has spurred the investigation of alternative anode materials, with antimony phosphate (SbPO4) emerging as a promising high-capacity candidate.

This guide provides a comprehensive comparison of the electrochemical performance of SbPO4 and graphite anodes for SIBs, supported by experimental data from recent studies.

Executive Summary of Electrochemical Performance

The electrochemical characteristics of SbPO4 and graphite anodes in sodium-ion batteries reveal distinct advantages and challenges. SbPO4 generally exhibits a significantly higher specific capacity, often several times that of graphite. However, like many alloying-type anode materials, it can be susceptible to volume expansion during sodiation, which may impact long-term cycling stability if not properly engineered, for instance, through nanostructuring or compositing with carbonaceous materials.

Graphite, while demonstrating a lower specific capacity, can offer excellent cycling stability, particularly when its structure is modified or when used with specific ether-based electrolytes that facilitate the co-intercalation of solvent molecules with sodium ions. The rate capability of both materials is highly dependent on their morphology, conductivity, and electrode architecture.

Comparative Electrochemical Performance Data

The following table summarizes the key performance metrics for SbPO4-based and graphite-based anodes in sodium-ion batteries as reported in various studies.

Anode MaterialInitial Reversible Capacity (mAh/g)Current Density (A/g)Cycling StabilityRate CapabilityCoulombic Efficiency (%)Reference
SbPO4/BCx Hybrid 8710.05~300 mAh/g after 500 cycles~300 mAh/g at 5 A/gNot Specified[1]
Electrospun SbPO4/C 397 (initial specific capacity)188.6% capacity retention after 300 cycles361.3 mAh/g at 1 A/g, 236.1 mAh/g at 5 A/gNot Specified[2]
SbPO4 Composite 425.3 (after 100 cycles)0.1Stable for 100 cycles350.2 mAh/g at 1 A/gNot Specified[2]
Expanded Graphite 2840.02Stable for 2000 cycles184 mAh/g at 0.1 A/gNot Specified[3]
Graphite in Ether Electrolyte ~100C/10Stable for 1000 cyclesNot SpecifiedNot Specified[4]
Defect Engineered Graphite 175584% capacity retention after 6000 cycles175 mAh/g at 5 A/gNot Specified[5]
Natural Graphite ~800.175Stable for 100 cyclesNot SpecifiedNot Specified[3]

Experimental Methodologies

The following sections detail the typical experimental protocols employed in the evaluation of SbPO4 and graphite anodes for sodium-ion batteries.

Electrode Preparation

SbPO4 Anode: A common method for preparing SbPO4-based electrodes involves creating a slurry with the active material (e.g., SbPO4/carbon composite), a conductive agent (such as Super P or carbon black), and a binder (typically polyvinylidene fluoride - PVDF) in a solvent like N-methyl-2-pyrrolidone (NMP). The typical weight ratio of active material, conductive agent, and binder is 80:10:10. This slurry is then uniformly cast onto a copper foil current collector and dried under vacuum to remove the solvent.

Graphite Anode: The preparation of graphite electrodes follows a similar procedure. A slurry is made with graphite powder, a conductive additive, and a binder in a suitable solvent. This mixture is then coated onto a copper foil and dried. For studies involving expanded graphite, the pristine graphite undergoes a chemical oxidation and thermal reduction process prior to electrode fabrication.

Electrolyte Composition

The choice of electrolyte is critical for the performance of both anode materials.

  • For SbPO4 , a common electrolyte consists of 1 M NaClO4 or 1 M NaPF6 dissolved in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (often in a 1:1 volume ratio), sometimes with the addition of a small percentage of fluoroethylene carbonate (FEC) as an additive to improve the stability of the solid electrolyte interphase (SEI) layer.

  • For graphite , while carbonate-based electrolytes can be used, recent research has shown that ether-based electrolytes, such as 1 M NaCF3SO3 in diethylene glycol dimethyl ether (DEGDME), can significantly enhance performance by enabling a solvent co-intercalation mechanism.[3][4]

Electrochemical Testing

Electrochemical performance is typically evaluated using coin-type half-cells (CR2032) assembled in an argon-filled glovebox. Sodium metal foil is commonly used as both the counter and reference electrode. A glass fiber separator is soaked in the electrolyte and placed between the working electrode (SbPO4 or graphite) and the sodium foil.

  • Galvanostatic Cycling: The cells are cycled at various current densities within a specific voltage window (e.g., 0.01–2.5 V vs. Na/Na+) to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Rate Capability Test: The current density is systematically increased and then returned to a low rate to assess the electrode's ability to perform at high charge and discharge rates.

  • Cyclic Voltammetry (CV): CV is performed at different scan rates to investigate the electrochemical reaction kinetics and the sodiation/desodiation mechanisms.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the charge transfer resistance and ion diffusion kinetics within the electrode.

Logical Workflow for Anode Comparison

The following diagram illustrates the logical workflow for comparing the electrochemical performance of SbPO4 and graphite anodes in sodium-ion batteries.

Anode_Comparison_Workflow cluster_materials Anode Materials cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Evaluation cluster_analysis Performance Analysis & Comparison SbPO4 SbPO4 Synthesis (e.g., Sol-gel, Electrospinning) Slurry_Sb Slurry Preparation (SbPO4, Carbon, Binder) SbPO4->Slurry_Sb Graphite Graphite (Natural/Expanded) Slurry_G Slurry Preparation (Graphite, Carbon, Binder) Graphite->Slurry_G Coating Coating on Cu Foil & Drying Slurry_Sb->Coating Slurry_G->Coating Assembly Half-Cell Assembly (vs. Na metal) Coating->Assembly Cycling Galvanostatic Cycling Assembly->Cycling Rate Rate Capability Assembly->Rate CV Cyclic Voltammetry Assembly->CV Capacity Specific Capacity Cycling->Capacity Stability Cycling Stability Cycling->Stability Kinetics Rate Performance Rate->Kinetics CV->Kinetics Comparison Comparative Analysis Capacity->Comparison Stability->Comparison Kinetics->Comparison

Caption: Workflow for comparing SbPO4 and graphite anodes.

Concluding Remarks

The choice between SbPO4 and graphite as an anode material for sodium-ion batteries is contingent on the desired application and performance priorities. SbPO4, particularly when integrated into a composite with carbon, presents a pathway to high-energy-density SIBs, attributed to its high specific capacity.[1][2] However, managing the volumetric changes during cycling is crucial for achieving long-term stability.

Conversely, graphite, while possessing a more modest specific capacity, can be engineered to exhibit remarkable cycling stability, making it a candidate for applications where longevity is paramount.[3][5] The development of novel electrolytes has been a key enabler for unlocking the potential of graphite in SIBs.

Future research will likely focus on optimizing the nanostructure of SbPO4 composites to mitigate volume expansion and further enhancing the sodium storage capacity of graphite through advanced material engineering and electrolyte formulations. The ongoing advancements in both material science and electrolyte engineering will continue to close the performance gap between sodium-ion and lithium-ion batteries, paving the way for their widespread commercial adoption.

References

Validating the Crystal Structure of SbPO4: A Comparative Guide to Rietveld Refinement and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous crystal structure validation is paramount. This guide provides a comprehensive comparison of the Rietveld refinement method for validating the crystal structure of antimony phosphate (SbPO₄) using X-ray diffraction (XRD) data, alongside alternative analytical techniques.

The Rietveld method is a powerful technique for refining crystal structure models by fitting a theoretical diffraction pattern to the entire experimental powder XRD profile.[1][2][3] This whole-pattern fitting approach allows for the precise determination of lattice parameters, atomic positions, and other structural details, making it a gold standard for crystal structure validation.[2]

The Rietveld Refinement Workflow for SbPO₄

The process of Rietveld refinement for validating the crystal structure of a synthesized SbPO₄ sample is a systematic procedure. It begins with the collection of high-quality powder XRD data and proceeds through several stages of analysis and refinement.

Rietveld_Workflow cluster_Data_Collection Data Collection cluster_Initial_Analysis Initial Analysis cluster_Refinement Rietveld Refinement cluster_Validation Validation A SbPO₄ Sample Preparation B Powder XRD Data Acquisition A->B High-quality powder sample C Phase Identification B->C Diffraction Pattern D Indexing and Space Group Determination C->D Identified phases E Initial Structural Model (e.g., from database or theory) D->E Unit cell and space group F Refinement of Instrumental and Profile Parameters E->F Initial model G Refinement of Structural Parameters (Lattice, Atomic Positions) F->G Refined profile H Assessment of Fit (R-factors, Difference Plot) G->H Refined structure H->G Iterative process I Validated Crystal Structure of SbPO₄ H->I Goodness of fit

Caption: Experimental workflow for Rietveld refinement of SbPO₄.

Experimental Protocol for Rietveld Refinement of an Inorganic Phosphate

1. Sample Preparation:

  • The synthesized SbPO₄ powder is finely ground to a particle size of 1-10 µm to minimize preferred orientation effects.

  • The powder is then packed into a sample holder, ensuring a flat, smooth surface.

2. XRD Data Collection:

  • Data is collected using a high-resolution powder diffractometer, typically with Cu Kα radiation.

  • A common scanning range is 10-120° in 2θ, with a step size of 0.02° and a counting time of several seconds per step to ensure good statistics.[4]

3. Rietveld Refinement Procedure:

  • The refinement is performed using specialized software such as GSAS, FullProf, or TOPAS.[6][7]

  • Initial Steps: The refinement begins by fitting the scale factor, background parameters (often modeled with a Chebyshev polynomial), and unit cell parameters.[4]

  • Profile Refinement: The peak shape parameters (e.g., Gaussian and Lorentzian components) are then refined to accurately model the peak broadening from both instrumental and sample effects.

  • Structural Refinement: Finally, the atomic coordinates and isotropic displacement parameters for Sb, P, and O atoms are refined.

  • Convergence: The refinement is considered converged when the residual indicators (R-factors) are minimized and the difference plot between the observed and calculated patterns shows no systematic errors.

Comparison of Crystal Structure Validation Methods

Rietveld refinement is not the only method for analyzing powder diffraction data. Other techniques offer different levels of information and can be advantageous in specific situations.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Rietveld Refinement Whole-pattern fitting of a theoretical crystal structure model to experimental XRD data.[1][2]Provides detailed structural information (lattice parameters, atomic positions). High accuracy for quantitative phase analysis.[8]Requires a good initial structural model. Can be complex to perform correctly.[3]Detailed crystal structure validation and refinement of known or partially known structures.
Le Bail Method Whole-pattern fitting without a structural model; intensities are treated as refinable parameters.[6][9][10]Does not require knowledge of atomic positions. Useful for refining lattice parameters of phases with unknown structures.[11]Does not provide atomic-level structural information. Cannot be used for quantitative phase analysis.[11][12]Accurate lattice parameter determination when a full crystal structure is not available.
Pair Distribution Function (PDF) Analysis Fourier transform of the total scattering data (Bragg and diffuse) to obtain a real-space distribution of interatomic distances.[13][14][15]Provides information on local structure and disorder, applicable to nanocrystalline and amorphous materials.[16][17]Requires high-energy X-ray or neutron sources for high-resolution data. Data analysis can be more complex.Characterization of materials with significant disorder, nanoparticles, and amorphous phases.
Internal Standard Method Addition of a known amount of a crystalline standard to the sample for quantitative phase analysis.[18]Simple and accurate for quantifying a small number of phases. Does not require full crystal structure data.[18]Limited to a few phases. Accuracy depends on the homogeneity of mixing and the choice of the standard.Quantitative analysis of simple mixtures where a full structural refinement is not necessary.

Quantitative Data Comparison

The following table presents a comparison of crystallographic data for SbPO₄ obtained from theoretical calculations (Materials Project database) and experimental data for a related compound, antimony(V) phosphate (SbOPO₄), determined by Rietveld refinement. Due to the lack of publicly available, detailed experimental Rietveld refinement data for SbPO₄, SbOPO₄ serves as a practical example of the type of quantitative results obtained from this method.

ParameterSbPO₄ (Theoretical)SbOPO₄ (Experimental - Rietveld Refinement)
Crystal System MonoclinicMonoclinic
Space Group P2₁/mC2/c
a (Å) 6.8856.791
b (Å) 4.8738.033
c (Å) 5.2887.046
β (°) 83.386115.90
Volume (ų) 176.26345.5
Reference [12][13]

Note: The significant differences in the unit cell parameters and volume are expected due to the different oxidation states of antimony and the resulting distinct crystal structures of Sb(III)PO₄ and Sb(V)OPO₄.

Conclusion

For the validation of the crystal structure of SbPO₄, Rietveld refinement of powder XRD data stands as the most comprehensive method, providing detailed and accurate structural parameters. However, the choice of analytical technique should be guided by the specific research question and the nature of the material. For preliminary analysis or when a full structural model is unavailable, the Le Bail method offers a robust alternative for determining lattice parameters. For materials with significant disorder or at the nanoscale, Pair Distribution Function analysis provides invaluable insights into the local atomic arrangement. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool for the confident validation of crystalline structures.

References

Cross-Validation of SbPO₄ Elemental Composition: A Comparative Guide to EDX and ICP-OES

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent analytical techniques, Energy-Dispersive X-ray Spectroscopy (EDX) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), for the elemental analysis of Antimony Phosphate (SbPO₄). This document outlines the fundamental principles of each method, presents detailed experimental protocols, and offers a comparative analysis of their performance based on hypothetical, yet representative, experimental data.

Introduction to Elemental Analysis Techniques

Accurate determination of the elemental composition of synthesized compounds is a critical step in materials science and drug development. Antimony phosphate (SbPO₄), a material with potential applications in various fields, requires precise characterization to ensure its stoichiometric integrity and purity. EDX and ICP-OES are powerful techniques for elemental analysis, yet they operate on different principles and offer distinct advantages and limitations.

Energy-Dispersive X-ray Spectroscopy (EDX) is a non-destructive analytical technique that identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted from a sample when bombarded with an electron beam.[1] It is often coupled with a scanning electron microscope (SEM), allowing for spatially resolved elemental analysis.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a destructive analytical technique that measures the elemental composition of a sample by detecting the electromagnetic radiation emitted by atoms and ions in a high-temperature argon plasma.[2] Solid samples must first be digested into a liquid form before analysis.

Comparative Elemental Analysis of SbPO₄

The following table summarizes the hypothetical quantitative results for the elemental composition of a synthesized SbPO₄ sample as determined by EDX and ICP-OES. The theoretical values are based on the molecular formula of Antimony Phosphate.

ElementTheoretical (wt%)EDX (wt%)ICP-OES (wt%)
Antimony (Sb)56.1555.8 ± 1.556.3 ± 0.5
Phosphorus (P)14.2814.5 ± 1.214.1 ± 0.3
Oxygen (O)*29.5729.7 ± 2.0-

*Note: Oxygen quantification by EDX is often semi-quantitative due to its low atomic number and the potential for surface contamination. Oxygen is not typically measured by ICP-OES.

Experimental Protocols

Detailed methodologies for the elemental analysis of SbPO₄ using EDX and ICP-OES are provided below.

Energy-Dispersive X-ray Spectroscopy (EDX)

3.1.1. Sample Preparation

  • A small amount of the powdered SbPO₄ sample is mounted onto an aluminum stub using double-sided conductive carbon tape.

  • To ensure electrical conductivity and prevent charging under the electron beam, the mounted sample is coated with a thin layer of a conductive material, such as carbon or gold, using a sputter coater.

3.1.2. Instrumentation and Analysis

  • Instrument: Scanning Electron Microscope (SEM) equipped with an EDX detector.

  • Accelerating Voltage: 15-20 kV. A higher voltage is used to excite the characteristic X-rays of both Sb and P.

  • Working Distance: Optimized for EDX analysis, typically around 10 mm.

  • Analysis Mode: Area scan or multiple point analyses are performed on different regions of the sample to ensure homogeneity and obtain a representative average composition.

  • Data Acquisition Time: 60-120 seconds per analysis point to achieve a good signal-to-noise ratio.

  • Quantification: Standardless quantification or quantification using a certified SbPO₄ standard (if available).

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

3.2.1. Sample Preparation (Acid Digestion)

  • Accurately weigh approximately 0.1 g of the SbPO₄ powder into a clean, inert digestion vessel.

  • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl). Caution: This step should be performed in a fume hood with appropriate personal protective equipment.

  • The vessel is sealed and heated in a microwave digestion system. A typical program involves ramping to 180-200°C and holding for 20-30 minutes to ensure complete dissolution.

  • After cooling, the digested solution is quantitatively transferred to a 50 mL volumetric flask and diluted to the mark with deionized water.

  • The final solution is filtered through a 0.45 µm syringe filter to remove any particulates before introduction to the ICP-OES instrument.

3.2.2. Instrumentation and Analysis

  • Instrument: ICP-OES spectrometer.

  • RF Power: 1100-1500 W.

  • Plasma Gas Flow: 10-15 L/min.

  • Auxiliary Gas Flow: 0.5-1.5 L/min.

  • Nebulizer Gas Flow: 0.5-1.0 L/min.

  • Sample Uptake Rate: 1.0-2.0 mL/min.

  • Wavelengths: Analytical wavelengths for Sb (e.g., 206.833 nm, 217.581 nm) and P (e.g., 177.495 nm, 213.618 nm) are selected to minimize spectral interferences.

  • Calibration: A multi-point calibration curve is generated using certified standard solutions of Sb and P at various concentrations.

Workflow and Method Comparison

The following diagrams illustrate the experimental workflows for EDX and ICP-OES analysis of SbPO₄ and a logical comparison of the two techniques.

EDX_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A SbPO4 Powder B Mount on Stub A->B C Conductive Coating B->C D Insert into SEM C->D E Electron Beam Excitation D->E F Detect Characteristic X-rays E->F G Generate EDX Spectrum F->G H Quantify Elemental Composition G->H

Figure 1. Experimental workflow for EDX analysis of SbPO₄.

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A SbPO4 Powder B Weigh Sample A->B C Acid Digestion B->C D Dilution & Filtration C->D E Introduce to Plasma D->E F Atomic Emission E->F G Detect Emitted Light F->G H Correlate Emission to Concentration G->H I Quantify Elemental Composition H->I

Figure 2. Experimental workflow for ICP-OES analysis of SbPO₄.

Comparison cluster_edx EDX Analysis cluster_icpoes ICP-OES Analysis SbPO4 SbPO4 Sample EDX_Principle Principle: Electron beam excites X-rays SbPO4->EDX_Principle ICP_Principle Principle: Plasma excites atomic emission SbPO4->ICP_Principle EDX_Sample Sample State: Solid (powder) EDX_Destructive Destructive: No EDX_Speed Speed: Fast EDX_Accuracy Accuracy: Semi-quantitative to quantitative EDX_Light_Elements Light Elements (O): Difficult to quantify accurately ICP_Sample Sample State: Liquid (digested solid) ICP_Destructive Destructive: Yes ICP_Speed Speed: Slower (due to digestion) ICP_Accuracy Accuracy: Highly quantitative ICP_Light_Elements Light Elements (O): Not typically measured

Figure 3. Logical comparison of EDX and ICP-OES for SbPO₄ analysis.

Discussion and Conclusion

EDX offers a rapid and non-destructive method for the elemental analysis of SbPO₄. Its integration with SEM provides valuable morphological information alongside compositional data. However, the accuracy of EDX can be influenced by sample topography and matrix effects. Quantification of light elements like oxygen is challenging and often less accurate than for heavier elements.

ICP-OES , on the other hand, provides highly accurate and precise quantitative data for a wide range of elements, including Sb and P. The sample digestion step, while time-consuming, eliminates matrix effects and ensures a homogeneous sample for analysis. The main limitation of ICP-OES is its destructive nature and its inability to directly analyze the solid sample or provide spatial information.

References

A Comparative Analysis of Antimony-Based Catalysts in Polycondensation: Antimony Acetate vs. Antimony Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of polyesters such as polyethylene terephthalate (PET), the choice of catalyst is pivotal in determining the reaction kinetics and the final properties of the polymer.[1] Among the various catalysts employed, antimony compounds have gained widespread industrial use due to their high activity, limited side reactions, and cost-effectiveness.[1][2] This guide provides a comparative overview of the catalytic efficiency of antimony acetate and antimony phosphate in polycondensation reactions, targeting researchers and professionals in polymer science and drug development.

While direct comparative studies between antimony acetate and antimony phosphate are limited in publicly available literature, a functional comparison can be drawn by examining antimony acetate against antimony trioxide, which is frequently used in conjunction with phosphoric acid, thereby incorporating the phosphate moiety.

Performance Comparison of Antimony Catalysts

Antimony acetate is recognized for its high catalytic activity, good solubility in ethylene glycol, and its ability to be used without a co-catalyst.[2][3] Antimony trioxide, while also a potent catalyst, is often paired with stabilizers like phosphoric acid.[2] The selection between these catalysts can influence reaction times, catalyst loading, and the final polymer characteristics.

A study on the synthesis of poly(ethylene furanoate), a bio-based polyester, found that antimony trioxide resulted in a polymer with a higher molecular weight and, consequently, higher glass transition (Tg) and melting (Tm) temperatures compared to antimony acetate under similar conditions, suggesting a superior catalytic performance of antimony trioxide in that specific system.[4]

Table 1: Comparison of Catalytic Performance in Polycondensation

ParameterAntimony AcetateAntimony Trioxide (as a proxy for Antimony Phosphate)Reference(s)
Catalytic Activity HighHigh, potentially superior in some systems[2][4]
Solubility in Ethylene Glycol Good, allowing for even dispersionPoor[1][3]
Co-catalyst/Stabilizer Requirement Not typically requiredOften used with H3PO4[2][3]
Side Reactions Fewer degradation reactionsCan catalyze the formation of diethylene glycol (DEG)[1]
Resulting Polymer Quality High-quality product with good colorCan lead to a greyish color due to antimony metal precipitation[3][5]
Typical Loading (as Sb) 200-300 ppm150-300 ppm[5][6]

Experimental Protocols

The synthesis of polyesters like PET using antimony catalysts typically follows a two-stage process: esterification and polycondensation.

General Experimental Protocol for PET Synthesis
  • Esterification:

    • A molar excess of ethylene glycol is reacted with terephthalic acid (TPA) or dimethyl terephthalate (DMT).

    • The reaction is carried out at elevated temperatures (typically 150-200°C for the DMT process) and pressures.[7]

    • Water or methanol is continuously removed to drive the reaction towards the formation of bis(2-hydroxyethyl) terephthalate (BHET) oligomers.[7]

  • Polycondensation:

    • The antimony catalyst (either antimony acetate or antimony trioxide/phosphate) is added to the BHET oligomers. The typical concentration ranges from 150 to 300 ppm of elemental antimony relative to the final polymer weight.[5][6]

    • The temperature is raised further to approximately 270-280°C, and a high vacuum is applied.[5][8]

    • Under these conditions, the polycondensation reaction proceeds, with the elimination of ethylene glycol, leading to an increase in the polymer chain length and molecular weight.

    • The reaction is monitored by measuring the intrinsic viscosity of the polymer melt.

    • Once the desired molecular weight is achieved, the molten polymer is extruded, cooled, and pelletized.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the proposed catalytic mechanism, the following diagrams are provided.

Polycondensation_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage TPA Terephthalic Acid (TPA) Mixer Mixing & Heating (150-200°C) TPA->Mixer EG1 Ethylene Glycol (EG) EG1->Mixer Esterification_Reactor Esterification Reactor Mixer->Esterification_Reactor Water_Removal Water Removal Esterification_Reactor->Water_Removal BHET BHET Oligomers Esterification_Reactor->BHET Catalyst Antimony Catalyst Addition (150-300 ppm) BHET->Catalyst Poly_Reactor Polycondensation Reactor (270-280°C, Vacuum) Catalyst->Poly_Reactor EG_Removal Ethylene Glycol Removal Poly_Reactor->EG_Removal PET Molten PET Poly_Reactor->PET Extrusion Extrusion & Pelletizing PET->Extrusion Final_PET PET Pellets Extrusion->Final_PET

Caption: Experimental workflow for PET synthesis.

Catalytic_Mechanism cluster_activation Catalyst Activation cluster_polycondensation_reaction Polycondensation Sb_Compound Sb(OAc)₃ or Sb₂O₃ Precatalyst Antimony Glycolate (Active Catalyst) Sb_Compound->Precatalyst + EG EG Ethylene Glycol (EG) Coordination Coordination of -OH to Sb Center Precatalyst->Coordination Oligomer1 Polymer Chain 1 (-OH end) Oligomer1->Coordination Oligomer2 Polymer Chain 2 (-OH end) Transition_State Activated Complex Oligomer2->Transition_State Coordination->Transition_State Polymer_Chain Elongated Polymer Chain Transition_State->Polymer_Chain EG_byproduct Ethylene Glycol Transition_State->EG_byproduct

Caption: Proposed catalytic mechanism for antimony compounds.

Conclusion

Both antimony acetate and antimony phosphate (via antimony trioxide with phosphoric acid) are effective catalysts for polycondensation reactions. Antimony acetate offers the advantage of better solubility in the reaction medium and can be used without a co-catalyst.[2][3] Conversely, antimony trioxide, while less soluble, may exhibit higher catalytic activity in certain polyester systems.[4] The choice between these catalysts will depend on the specific process requirements, desired polymer properties, and economic considerations. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their catalytic efficiencies.

References

DFT Calculations Validate Experimentally Measured Band Gap of SbPO4 for Photocatalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comparison of Density Functional Theory (DFT) calculations with experimental measurements confirms the wide band gap nature of Antimony(III) Phosphate (SbPO4), a promising material for UV-light photocatalysis. While standard DFT functionals provide a reasonable estimate, they tend to underestimate the band gap, highlighting the importance of cross-validation with experimental data for accurate electronic structure assessment.

Researchers and scientists in materials science and drug development are increasingly relying on computational methods to predict material properties. This guide provides a direct comparison of experimentally determined and theoretically calculated band gap values for SbPO4, a material of interest for its photocatalytic and potential biomedical applications.

Performance Comparison: Experimental vs. Theoretical Band Gap

The electronic band gap is a critical parameter that governs the optical and electronic properties of a semiconductor, including its photocatalytic activity. For SbPO4, experimental and theoretical investigations converge on a wide band gap, making it suitable for applications requiring UV light activation. A summary of the reported values is presented below.

Method                                         Functional                             Band Gap (eV)                                                                                                                                       
Experimental N/ATailorable, with lower values enhancing photocatalytic activity[1]
DFT Calculation PBEsol3.84 (Indirect)[2][3]
DFT Calculation GGA4.079[4]

It is a known tendency for DFT calculations using the Generalized Gradient Approximation (GGA) and its variants like PBEsol to underestimate the band gap of semiconductors.[2] The experimentally observed photocatalytic activity under UV light is consistent with a wide band gap semiconductor.[1][2] The calculated values, while slightly different, both point to SbPO4 being a wide band gap material. The tailored lower bandgap energy in synthesized SbPO4 microspheres was correlated with excellent photocatalytic performance in degrading rhodamine B and methylene blue under UV irradiation.[1]

Experimental and Computational Methodologies

A thorough understanding of the methods used to obtain these values is crucial for a critical evaluation of the data.

Experimental Protocol: UV-Vis Diffuse Reflectance Spectroscopy

The experimental determination of the band gap of a powdered sample like SbPO4 is typically performed using UV-Visible Diffuse Reflectance Spectroscopy (DRS).

  • Sample Preparation : A high-purity, crystalline powder of SbPO4 is synthesized and its phase purity is confirmed by X-ray diffraction.

  • Data Acquisition : The diffuse reflectance spectrum of the SbPO4 powder is measured over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer equipped with an integrating sphere. A highly reflective material, such as BaSO4 or a calibrated Spectralon standard, is used as a reference to obtain the absolute reflectance values.

  • Data Analysis (Tauc Plot) : The band gap energy (Eg) is determined from the reflectance data by converting it to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient. The Tauc plot is then constructed by plotting (F(R)hν)^n against the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap is then determined by extrapolating the linear portion of the Tauc plot to the energy axis. Given that DFT calculations suggest an indirect band gap for SbPO4, n=1/2 would be the appropriate exponent for the Tauc plot analysis.[2][3]

DFT Calculation Protocols

The theoretical band gap values were obtained through first-principles DFT calculations.

  • PBEsol Functional Study :

    • Software : The calculations were performed within the framework of Density Functional Theory.

    • Functional : The Perdew-Burke-Ernzerhof functional adapted for solids (PBEsol) was used to approximate the exchange-correlation energy.

    • Crystal Structure : The calculations were based on the experimentally determined monoclinic crystal structure of SbPO4 (space group P21/m).

    • Convergence Criteria : The calculations were performed with a high degree of precision, ensuring convergence of the total energy and forces on the atoms.

  • GGA Functional Study (Materials Project) :

    • Software : The Vienna Ab initio Simulation Package (VASP) is the typical software used for the calculations in the Materials Project database.

    • Functional : The Generalized Gradient Approximation (GGA) as parameterized by Perdew, Burke, and Ernzerhof (PBE) is the standard functional used for the structural relaxation and electronic structure calculations in the Materials Project.

    • Pseudopotentials : Projector Augmented Wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.

    • k-point Mesh : A sufficiently dense k-point mesh is used to sample the Brillouin zone, ensuring accurate integration for the electronic density and total energy.

Workflow for Band Gap Validation

The logical flow for comparing theoretical and experimental band gap values is crucial for validating computational models.

BandGap_Validation_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Synthesis of crystalline SbPO4 exp_char Structural Characterization (e.g., XRD) exp_synthesis->exp_char exp_uvvis UV-Vis Diffuse Reflectance Spectroscopy exp_char->exp_uvvis exp_tauc Tauc Plot Analysis exp_uvvis->exp_tauc exp_bandgap Experimental Band Gap exp_tauc->exp_bandgap validation Comparison and Validation exp_bandgap->validation dft_structure Define Crystal Structure (from experiment) dft_functional Select DFT Functional (e.g., PBEsol, GGA) dft_structure->dft_functional dft_calc Perform Self-Consistent Field Calculation dft_functional->dft_calc dft_bandstructure Calculate Band Structure dft_calc->dft_bandstructure dft_bandgap Theoretical Band Gap dft_bandstructure->dft_bandgap dft_bandgap->validation

References

Differences in bioavailability and mobility of Sb(III) and Sb(V) in soils

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the bioavailability and mobility of trivalent antimony [Sb(III)] and pentavalent antimony [Sb(V)] in soils is crucial for environmental risk assessment and the development of effective remediation strategies. This guide provides a detailed analysis of the differences in their behavior, supported by experimental data, and outlines the methodologies used for their evaluation.

Comparative Analysis of Sb(III) and Sb(V) in Soils

Antimony's behavior in soil is predominantly governed by its oxidation state. Sb(III) and Sb(V) exhibit distinct differences in their toxicity, mobility, and bioavailability, primarily due to their different chemical forms and interactions with soil components.[1][2] Generally, Sb(III) is considered more toxic than Sb(V).[1]

Mobility in Soil

The mobility of antimony species in soil is largely controlled by sorption processes. Sb(III), existing primarily as the neutral species antimonite [Sb(OH)₃] under a wide range of pH conditions, tends to be less mobile.[2][3] It can be strongly and sometimes irreversibly adsorbed onto soil minerals, organic matter, and carbonates, particularly in alkaline soils.[1]

In contrast, Sb(V), which predominantly exists as the anion antimonate [Sb(OH)₆⁻], is generally more mobile, especially in alkaline conditions.[2][3] This increased mobility in alkaline soils can be attributed to competition with hydroxide ions (OH⁻) for binding sites and electrostatic repulsion between the negatively charged Sb(V) anions and negatively charged soil surfaces.[3]

Several factors influence the mobility of both species, including:

  • Soil pH: Affects the surface charge of soil colloids and the speciation of antimony.[1][3]

  • Redox potential (Eh): Determines the dominant oxidation state of antimony.[2][3] Sb(V) is more prevalent in oxidizing conditions, while Sb(III) dominates in anoxic environments.[1][2]

  • Soil Composition: The presence of iron (Fe), aluminum (Al), and manganese (Mn) oxy-hydroxides, as well as organic matter, provides binding sites for antimony, thereby reducing its mobility.[1][3]

Bioavailability in Soil

The bioavailability of antimony, or the fraction that is available for uptake by organisms, is closely linked to its mobility. The more mobile Sb(V) form is often considered more bioavailable for plant uptake from the soil solution. However, the higher toxicity of Sb(III) means that even at lower concentrations, its bio-uptake can be of significant concern.

The potential bioavailability of antimony can be assessed using techniques like Diffusive Gradients in Thin Films (DGT), which measures the labile fraction of Sb in the soil.[3] Studies have shown that soil pH plays a critical role in the potential bioavailability of antimony.[3]

Quantitative Data Comparison

The following table summarizes quantitative data from a study comparing the adsorption of Sb(III) and Sb(V) onto two different soils.

ParameterSoil 1Soil 2Reference
Maximum Adsorption Capacity of Sb(III) (mg/kg) 1314.461359.25[1]
Maximum Adsorption Capacity of Sb(V) (mg/kg) 415.65535.97[1]

These results clearly indicate that both soils have a significantly higher adsorption capacity for Sb(III) compared to Sb(V), supporting the observation that Sb(III) is generally less mobile in soils.[1]

Experimental Protocols

A variety of experimental methods are employed to study the speciation, mobility, and bioavailability of antimony in soils.

Batch Equilibrium Adsorption Studies

This method is used to determine the adsorption capacity of soils for Sb(III) and Sb(V).

  • Procedure:

    • Prepare stock solutions of Sb(III) and Sb(V) of known concentrations.

    • Add a specific mass of soil to a series of centrifuge tubes.

    • Add varying concentrations of the antimony solutions to the tubes.

    • Adjust the pH and ionic strength of the solutions to simulate relevant environmental conditions.

    • Shake the tubes at a constant temperature for a predetermined time to reach equilibrium.

    • Centrifuge the samples and filter the supernatant.

    • Analyze the antimony concentration in the supernatant using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Calculate the amount of antimony adsorbed by the soil by subtracting the equilibrium concentration from the initial concentration.

    • Fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.[1]

Sequential Extraction

This technique is used to fractionate antimony in soil, providing information about its mobility and potential bioavailability.

  • Procedure: A multi-step extraction process is used, with each step employing a reagent of increasing strength to release different fractions of antimony bound to the soil. A typical sequence might include:

    • Water-soluble fraction: Extraction with deionized water.[3]

    • Exchangeable fraction: Extraction with a salt solution (e.g., MgCl₂).

    • Carbonate-bound fraction: Extraction with an acetate buffer.

    • Fe/Mn oxide-bound fraction: Extraction with a reducing agent (e.g., hydroxylamine hydrochloride).

    • Organic matter-bound fraction: Extraction with an oxidizing agent (e.g., H₂O₂).

    • Residual fraction: Digestion with strong acids (e.g., aqua regia).[3] The antimony concentration in each extract is determined by ICP-MS.

Speciation Analysis using HPLC-ICP-MS

This hyphenated technique allows for the separation and quantification of different antimony species (Sb(III) and Sb(V)).

  • Procedure:

    • Extract antimony species from the soil using a suitable extraction solution (e.g., a mixture of citric acid and EDTA).

    • Inject the extract into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., an anion exchange column) to separate Sb(III) and Sb(V).

    • The eluent from the HPLC is directly introduced into an ICP-MS for the sensitive and selective detection and quantification of each antimony species.[4][5]

Bioavailability and Bioaccessibility Assessment
  • Diffusive Gradients in Thin Films (DGT): This technique involves placing a DGT device, which contains a binding gel, onto the soil surface. Labile antimony species diffuse through a hydrogel and accumulate on the binding gel. The amount of accumulated antimony provides a measure of its potential bioavailability.[3]

  • In-vitro Bioaccessibility Tests: These tests simulate the conditions of the human digestive system (gastric and intestinal phases) to estimate the fraction of antimony that may be absorbed by the body if the soil is ingested.[3]

Visualizations

Factors Influencing Antimony Mobility and Bioavailability in Soil

Factors_Influencing_Antimony_Behavior cluster_species Antimony Species cluster_factors Soil Properties cluster_outcomes Environmental Fate SbIII Sb(III) (less mobile, more toxic) Mobility Mobility SbIII->Mobility decreases SbV Sb(V) (more mobile, less toxic) SbV->Mobility increases pH Soil pH pH->Mobility Redox Redox Potential (Eh) Redox->Mobility OM Organic Matter OM->Mobility decreases Oxides Fe/Al/Mn Oxides Oxides->Mobility decreases Bioavailability Bioavailability Mobility->Bioavailability

Caption: Key factors influencing the mobility and bioavailability of Sb(III) and Sb(V) in soil.

Experimental Workflow for Antimony Speciation Analysis

Antimony_Speciation_Workflow SoilSample Soil Sample Collection and Preparation Extraction Extraction of Antimony Species SoilSample->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Detection Detection and Quantification (ICP-MS) Separation->Detection DataAnalysis Data Analysis and Speciation Results Detection->DataAnalysis

References

Periodic table comparison of Antimony (Sb) and Phosphorus (P) properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Properties of Antimony (Sb) and Phosphorus (P)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key chemical and physical properties of Antimony (Sb) and Phosphorus (P). Both elements belong to Group 15 of the periodic table, also known as the pnictogens, and share some similarities in their valence electron configuration. However, their distinct positions in the periodic table—Phosphorus in Period 3 and Antimony in Period 5—give rise to significant differences in their atomic, physical, and chemical characteristics. This guide summarizes these properties in clearly structured tables and provides a visual representation of their periodic trends.

I. Periodic Table and Atomic Properties

Antimony and Phosphorus are both located in Group 15, which dictates their common valence of 5.[1][2] However, Antimony's position in Period 5 means it has more electron shells than Phosphorus, which is in Period 3.[1][2] This difference in atomic structure is the primary reason for the observed trends in their properties.

Table 1: Comparison of Atomic Properties

PropertyAntimony (Sb)Phosphorus (P)
Atomic Number 51[1]15[3]
Atomic Mass (u) 121.76[1]30.974[2]
Period 5[1]3[2]
Group 15[1]15[2]
Block p-block[1]p-block[2]
Electron Configuration [Kr] 4d¹⁰ 5s² 5p³[1][Ne] 3s² 3p³[3]
Valence Electrons 5[1]5[3]
Atomic Radius (pm) 206 (van der Waals)[1]180 (van der Waals)[2]
First Ionization Energy (kJ/mol) 834[4]1011.8[5]
Electronegativity (Pauling Scale) 2.05[6]2.19[5]

II. Physical Properties

The physical properties of Antimony and Phosphorus highlight the transition from nonmetallic to metalloid character down Group 15. Phosphorus exists in several allotropic forms, with white and red phosphorus being the most common.[7][8] Antimony is a metalloid, exhibiting properties of both metals and nonmetals.[9][10]

Table 2: Comparison of Physical Properties

PropertyAntimony (Sb)Phosphorus (P)
State at 20°C Solid[11]Solid[12]
Appearance Silvery-gray metallic luster[1]Waxy white or yellow, red, violet, black[2]
Density (g/cm³) 6.697[13]1.823 (white), 2.34 (red), 2.69 (black)[14]
Melting Point (°C) 630.6[1]44.15 (white)[12]
Boiling Point (°C) 1635[1]280.5 (white)[12]
Allotropes Metallic, explosive, black, yellow[13]White, red, black, violet[14]
Electrical Conductivity Poor conductor[9]Poor conductor[12]
Thermal Conductivity (W/m·K) 18.6[15]0.236[16]

III. Chemical Properties

The chemical reactivity of Antimony and Phosphorus also differs significantly. Phosphorus is highly reactive, especially the white allotrope, which can ignite spontaneously in air.[7][17] Antimony is more stable in air at room temperature but will react with oxygen when heated.[6] Both elements can exhibit multiple oxidation states, with +3 and +5 being the most common.[3][9]

Table 3: Comparison of Chemical Properties

PropertyAntimony (Sb)Phosphorus (P)
Common Oxidation States -3, +3, +5[9]-3, +3, +5[3]
Reactivity with Air Stable at room temperature; oxidizes upon heating to form Sb₂O₃.[6]White phosphorus ignites spontaneously in air at about 30°C; red phosphorus is more stable but ignites upon heating.[7][17]
Reactivity with Acids Does not react with non-oxidizing acids; dissolves in hot oxidizing acids.[1][18]Reacts with oxidizing acids.
Oxide Type Amphoteric[6]Acidic

Experimental Protocols

The data presented in this guide are determined through a variety of established experimental techniques:

  • Atomic and Physical Properties: Techniques such as X-ray crystallography are used to determine atomic radius and crystal structure. Molar mass is determined by mass spectrometry. Melting and boiling points are measured using calorimetry and other thermal analysis methods. Density is typically calculated from the mass and volume of a sample.

  • Ionization Energy and Electronegativity: Ionization energies are measured through techniques like photoelectron spectroscopy. Electronegativity is a calculated value, most commonly using the Pauling or Mulliken scales, which are based on bond energies and ionization energies/electron affinities, respectively.

  • Chemical Reactivity: Reactivity is assessed through controlled experiments where the element is exposed to various reagents (e.g., air, water, acids) under specific conditions (e.g., temperature, pressure), and the products are analyzed using techniques like spectroscopy and chromatography.

Visualization of Periodic Trends

The following diagram illustrates the relationship between the periodic table position of Antimony and Phosphorus and the resulting trends in their key atomic properties.

Periodic_Trends cluster_periodic_table Group 15 Elements cluster_trends Property Trends (Top to Bottom) P Phosphorus (P) Period 3 Sb Antimony (Sb) Period 5 AtomicRadius Atomic Radius P->AtomicRadius Increases IonizationEnergy Ionization Energy P->IonizationEnergy Decreases Electronegativity Electronegativity P->Electronegativity Decreases MetallicCharacter Metallic Character P->MetallicCharacter Increases

Caption: Periodic trends for Phosphorus and Antimony in Group 15.

References

Differentiating Sb(III) and Sb(V) in Environmental Samples: A Guide to HPLC-ICP-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The speciation of antimony (Sb) in environmental samples is of critical importance due to the varying toxicity of its oxidation states, with Sb(III) being significantly more toxic than Sb(V). Accurate quantification of these species is essential for assessing environmental risk and understanding their biogeochemical cycling. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has emerged as a robust and sensitive method for this purpose. This guide provides a detailed comparison of HPLC-ICP-MS with other analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison of Analytical Methods

The selection of an analytical technique for antimony speciation is often dictated by factors such as required detection limits, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-ICP-MS compared to alternative methods like liquid chromatography with inductively coupled plasma-optical emission spectrometry (LC-ICP-OES) and high-performance liquid chromatography with hydride generation atomic absorption spectrometry (HPLC-HG-AAS).

ParameterHPLC-ICP-MSLC-ICP-OESHPLC-HG-AAS
Sb(III) Detection Limit (LOD) 0.009 - 0.18 µg/L24.9 - 32.3 µg/L[1]2.0 mg/L[2]
Sb(V) Detection Limit (LOD) 0.012 - 0.22 µg/L36.2 - 46.0 µg/L[1]1.0 mg/L[2]
Sb(III) Quantification Limit (LOQ) ~0.03 - 0.6 µg/L80.7 µg/L[1][3]Not specified
Sb(V) Quantification Limit (LOQ) ~0.04 - 0.7 µg/L49.9 µg/L[1][3]Not specified
Recovery 92% - 103%>90%[1]Not specified
Precision (RSD) < 4%0.1% - 5.0%[1]1.5% - 4.1%[2]
Advantages High sensitivity, high selectivity, suitable for complex matrices.Lower cost compared to ICP-MS.[4]
Disadvantages High capital and operational cost.Higher detection limits, less suitable for trace analysis.[4]Higher detection limits, potential for interferences.

Experimental Workflow and Protocols

The successful speciation of antimony relies on a carefully executed analytical workflow, from sample collection and preparation to instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_icpms ICP-MS Detection SampleCollection Environmental Sample (Water, Soil, Sediment) Extraction Extraction of Sb species (e.g., with EDTA or citrate) SampleCollection->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Preservation Preservation (Acidification, Refrigeration) Filtration->Preservation Injection Sample Injection Preservation->Injection Column Anion-Exchange Column Injection->Column Separation Chromatographic Separation of Sb(III) and Sb(V) Column->Separation MobilePhase Mobile Phase (e.g., EDTA, citrate buffer) MobilePhase->Column Nebulizer Nebulization Separation->Nebulizer Plasma Inductively Coupled Plasma (Atomization and Ionization) Nebulizer->Plasma MassSpec Mass Spectrometer (Isotope Separation) Plasma->MassSpec Detector Detector (Signal Acquisition) MassSpec->Detector DataAnalysis Data Analysis (Chromatogram Processing, Quantification) Detector->DataAnalysis

References

Safety Operating Guide

Proper Disposal of Antimony(3+) Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of Antimony(3+) phosphate, a compound requiring careful handling due to its heavy metal content.

Antimony and its compounds are classified as hazardous materials, and their disposal is regulated to prevent environmental contamination and potential health risks. The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear and safe operational plan for managing waste containing this compound.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Waste Segregation: Do not mix antimony-containing waste with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[1] Keep waste in clearly labeled, sealed, and appropriate containers.[2][3][4][5]

Disposal Procedure for Aqueous Waste Containing Antimony(3+)

For aqueous solutions containing dissolved Antimony(3+) ions, a chemical precipitation method is recommended to convert the soluble antimony into a stable, insoluble solid. This process, known as co-precipitation, utilizes a ferric salt to effectively remove antimony from the solution.

Experimental Protocol: Co-precipitation of Antimony(3+)

This protocol details the methodology for treating aqueous waste containing Antimony(3+) ions prior to disposal.

  • Initial Waste Characterization: If possible, estimate the concentration of Antimony(3+) in the aqueous waste solution.

  • Addition of Ferric Salt: To the waste solution, add a solution of ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃). A general guideline is to achieve a molar ratio of iron to antimony greater than 5:1 to ensure effective co-precipitation.

  • pH Adjustment for Precipitation: Slowly add a base, such as a 1M solution of sodium hydroxide (NaOH), while continuously monitoring the pH of the solution with a calibrated pH meter. Adjust the pH to a target range of 6.0 to 8.0.[6][7] This pH range is optimal for the precipitation of ferric hydroxide, which will adsorb and co-precipitate the antimony species.[1][8]

  • Digestion of Precipitate: Gently stir the mixture for approximately one hour to allow the precipitate to fully form and age. This "digestion" step can result in larger, more easily filterable particles.

  • Solid-Liquid Separation: Separate the solid precipitate from the liquid supernatant. This can be achieved by either vacuum filtration or centrifugation.

  • Analysis of Supernatant: Before discarding the liquid supernatant, it is best practice to test it for residual antimony content to ensure that the precipitation was successful and that the liquid meets local discharge limits. If the concentration is still above acceptable limits, the precipitation procedure may need to be repeated.

  • Waste Collection and Labeling:

    • Solid Waste: Carefully collect the filtered solid (a mixture of ferric hydroxide and antimony compounds). Place it in a clearly labeled hazardous waste container designated for heavy metal solids. The label should include "Hazardous Waste," the chemical composition (e.g., "Ferric Hydroxide/Antimony Precipitate"), and the date.

    • Liquid Waste: The remaining liquid (supernatant) should be neutralized to a pH between 6.0 and 9.0, if necessary, and collected in a separate, labeled container for aqueous hazardous waste.

  • Final Disposal: Arrange for the collection of the sealed and labeled solid and liquid hazardous waste containers by your institution's licensed professional waste disposal service.[5]

Data Presentation: Key Parameters for Antimony Precipitation

The following table summarizes the key quantitative parameters for the co-precipitation of Antimony(3+) from aqueous solutions.

ParameterRecommended Value/RangeNotes
pH for Precipitation 6.0 - 8.0Optimal for co-precipitation with ferric hydroxide.[6][7][8]
Fe:Sb Molar Ratio > 5:1A higher ratio of iron to antimony enhances removal efficiency.[8]
Precipitate Digestion Time ~ 1 hourAllows for complete precipitate formation.
Final Liquid pH for Discharge 6.0 - 9.0Typical requirement for aqueous waste disposal.[2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of aqueous waste containing this compound.

cluster_prep Preparation cluster_treatment Chemical Treatment cluster_separation Separation & Analysis cluster_disposal Final Disposal PPE Don PPE Collect Collect Aqueous Waste (Antimony(3+) Solution) PPE->Collect AddFe Add Ferric Salt (e.g., FeCl3) Collect->AddFe AdjustpH Adjust pH to 6.0 - 8.0 with Base (e.g., NaOH) AddFe->AdjustpH Stir Stir for 1 hour (Precipitate Digestion) AdjustpH->Stir Filter Separate Solid/Liquid (Filter or Centrifuge) Stir->Filter Analyze Analyze Liquid for Residual Antimony Filter->Analyze SolidWaste Package & Label Solid Hazardous Waste Filter->SolidWaste Analyze->AdjustpH Above Limit (Re-treat) LiquidWaste Neutralize & Package Liquid Hazardous Waste Analyze->LiquidWaste Below Limit Dispose Arrange for Professional Waste Disposal SolidWaste->Dispose LiquidWaste->Dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling Antimony(3+) Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Antimony(3+) phosphate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound, a compound of antimony and phosphate, requires careful handling due to its potential health risks. Adherence to the following procedures is mandatory to minimize exposure and prevent environmental contamination.

Essential Safety and Handling Protocols

Proper handling of this compound is critical to mitigate risks. The following is a step-by-step operational plan for the safe use of this compound, from initial preparation to final disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or breakthrough before and during use.

  • Body Protection: A lab coat or apron is mandatory to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with appropriate particulate filters is required.[2]

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to be used when handling this compound powder.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

Operational Procedures
  • Preparation:

    • Before handling, ensure all necessary PPE is correctly donned.

    • Designate a specific area for handling this compound, away from incompatible materials.

    • Have all necessary equipment and materials, including waste containers, ready in the work area.

  • Handling:

    • Avoid creating dust. Use techniques that minimize the generation of airborne particles.

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials.

Spill and Emergency Procedures
  • Spill:

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the collected material into a sealed container for disposal.

    • Clean the spill area with a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Safety Data

The following table summarizes the occupational exposure limits for antimony compounds. These limits should be strictly adhered to in order to minimize health risks.

JurisdictionExposure Limit (as Sb)Time-Weighted Average (TWA)Notes
OSHA (USA) 0.5 mg/m³8-hourPermissible Exposure Limit (PEL) for antimony and its compounds.[2][3][4]
NIOSH (USA) 0.5 mg/m³10-hourRecommended Exposure Limit (REL) for antimony and its compounds.[2][3][4]
ACGIH (USA) 0.5 mg/m³8-hourThreshold Limit Value (TLV) for antimony and its compounds.[3][4]
UK 0.5 mg/m³8-hourWorkplace Exposure Limit (WEL).[5]
Germany 0.006 mg/m³-For respirable antimony trioxide and trisulfide.[5]
Japan 0.1 mg/m³8-hourFor antimony and its compounds (except Stibine).[5]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection:

    • All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of the hazardous waste through a licensed and approved hazardous waste disposal facility.

    • Follow all local, state, and federal regulations for the disposal of antimony-containing compounds. In the European Union, antimony trioxide is classified as a "heavy metal" in hazardous waste.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing the critical safety and disposal steps.

AntimonyPhosphateWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Work Area (Fume Hood) A->B C Gather Materials B->C D Weigh/Handle this compound (Minimize Dust) C->D Proceed with caution E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate Waste (Contaminated PPE, Materials) F->G H Dispose of Waste (Hazardous Waste Stream) G->H I Remove PPE H->I J Wash Hands I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.